molecular formula Al2Gd B1173143 BREVIANAMIDE CAS No. 12634-10-5

BREVIANAMIDE

Cat. No.: B1173143
CAS No.: 12634-10-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevianamides are a class of indole alkaloids that belong to the naturally occurring 2,5-diketopiperazines, primarily known as secondary metabolites of fungi in the genus Penicillium and Aspergillus . These compounds are of significant interest in natural product research due to their novel chemical structures and various biological activities . In research settings, specific brevianamides have demonstrated a range of bioactivities worthy of further investigation. Studies have shown that Brevianamide A can induce an inflammatory response in mammalian lung cells, with assays revealing elevated levels of cytokines including tumor necrosis factor-alpha (TNF-α), macrophage inflammatory protein-2 (MIP-2), and interleukin 6 (IL-6) . Furthermore, this compound F has been reported to possess interesting breast cancer resistance protein (BCRP) inhibitory activity, suggesting its potential as a tool compound in oncology research . More recently, this compound F was also identified to exhibit moderate monoamine oxidase (MAO) inhibitory activity, highlighting its potential relevance in neurological disorder research . The biosynthesis of brevianamides, though not fully elucidated, is known to involve construction from tryptophan, proline, and an isoprene unit . The compound's complex bicyclo[2.2.2]diazoctane ring system presents a fascinating challenge for synthetic chemists, and several total syntheses have been achieved, providing routes for the production of research quantities . Modern approaches, including microbial co-culture strategies that mimic natural microbial communities, are also being explored to activate silent biosynthetic gene clusters and induce the production of novel metabolites like the brevianamides . This product, this compound, is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

12634-10-5

Molecular Formula

Al2Gd

Synonyms

BREVIANAMIDE

Origin of Product

United States

Foundational & Exploratory

The Fungal Origins of Brevianamide Alkaloids: A Deep Dive into their Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide alkaloids are a fascinating class of indole (B1671886) alkaloids produced as secondary metabolites by various fungi, primarily belonging to the genera Penicillium and Aspergillus. First isolated from Penicillium brevicompactum, these compounds exhibit a characteristic and complex bicyclo[2.2.2]diazaoctane core structure, which has intrigued natural product chemists and pharmacologists for decades. Their diverse biological activities, including insecticidal and cytotoxic properties, make them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the origin of this compound alkaloids, detailing their biosynthetic pathway, the key enzymes involved, and the methodologies used to study them.

Producing Organisms and Production Titers

This compound alkaloids are predominantly biosynthesized by various fungal species. Penicillium brevicompactum is the archetypal producer, from which this compound A was first isolated.[1] Other notable producers include other Penicillium species and various species of Aspergillus.[1] The production of these alkaloids can be influenced by culture conditions, and yields can vary significantly between different fungal strains and fermentation processes. While comprehensive quantitative data from native fungal strains is dispersed in the literature, engineered microbial systems have provided some insights into achievable production levels.

ProductProducing SystemTiter (mg/L)Reference
(-)-Dehydrothis compound EEngineered Escherichia coli5.3[2]
(-)-Dehydrothis compound E (NADPH enhanced)Engineered Escherichia coli43.2 (8-fold increase)[2]

Table 1: Quantitative Production of a this compound Precursor in an Engineered Bacterial Host. This table summarizes the reported production titers of a key intermediate in the this compound biosynthetic pathway when the pathway was heterologously expressed in E. coli.

The Biosynthetic Pathway: From Amino Acids to a Complex Scaffold

The biosynthesis of this compound alkaloids commences with two fundamental building blocks: the amino acids L-tryptophan and L-proline. The pathway can be dissected into several key enzymatic steps, each catalyzed by a specific enzyme encoded within the this compound (bvn) gene cluster.[3][4]

Diketopiperazine Formation

The initial step involves the condensation of L-tryptophan and L-proline to form the diketopiperazine, this compound F (also known as cyclo-(L-Trp-L-Pro)). This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS) , designated as BvnA .[4][5] NRPSs are large, modular enzymes that assemble peptides in a ribosome-independent manner.

Prenylation

Following the formation of the diketopiperazine core, a prenyl group is attached to the indole ring of this compound F. This reverse prenylation reaction is catalyzed by a prenyltransferase , BvnC , utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[4][5] This step yields deoxythis compound E.

Oxidative Transformations

A series of oxidative reactions, catalyzed by a flavin-dependent monooxygenase (FMO) , BvnB , and a cytochrome P450 monooxygenase , BvnD , are crucial for the subsequent intricate rearrangements.[4][5] BvnB is believed to catalyze the epoxidation of the indole ring.

Rearrangement and Cyclization

A key step in the formation of the characteristic bicyclo[2.2.2]diazaoctane core is a stereoselective semi-pinacol rearrangement, which is catalyzed by an isomerase , BvnE .[3][4] This rearrangement is followed by a spontaneous intramolecular Diels-Alder reaction, a [4+2] cycloaddition, which constructs the complex bridged ring system of the this compound alkaloids.[3][4]

Below is a diagram illustrating the core biosynthetic pathway leading to the this compound scaffold.

This compound Biosynthesis L-Proline L-Proline This compound F This compound F L-Proline->this compound F BvnA (NRPS) Deoxythis compound E Deoxythis compound E This compound F->Deoxythis compound E BvnC (Prenyltransferase) Oxidized Intermediates Oxidized Intermediates Deoxythis compound E->Oxidized Intermediates BvnB (FMO) BvnD (P450) Rearranged Intermediate Rearranged Intermediate Oxidized Intermediates->Rearranged Intermediate BvnE (Isomerase) This compound Alkaloids This compound Alkaloids Rearranged Intermediate->this compound Alkaloids Intramolecular Diels-Alder Fungal Secondary Metabolism Regulation Signaling Pathways Signaling Pathways Global Regulators Global Regulators Signaling Pathways->Global Regulators Cluster-Specific Regulators Cluster-Specific Regulators Global Regulators->Cluster-Specific Regulators Biosynthetic Genes (bvn cluster) Biosynthetic Genes (bvn cluster) Global Regulators->Biosynthetic Genes (bvn cluster) Cluster-Specific Regulators->Biosynthetic Genes (bvn cluster) This compound Alkaloids This compound Alkaloids Biosynthetic Genes (bvn cluster)->this compound Alkaloids Isolation and Purification Workflow Filtration Filtration Mycelia Mycelia Filtration->Mycelia Culture Broth Culture Broth Filtration->Culture Broth Solvent Extraction (Mycelia) Solvent Extraction (Mycelia) Mycelia->Solvent Extraction (Mycelia) Solvent Extraction (Broth) Solvent Extraction (Broth) Culture Broth->Solvent Extraction (Broth) Combined Organic Extracts Combined Organic Extracts Solvent Extraction (Mycelia)->Combined Organic Extracts Solvent Extraction (Broth)->Combined Organic Extracts Evaporation Evaporation Combined Organic Extracts->Evaporation Crude Extract Crude Extract Evaporation->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure Brevianamides Pure Brevianamides Preparative HPLC->Pure Brevianamides

References

Brevianamide A: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide A is a complex indole (B1671886) alkaloid belonging to the bicyclo[2.2.2]diazaoctane family of natural products. First identified in 1969 by Birch and Wright from the fungus Penicillium brevicompactum, it has since garnered significant interest within the scientific community due to its intriguing chemical structure and notable biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of this compound A, tailored for professionals in research and drug development.

Discovery and Producing Organism

This compound A was originally discovered as a secondary metabolite produced by the fungus Penicillium brevicompactum.[1][4] It is primarily localized in the aerial hyphae of the fungus and its production is associated with the onset of conidiation.[5][6] this compound A is often co-isolated with its diastereomer, this compound B, typically in a ratio of approximately 90:10.[1]

Physicochemical Properties

The chemical and physical properties of this compound A are summarized in the table below.

PropertyValue
Chemical FormulaC₂₁H₂₃N₃O₃
Molar Mass365.43 g/mol
AppearanceYellow crystalline solid
Key Structural FeaturesBicyclo[2.2.2]diazaoctane core, spiro-indoxyl moiety

Experimental Protocols

Fungal Cultivation and this compound A Production

This section outlines a representative protocol for the cultivation of Penicillium brevicompactum and the subsequent extraction of this compound A, based on established mycological techniques.

1. Fungal Strain and Culture Conditions:

  • Organism: Penicillium brevicompactum (e.g., NRRL 864).

  • Media: Czapek-Dox agar (B569324) is a suitable solid medium for cultivation.[6]

  • Incubation: Cultures are incubated at 28°C for a period sufficient to allow for substantial growth and conidiation, typically 6-7 days. This compound A production is linked to the development of aerial mycelium.[5][6]

2. Extraction of this compound A:

  • The fungal mycelium, particularly the aerial hyphae, is harvested from the solid culture.

  • The harvested biomass is then subjected to solvent extraction, typically using a polar organic solvent such as ethyl acetate (B1210297) or methanol.

  • The resulting crude extract contains a mixture of metabolites, including this compound A.

3. Purification:

  • The crude extract is concentrated under reduced pressure.

  • Purification is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common initial step.

  • Further purification can be performed using high-performance liquid chromatography (HPLC) to isolate pure this compound A.

Structural Elucidation and Characterization

The complex structure of this compound A was determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Biosynthesis of this compound A

The biosynthesis of this compound A is a complex enzymatic process that starts from the amino acids L-tryptophan and L-proline, along with an isoprene (B109036) unit. The key steps involve the formation of a diketopiperazine core, prenylation, and a series of oxidative and rearrangement reactions to construct the characteristic bicyclo[2.2.2]diazaoctane and spiro-indoxyl moieties. An engineered biosynthetic pathway has also been developed in Escherichia coli, utilizing a suite of enzymes including a cyclodipeptide synthase (NascA), a cyclodipeptide oxidase (DmtD2/DmtE2), a prenyltransferase (NotF), and a flavin-dependent monooxygenase (BvnB).[7]

This compound A Biosynthesis L-Tryptophan L-Tryptophan Diketopiperazine Diketopiperazine L-Tryptophan->Diketopiperazine BvnA (NRPS) L-Proline L-Proline L-Proline->Diketopiperazine Prenylated Intermediate Prenylated Intermediate Diketopiperazine->Prenylated Intermediate NotF (Prenyltransferase) Oxidized Intermediates Oxidized Intermediates Prenylated Intermediate->Oxidized Intermediates BvnB (Monooxygenase) This compound A This compound A Oxidized Intermediates->this compound A Rearrangement & Cyclization

Simplified biosynthetic pathway of this compound A.

Biological Activity and Mechanism of Action

Insecticidal Properties

This compound A exhibits potent insecticidal activity, primarily functioning as an antifeedant.[2][4] It is particularly effective against the larvae of agricultural pests such as the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).[2][4]

Proposed Mechanism of Antifeedant Action

While the precise molecular target of this compound A has not been definitively identified, its antifeedant properties suggest an interaction with the insect's gustatory system. Antifeedants typically deter feeding by stimulating bitter taste receptors or blocking the perception of feeding stimulants in gustatory receptor neurons (GRNs). This leads to a behavioral response of feeding cessation.

The proposed signaling pathway for the antifeedant action of this compound A is depicted below.

Antifeedant Signaling Pathway cluster_0 Gustatory Receptor Neuron cluster_1 Central Nervous System This compound A This compound A Gustatory Receptor Gustatory Receptor This compound A->Gustatory Receptor Binding Ion Channel Opening Ion Channel Opening Gustatory Receptor->Ion Channel Opening Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Action Potential Firing Action Potential Firing Neuron Depolarization->Action Potential Firing Signal to Brain Signal to Brain Action Potential Firing->Signal to Brain Feeding Deterrence Feeding Deterrence Signal to Brain->Feeding Deterrence

Proposed mechanism of this compound A's antifeedant activity.

Quantitative Data

The total synthesis of (+)-brevianamide A has been achieved with an overall yield of 7.2% over seven steps, producing 750 mg of the final product.[8][9] In engineered E. coli, production titers of a key precursor to this compound A reached 5.3 mg/L, which could then be converted to this compound A and B with a 46% yield.[7]

Synthesis/Production MethodKey Intermediate/ProductYield/Titer
Total Chemical Synthesis(+)-Brevianamide A7.2% overall yield (7 steps)
Engineered E. coli Biosynthesis(-)-dehydrothis compound E5.3 mg/L
Ex vivo Conversion(+)-Brevianamide A and B46% yield

Conclusion

This compound A remains a molecule of significant interest due to its complex chemical architecture and its potential as a lead compound for the development of novel insecticides. Its potent antifeedant activity against major agricultural pests highlights its relevance in the search for new pest management strategies. Further research into its specific molecular targets and mechanism of action will be crucial for realizing its full potential in drug development and crop protection. The successful total synthesis and engineered biosynthesis of this compound A have opened new avenues for the production of this and related compounds for further biological evaluation.

References

Brevianamides: A Technical Guide to Fungal Production, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of indole (B1671886) alkaloids characterized by a unique bicyclo[2.2.2]diazaoctane core.[1] Produced as secondary metabolites by various fungal species, primarily within the Penicillium and Aspergillus genera, these compounds have garnered significant interest due to their diverse biological activities, including insecticidal properties.[1] This technical guide provides an in-depth overview of the fungal strains known to produce brevianamides, their complex biosynthetic pathways, regulatory mechanisms, and detailed protocols for their cultivation, extraction, and quantitative analysis.

Brevianamide-Producing Fungal Strains

Several fungal species have been identified as producers of brevianamides. The most well-documented are:

  • Penicillium brevicompactum : This species is the original and most well-known source of this compound A and B.[2]

  • Aspergillus fumigatus : Various strains of this ubiquitous fungus are known to produce this compound F, a key precursor in the biosynthesis of other brevianamides, particularly when stimulated by co-cultivation with other microorganisms.[3][4]

  • Aspergillus sp. : A number of other Aspergillus species have been found to produce a range of this compound-related compounds.[3]

  • Aspergillus versicolor : This species has also been reported to produce brevianamides.[5]

Quantitative Production of Brevianamides

The production yields of brevianamides can vary significantly depending on the fungal strain, culture conditions (solid vs. liquid), and the presence of inducing factors. Below is a summary of reported production data.

Fungal StrainCompoundCulture ConditionsYieldReference
Penicillium brevicompactumThis compound ASolid Culture (Czapek-Dox agar)>90% of total brevianamides[2]
Penicillium brevicompactumThis compound BSolid Culture (Czapek-Dox agar)<10% of total brevianamides[2]
Engineered Escherichia coli(-)-Dehydrothis compound EGlycerol-supplemented media with prenol5.3 mg/L[6][7]
Engineered Escherichia coli (NADPH enhanced)(-)-Dehydrothis compound EGlycerol-supplemented media with prenol20.6 mg/L[6][7]
Aspergillus fumigatus (co-culture with Streptomyces bullii)This compound FLiquid CultureInduced production (qualitative)[4]

Biosynthesis of Brevianamides

The biosynthesis of brevianamides is a complex enzymatic process that starts from the amino acids L-tryptophan and L-proline. The pathway involves a series of key enzymes, including non-ribosomal peptide synthetases (NRPSs), prenyltransferases, flavin-dependent monooxygenases (FMOs), cytochrome P450 monooxygenases, and isomerases.[6][8][9]

The core of the this compound structure is formed through a series of enzymatic modifications of the initial diketopiperazine, this compound F (cyclo-L-Trp-L-Pro).[3][10]

Key Biosynthetic Enzymes

The following table summarizes the key enzymes involved in the this compound biosynthetic pathway in Penicillium brevicompactum.

GeneEnzymeFunction
bvnABvnA (NRPS)Synthesizes the diketopiperazine this compound F from L-tryptophan and L-proline.[8]
bvnCBvnC (Prenyltransferase)Catalyzes the prenylation of this compound F to produce deoxythis compound E.[8]
bvnBBvnB (FMO)Catalyzes the epoxidation of the indole ring of deoxythis compound E.[7][8]
bvnDBvnD (P450)Catalyzes the oxidation of the diketopiperazine ring, leading to an unstable azadiene intermediate.[8]
bvnEBvnE (Isomerase/Semipinacolase)Controls the stereoselective formation of the 3-spiro-ψ-indoxyl moiety in this compound A through a semipinacol rearrangement.[9][11]

Biosynthetic Pathway Diagram

Brevianamide_Biosynthesis cluster_start Starting Materials cluster_pathway Biosynthetic Pathway trp L-Tryptophan bf This compound F trp->bf BvnA (NRPS) pro L-Proline pro->bf BvnA (NRPS) dbe Deoxythis compound E bf->dbe BvnC (Prenyltransferase) epoxide Indole-2,3-epoxide intermediate dbe->epoxide BvnB (FMO) azadiene Azadiene intermediate epoxide->azadiene BvnD (P450) spiro 3-Spiro-ψ-indoxyl intermediate azadiene->spiro BvnE (Isomerase) ba This compound A spiro->ba Spontaneous IMDA bb This compound B spiro->bb Spontaneous IMDA

Caption: Biosynthetic pathway of brevianamides A and B in Penicillium brevicompactum.

Regulation of this compound Production

The production of brevianamides, like many fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways that respond to developmental and environmental cues. In Aspergillus species, several key regulatory systems have been identified that likely play a similar role in Penicillium.

  • G-Protein Coupled Receptor (GPCR) Signaling: Fungi utilize GPCRs to sense extracellular signals, which then activate heterotrimeric G-proteins. This initiates downstream signaling cascades, such as the cAMP-dependent protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, which in turn can modulate the expression of secondary metabolite gene clusters.

  • Velvet Complex: The Velvet protein complex (VeA, VelB, and LaeA) is a key global regulator of secondary metabolism and development in fungi. LaeA, a methyltransferase, is known to be essential for the expression of many secondary metabolite biosynthetic gene clusters.

  • Developmental Regulation: In Penicillium brevicompactum, the production of brevianamides A and B is closely linked to the process of conidiation (asexual spore formation), suggesting a developmental control over their biosynthesis.[12]

Signaling Pathway Diagram

Fungal_SM_Regulation cluster_input Environmental & Developmental Cues cluster_pathways Regulatory Pathways cluster_output Cellular Response cues Light, Nutrients, Developmental Stage (Conidiation) gpcr GPCR cues->gpcr gprotein Heterotrimeric G-Protein gpcr->gprotein pka PKA Pathway gprotein->pka mapk MAPK Cascade gprotein->mapk tfs Transcription Factors pka->tfs mapk->tfs velvet Velvet Complex (VeA, LaeA) velvet->tfs bgc This compound Biosynthetic Gene Cluster tfs->bgc prod This compound Production bgc->prod

Caption: General overview of signaling pathways regulating secondary metabolism in fungi.

Experimental Protocols

Fungal Cultivation for this compound Production (Solid Culture)
  • Media Preparation: Prepare Czapek-Dox agar (B569324) plates. Autoclave and pour into sterile petri dishes.

  • Inoculation: Inoculate the center of each agar plate with a small plug of a fresh culture of Penicillium brevicompactum.

  • Incubation: Incubate the plates in the dark at 25-28°C for 10-14 days, or until significant mycelial growth and sporulation are observed. This compound production is often associated with conidiation.[12]

  • Harvesting: After incubation, the entire agar culture can be harvested for extraction.

Extraction of Brevianamides
  • Homogenization: Cut the agar culture into small pieces and place them in a blender with ethyl acetate (B1210297) (approximately 200 mL per 90 mm plate). Homogenize until a uniform slurry is formed.

  • Extraction: Transfer the slurry to a flask and stir at room temperature for at least 4 hours, or overnight.

  • Filtration: Filter the mixture through cheesecloth or a coarse filter paper to remove the solid agar and mycelia.

  • Liquid-Liquid Extraction: Transfer the ethyl acetate filtrate to a separatory funnel. If an aqueous phase is present, separate and discard it.

  • Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.

Quantitative Analysis by LC-MS/MS
  • Sample Preparation: Dissolve the crude extract in a known volume of methanol (B129727) or acetonitrile. Filter the solution through a 0.22 µm syringe filter before analysis.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 10-20% B, ramp up to 95-100% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate at the starting conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each this compound analog should be determined using authentic standards.

  • Quantification: Create a calibration curve using serial dilutions of pure this compound standards. The concentration of brevianamides in the fungal extract can then be determined by comparing the peak areas to the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow culture Fungal Culture (Solid or Liquid) extraction Solvent Extraction (e.g., Ethyl Acetate) culture->extraction filtration Filtration extraction->filtration concentration Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Dissolving & Filtering) crude_extract->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: A typical experimental workflow for the extraction and analysis of brevianamides.

References

Brevianamide S: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamide S is a dimeric diketopiperazine alkaloid, first isolated from the marine-derived fungus Aspergillus versicolor. It has garnered significant interest within the scientific community due to its unique chemical architecture, featuring a rare proline-proline linkage between two diketopiperazine cores, and its selective antitubercular activity. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound S, supported by a compilation of quantitative spectroscopic and spectrometric data. Detailed experimental protocols for its isolation and structural elucidation are also presented, alongside visualizations of its structure and the workflow for its characterization, to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound S is a C2-symmetric dimer characterized by a central proline-proline bond connecting two identical diketopiperazine-indole subunits. The systematic IUPAC name for this compound S is (3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-8-[(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-1,4-dioxo-6,7-dihydropyrrolo[1,2-a]pyrazin-8-yl]-6,7-dihydropyrrolo[1,2-a]pyrazine-1,4-dione.

The key structural features include:

  • Dimeric Nature: Composed of two identical monomeric units.

  • Diketopiperazine Core: Each monomer contains a diketopiperazine ring system derived from proline.

  • Indole (B1671886) Moiety: A substituted indole ring is appended to each diketopiperazine core.

  • Proline-Proline Linkage: A distinctive single bond connects the two proline-derived diketopiperazine units.

  • Prenyl Group: Each indole moiety is substituted with a 2-methylbut-3-en-2-yl (a reversed prenyl) group.

The molecular formula of this compound S is C₄₂H₄₀N₆O₄, with a monoisotopic mass of 692.3111 g/mol .

Diagram of the Chemical Structure of this compound S

Caption: 2D representation of the chemical structure of this compound S.

Stereochemistry

The stereochemistry of this compound S is a critical aspect of its structure, influencing its biological activity. The first total synthesis of this compound S established its relative and absolute stereochemistry. The molecule possesses several stereocenters, and the overall shape is dictated by the configuration of the proline-derived diketopiperazine rings and the geometry of the exocyclic double bonds. The absolute configuration of the two chiral centers in the proline-proline linkage has been determined to be (S,S).

Quantitative Data

The structural elucidation of this compound S was accomplished through a combination of spectroscopic and spectrometric techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound S in DMSO-d₆
Position¹³C (δc)¹H (δH, mult., J in Hz)
2129.8-
3122.1-
3a125.8-
4121.27.14 (t, 7.5)
5122.97.42 (d, 7.5)
6118.97.08 (t, 7.5)
7111.87.75 (d, 7.5)
7a136.9-
1'163.5-
3'128.4-
4'158.9-
5a'55.14.25 (m)
6'24.92.20 (m), 2.05 (m)
7'21.82.95 (m), 2.35 (m)
8'49.34.05 (t, 8.0)
10'115.17.18 (s)
1''40.2-
2''25.11.45 (s, 6H)
3''145.86.20 (dd, 17.5, 11.0)
4''111.55.05 (d, 17.5), 5.00 (d, 11.0)
NH-11.2 (s)
NH-8.35 (s)

Data obtained from the first total synthesis publication.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound S
IonCalculated m/zFound m/z
[M+H]⁺693.3184693.3182
[M+Na]⁺715.3003715.3001

Experimental Protocols

Isolation and Purification of this compound S

The following protocol is a summary of the method used for the isolation of this compound S from Aspergillus versicolor.

  • Fermentation: The marine-derived fungus Aspergillus versicolor is cultured in a suitable liquid medium (e.g., potato dextrose broth) at 28 °C for 14-21 days.

  • Extraction: The culture broth and mycelia are separated by filtration. The mycelia are extracted with methanol (B129727), and the broth is extracted with ethyl acetate. The organic extracts are combined and concentrated under reduced pressure.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.

    • Silica (B1680970) Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of hexane (B92381) and ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound S are further purified on a Sephadex LH-20 column with methanol as the eluent.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., C18 column) using a methanol-water gradient to yield pure this compound S.

Structural Elucidation

The structure of the purified this compound S is determined using the following spectroscopic and spectrometric methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) to determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.

Visualizations

Diagram of the Experimental Workflow for the Structural Elucidation of this compound S

G cluster_isolation Isolation & Purification cluster_elucidation Structural Elucidation Fermentation Fungal Fermentation (Aspergillus versicolor) Extraction Solvent Extraction (EtOAc & MeOH) Fermentation->Extraction Silica Silica Gel Chromatography Extraction->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR MS Mass Spectrometry (HRMS) HPLC->MS Xray X-ray Crystallography HPLC->Xray Structure Final Structure & Stereochemistry NMR->Structure MS->Structure Xray->Structure

The Brevianamide Biosynthesis Pathway: A Technical Guide to the Molecular Assembly from Tryptophan and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The brevianamides are a class of fungal indole (B1671886) alkaloids characterized by a complex bicyclo[2.2.2]diazaoctane core structure. First isolated from Penicillium brevicompactum, these natural products, particularly brevianamide A, have garnered significant interest due to their insecticidal and potential therapeutic properties. Their intricate architecture, assembled from the simple amino acid precursors L-tryptophan and L-proline, is the result of a fascinating and complex biosynthetic pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis, detailing the enzymatic cascade, key intermediates, and the underlying genetic framework. We present a comprehensive summary of the quantitative data available for this pathway, detailed experimental protocols for the characterization of its core components, and visual representations of the key molecular and experimental workflows to facilitate a deeper understanding and further investigation into this remarkable example of fungal secondary metabolism.

Introduction to this compound Biosynthesis

The biosynthesis of brevianamides, particularly brevianamides A and B, is a multi-step enzymatic process that begins with the condensation of L-tryptophan and L-proline.[1] The pathway is orchestrated by a biosynthetic gene cluster (BGC), denoted as the bvn cluster in P. brevicompactum, which encodes a suite of specialized enzymes.[2] These include a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, a flavin-dependent monooxygenase (FMO), a cytochrome P450 monooxygenase, and a crucial isomerase/semipinacolase.[2][3] The concerted action of these enzymes leads to the formation of the initial diketopiperazine (DKP) scaffold, followed by a series of oxidative and rearrangement reactions culminating in a spontaneous intramolecular Diels-Alder (IMDA) reaction to yield the final complex structures.[2][4] The elucidation of this pathway has been a significant endeavor, involving a combination of gene disruption, heterologous expression, precursor incorporation studies, and in vitro biochemical analyses.[2]

The Core Biosynthetic Pathway

The biosynthesis of brevianamides A and B from L-tryptophan and L-proline can be delineated into several key enzymatic and spontaneous steps.

Step 1: Diketopiperazine Formation. The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), BvnA (homologous to FtmA in Aspergillus fumigatus), which catalyzes the condensation of L-tryptophan and L-proline to form the cyclic dipeptide, This compound F (cyclo-L-Trp-L-Pro).[2][5] This is a fundamental step in the biosynthesis of many indole alkaloids.[1]

Step 2: Prenylation. The prenyltransferase BvnC (also known as FtmPT1) then attaches a dimethylallyl pyrophosphate (DMAPP) group to the C2 position of the indole ring of this compound F, yielding deoxythis compound E .[3][6]

Step 3: Epoxidation. The flavin-dependent monooxygenase (FMO), BvnB , catalyzes the β-face epoxidation of the indole C2-C3 double bond of deoxythis compound E.[3] This creates an unstable intermediate that is crucial for the subsequent rearrangements.

Step 4: Desaturation. The cytochrome P450 monooxygenase, BvnD , is presumed to catalyze the oxidation of the diketopiperazine ring, leading to an unstable azadiene intermediate.[3][7] This desaturation is a key step that sets the stage for the final intramolecular cyclization.

Step 5: Semipinacol Rearrangement. The isomerase/semipinacolase, BvnE , plays a pivotal role in controlling the stereochemistry of the final products.[2][4] It catalyzes a semipinacol rearrangement of the spiro-indoxyl moiety, a critical transformation that directs the subsequent cyclization.[2]

Step 6: Intramolecular Diels-Alder Reaction. The final step is a spontaneous, non-enzymatic intramolecular [4+2] hetero-Diels-Alder (IMDA) cycloaddition.[2][4] This reaction forms the characteristic bicyclo[2.2.2]diazaoctane core of brevianamides A and B .[2] The diastereomeric ratio of this compound A to B is typically around 10:1 in the native producer.[3]

This compound Biosynthesis Pathway Trp L-Tryptophan BvnA BvnA (NRPS) Trp->BvnA Pro L-Proline Pro->BvnA BF This compound F BvnC BvnC (Prenyltransferase) BF->BvnC DE Deoxythis compound E BvnB BvnB (FMO) DE->BvnB Epoxide Epoxidized Intermediate BvnD BvnD (P450) Epoxide->BvnD Azadiene Azadiene Intermediate BvnE BvnE (Isomerase) Azadiene->BvnE Rearranged Rearranged Intermediate IMDA Spontaneous IMDA Rearranged->IMDA BA This compound A BB This compound B BvnA->BF Condensation BvnC->DE Prenylation BvnB->Epoxide Epoxidation BvnD->Azadiene Desaturation BvnE->Rearranged Semipinacol Rearrangement IMDA->BA Cycloaddition IMDA->BB Cycloaddition

Core biosynthetic pathway of brevianamides A and B.

Quantitative Data Summary

The study of the this compound biosynthesis pathway has yielded valuable quantitative data, providing insights into enzyme efficiency and product formation.

EnzymeSubstrate(s)Product(s)Km (µM)kcat (s⁻¹)Titer/YieldReference
FtmPT1 (BvnC homolog) This compound F, DMAPPTryprostatin B55 (this compound F), 74 (DMAPP)5.57-[6][8]
BvnE N-methylated substrate mimic (15)Rearranged products8220.000217 (0.013 min⁻¹)-[2]
Engineered E. coli Glycerol, prenol(-)-dehydrothis compound E (4)--5.3 mg/L[3][9]
Engineered E. coli (ΔpfkA) Glycerol, prenol(-)-dehydrothis compound E (4)--20.6 mg/L[3][10]
Chemical Conversion (-)-dehydrothis compound E (4)Brevianamides A and B--70% combined yield (94:6 ratio)[3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of the this compound biosynthesis pathway.

Heterologous Expression of bvn Genes in Aspergillus oryzae

Aspergillus oryzae is a widely used host for the heterologous expression of fungal natural product gene clusters.[4][11]

Protocol:

  • Vector Construction: The bvn genes are amplified from P. brevicompactum genomic DNA and cloned into suitable expression vectors, such as the pTYGS series, under the control of an inducible promoter (e.g., amyB).[2][11] This is often achieved through yeast recombination.[11]

  • Protoplast Preparation: A. oryzae is cultured in a suitable medium, and the mycelia are harvested. Protoplasts are generated by enzymatic digestion of the fungal cell wall using enzymes like Vinotaste®Pro.[12]

  • Transformation: The expression vectors are introduced into the A. oryzae protoplasts using a PEG/CaCl₂-mediated transformation method.[4]

  • Selection and Cultivation: Transformed protoplasts are plated on selective media (e.g., containing appropriate antibiotics or on minimal media for auxotrophic markers).[12] Positive transformants are then cultivated in a production medium to induce gene expression and metabolite production.

  • Metabolite Extraction and Analysis: The fungal culture is extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by HPLC, LC-MS, and NMR to identify the produced this compound intermediates and final products.[3]

Heterologous Expression Workflow GeneAmp Amplify bvn genes from P. brevicompactum gDNA VectorConst Construct Expression Vectors (e.g., pTYGS series) GeneAmp->VectorConst Transform PEG/CaCl2-mediated Transformation VectorConst->Transform Protoplast Prepare A. oryzae Protoplasts Protoplast->Transform Selection Select and Cultivate Transformants Transform->Selection Extraction Metabolite Extraction Selection->Extraction Analysis HPLC, LC-MS, NMR Analysis Extraction->Analysis

Workflow for heterologous expression of bvn genes.
In Vitro Enzyme Assays

Biochemical characterization of the individual bvn enzymes is crucial for understanding their function.

Protocol for BvnE (Isomerase/Semipinacolase) Assay:

  • Protein Expression and Purification: The bvnE gene is cloned into an E. coli expression vector (e.g., pET vector with an N-terminal His6-tag). The protein is expressed in E. coli BL21(DE3) cells, induced with IPTG, and purified using Ni-NTA affinity chromatography.[2]

  • Substrate Synthesis: As the native substrate of BvnE is unstable, a substrate mimic is often used. For example, an N-methylated deoxythis compound E analog can be synthesized and then converted to the corresponding epoxidized intermediate using purified BvnB.[2]

  • Enzyme Reaction: The purified BvnE is incubated with the substrate mimic in a suitable buffer (e.g., phosphate (B84403) buffer at optimal pH 6.5) at a controlled temperature (e.g., 30°C).[2]

  • Reaction Quenching and Extraction: The reaction is stopped at various time points by adding an organic solvent (e.g., ethyl acetate) and vortexing. The organic layer containing the products is separated.

  • Product Analysis: The extracted products are analyzed by HPLC to monitor substrate consumption and product formation over time.[2]

  • Kinetic Analysis: Initial reaction velocities are determined at different substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and kcat values.[2]

Gene Knockout in Penicillium brevicompactum

Gene deletion is a powerful tool to investigate the function of specific genes in the native producer.

Protocol:

  • Construct Design: A gene knockout cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by regions homologous to the upstream and downstream sequences of the target bvn gene.[12]

  • Transformation: The knockout cassette is introduced into P. brevicompactum protoplasts.[12]

  • Selection and Screening: Transformants are selected on a medium containing the appropriate antibiotic (e.g., hygromycin).[12] Putative knockout mutants are then screened by PCR to confirm the correct homologous recombination event.

  • Metabolite Analysis: The confirmed knockout strains are cultivated, and their metabolite profiles are compared to the wild-type strain by HPLC and LC-MS to identify accumulated intermediates or the absence of downstream products.[2]

Conclusion

The this compound biosynthesis pathway is a testament to the elegant and efficient chemistry employed by fungi to construct complex molecules from simple building blocks. The elucidation of this pathway, through a combination of molecular genetics, biochemistry, and synthetic chemistry, has not only provided fundamental insights into natural product biosynthesis but also opened avenues for the bioengineering of novel alkaloid structures. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers aiming to further explore and harness the potential of this fascinating biosynthetic machinery for applications in drug discovery and development. The continued investigation into the intricate mechanisms of enzymes like BvnD and the potential for engineering the substrate specificity of the pathway's enzymes promises to be a fruitful area of future research.

References

The Biological Landscape of Brevianamides: A Technical Guide to Their Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamides are a class of indole (B1671886) alkaloids produced as secondary metabolites by fungi, primarily from the Penicillium and Aspergillus genera. Structurally, they belong to the diketopiperazine family and often feature a complex bicyclo[2.2.2]diazaoctane ring system. This structural complexity gives rise to a wide array of biological activities, making them a subject of significant interest in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of various brevianamide congeners, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Biological Activities of this compound Congeners

The following tables summarize the reported quantitative data for the biological activities of various this compound congeners.

Table 1: Cytotoxic Activity of this compound Congeners

This compound CongenerCell LineAssayIC50Citation(s)
This compound AMouse lung cellsNot specifiedCytotoxic[1]
This compound F (cyclo-(L-Trp-L-Pro))OVCAR-8 (Ovarian cancer)Not specified11.9 µg/mL[2]
This compound F analogue (4c)HeLa (Cervical cancer)Not specified26 ± 4 µM[3]
This compound F analogue (4d)HeLa (Cervical cancer)Not specified52 ± 9 µM[3]
This compound FHeLa (Cervical cancer)Not specified>200 µM[3]
This compound F hydroxylated analog (cyclo (L-Trp-L-Hyp))HL-60 (Leukemia)Not specified64.34 µM[2]
This compound Congener 9HCT116 (Colon cancer)Not specified15.6 µM[4]
Asperversiamide IHeLa (Cervical cancer)Not specified7.3 µM[4]
Asperversiamide JHeLa (Cervical cancer)Not specified6.4 µM[4]

Table 2: Antimicrobial Activity of this compound Congeners

This compound CongenerTarget OrganismAssay TypeMICCitation(s)
This compound FStaphylococcus aureusNot specifiedActive[5]
This compound FMicrococcus luteusNot specifiedActive[5]
This compound SBacille Calmette-Guérin (BCG)Broth microdilution6.25 µg/mL[6][7][8]
This compound FBacille Calmette-Guérin (BCG)Not specified44.1 µM (IC50)[9]

Table 3: Antifungal Activity of this compound Congeners

This compound CongenerTarget OrganismActivityCitation(s)
This compound FTrichophyton rubrumActive (better than amphotericin B)[5]
This compound FCryptococcus neoformansActive (better than amphotericin B)[5]
This compound FCandida albicansActive (better than amphotericin B)[5]

Table 4: Insecticidal and Antifeedant Activity of this compound Congeners

This compound CongenerTarget OrganismActivity TypeConcentrationEffectCitation(s)
This compound ASpodoptera frugiperdaAntifeedant1000 ppmPotent[2]
This compound AHeliothis virescensAntifeedant1000 ppmPotent[2]
This compound ASpodoptera frugiperdaAntifeedant100 ppmActive[2]
This compound AHeliothis virescensAntifeedant100 ppmActive[2]
This compound DSpodoptera frugiperdaGrowth ReductionNot specifiedMore effective than this compound A at reducing pupal weight[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well microtiter plates

  • Test this compound congener

  • Appropriate cancer cell line (e.g., HeLa, OVCAR-8, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound congeners in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test this compound congener

  • Bacterial strain (e.g., Bacille Calmette-Guérin, Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate into sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound congener in the broth medium directly in the 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well. Add the diluted inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Insecticidal/Antifeedant Bioassay

This assay evaluates the ability of a compound to deter feeding or cause mortality in insects.

Materials:

  • Test this compound congener

  • Insect larvae (e.g., Spodoptera frugiperda, Heliothis virescens)

  • Host plant leaves (e.g., corn, cotton)

  • Petri dishes or multi-well plates

  • Solvent for dissolving the compound (e.g., acetone, ethanol)

  • Surfactant (e.g., Tween 20)

Procedure:

  • Compound Preparation: Dissolve the this compound congener in a suitable solvent and prepare different concentrations. A small amount of surfactant can be added to ensure even coating on the leaves.

  • Leaf Treatment: Cut leaf discs of a uniform size. Dip the leaf discs into the test solutions for a few seconds and then allow them to air dry. For the control group, use leaf discs treated with the solvent and surfactant only.

  • Bioassay Setup: Place one treated leaf disc in each petri dish or well of a multi-well plate. Introduce one insect larva into each container.

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Data Collection:

    • Antifeedant Activity: After a set period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed. The antifeedant index can be calculated.

    • Insecticidal Activity: Record the number of dead larvae at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage of feeding inhibition or mortality for each concentration. The LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% inhibition of feeding) can be determined.

Mandatory Visualization

Signaling Pathways

The inflammatory response induced by this compound A involves the release of several cytokines. The following diagrams illustrate the signaling pathways of TNF-α, MIP-2, and IL-6.

TNF_alpha_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex activates I-kappa-B I-kappa-B IKK Complex->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B releases Gene Expression Gene Expression NF-kappa-B->Gene Expression translocates to

Caption: TNF-α signaling pathway leading to gene expression.

MIP2_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MIP-2 MIP-2 CXCR2 CXCR2 MIP-2->CXCR2 G-protein G-protein CXCR2->G-protein PLC PLC G-protein->PLC activates PKC PKC PLC->PKC activates MAPK Cascade MAPK Cascade PKC->MAPK Cascade activates Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression translocate to

Caption: MIP-2 signaling pathway via CXCR2.

IL6_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R gp130 gp130 IL-6R->gp130 associates with JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer dimerizes Target Gene Expression Target Gene Expression STAT3 Dimer->Target Gene Expression translocates to

Caption: IL-6 signaling through the JAK-STAT pathway.

Experimental Workflow

The following diagram illustrates a general experimental workflow for assessing the biological activity of this compound congeners.

experimental_workflow cluster_assays Bioassays This compound Congener Isolation/Synthesis This compound Congener Isolation/Synthesis Stock Solution Preparation Stock Solution Preparation This compound Congener Isolation/Synthesis->Stock Solution Preparation Serial Dilution Serial Dilution Stock Solution Preparation->Serial Dilution Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Serial Dilution->Cytotoxicity Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) Antimicrobial Assay (e.g., MIC) Serial Dilution->Antimicrobial Assay (e.g., MIC) Insecticidal Assay Insecticidal Assay Serial Dilution->Insecticidal Assay Data Collection Data Collection Cytotoxicity Assay (e.g., MTT)->Data Collection Antimicrobial Assay (e.g., MIC)->Data Collection Insecticidal Assay->Data Collection Data Analysis (IC50, MIC, LC50) Data Analysis (IC50, MIC, LC50) Data Collection->Data Analysis (IC50, MIC, LC50) SAR Analysis SAR Analysis Data Analysis (IC50, MIC, LC50)->SAR Analysis

Caption: General experimental workflow for bioactivity screening.

Conclusion

The this compound congeners represent a promising class of natural products with a diverse range of biological activities, including cytotoxic, antimicrobial, antifungal, and insecticidal properties. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of the signaling pathways involved in their mechanisms of action, such as the inflammatory pathways stimulated by this compound A, offers further avenues for investigation and potential therapeutic applications. Further research is warranted to explore the full therapeutic potential of this fascinating class of molecules and to establish clear structure-activity relationships that can guide the synthesis of novel, more potent analogues.

References

Brevianamide Mechanism of Action in Insect Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of indole (B1671886) alkaloids produced by various fungi, notably from the genera Penicillium and Aspergillus. Among these, Brevianamide A has garnered significant attention for its biological activities, including its effects on insects. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of brevianamides in insect models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. While the precise molecular target in insects is still under investigation, evidence from structurally related compounds and observed antifeedant effects points towards a neurotoxic mechanism of action.

Quantitative Data on Insecticidal and Antifeedant Activity

The primary reported effect of this compound A in insects is its potent antifeedant activity. The following table summarizes the available quantitative data for two key lepidopteran pest species, Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm).

CompoundInsect SpeciesBioassay TypeConcentrationEffectReference
This compound ASpodoptera frugiperdaAntifeedant1000 ppmPotent antifeedant activity[1]
This compound ASpodoptera frugiperdaAntifeedant100 ppmRetained antifeedant activity[1]
This compound AHeliothis virescensAntifeedant1000 ppmPotent antifeedant activity[1]
This compound AHeliothis virescensAntifeedant100 ppmRetained antifeedant activity[1]

Proposed Mechanism of Action: A Focus on the Nervous System

While direct molecular evidence for the mechanism of action of brevianamides in insects is still emerging, the current hypothesis, based on the effects of structurally similar compounds, points towards the disruption of neurotransmission. The leading hypothesis is that brevianamides, like the related paraherquamides, may act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).

The Cholinergic System in Insects

The insect nervous system relies heavily on acetylcholine (ACh) as a primary excitatory neurotransmitter. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission. The binding of ACh to nAChRs leads to the influx of cations, causing depolarization of the neuron and propagation of the nerve impulse. Disruption of this signaling pathway can lead to paralysis and death.

Evidence from Structurally Related Paraherquamides

Paraherquamides, which share the same bicyclo[2.2.2]diazaoctane ring system as brevianamides, have been shown to be potent anthelmintics. Studies on the nematode Ascaris suum have demonstrated that paraherquamide (B22789) acts as a cholinergic antagonist, blocking depolarizing contractions induced by acetylcholine and other nicotinic agonists.[2] This antagonism of nAChRs leads to flaccid paralysis in the worms. Given the structural similarity between brevianamides and paraherquamides, it is plausible that they share a similar mode of action in insects.

Signaling Pathway Diagram

Brevianamide_MoA cluster_synapse Cholinergic Synapse cluster_vesicle cluster_effect Physiological Effect Presynaptic Presynaptic Neuron ACh ACh Postsynaptic Postsynaptic Neuron Paralysis Paralysis & Antifeedant Effect Postsynaptic->Paralysis Inhibition of Nerve Impulse nAChR nAChR ACh->nAChR Binds nAChR->Postsynaptic Na+ influx (Excitation) This compound This compound A This compound->nAChR Blocks

Proposed mechanism of this compound A at an insect cholinergic synapse.

Experimental Protocols

Insect Antifeedant Bioassay (No-Choice Method)

This protocol is designed to assess the antifeedant properties of a test compound by presenting insects with a single food source treated with the compound.

Materials:

  • Test insects (e.g., 3rd instar larvae of Spodoptera frugiperda)

  • Artificial diet

  • Test compound (this compound A)

  • Solvent (e.g., acetone)

  • Petri dishes (9 cm diameter)

  • Leaf discs from host plant (e.g., maize) or artificial diet discs

  • Micropipette

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound A in a suitable solvent. Make serial dilutions to obtain the desired test concentrations (e.g., 1000 ppm and 100 ppm). A solvent-only solution serves as the control.

  • Treatment of Food Source:

    • Leaf Disc Method: Punch out leaf discs of a uniform size from the host plant. Apply a known volume of the test solution or control solution to each leaf disc and allow the solvent to evaporate completely.

    • Artificial Diet Method: Prepare small, uniform discs of the artificial diet. Apply the test or control solution to the surface of the discs and allow for solvent evaporation.

  • Bioassay Setup: Place one treated leaf or diet disc into a Petri dish. Introduce a single, pre-starved (e.g., 4-6 hours) insect larva into each dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 60-70% relative humidity, 16:8 L:D photoperiod).

  • Data Collection: After a set period (e.g., 24 or 48 hours), remove the larvae and measure the area of the food source consumed using a leaf area meter or by scanning the discs and analyzing the images.

  • Calculation of Antifeedant Index:

    • Antifeedant Index (%) = [(C - T) / (C + T)] x 100

    • Where C = consumption in the control group and T = consumption in the treatment group.

Electrophysiological Recording from Insect Neurons

This protocol outlines a general procedure for intracellular or extracellular recording from insect neurons to assess the effects of neuroactive compounds.

Materials:

  • Test insect (e.g., adult moth or cockroach)

  • Dissecting microscope and tools

  • Micromanipulators

  • Glass microelectrodes

  • Microelectrode puller

  • Amplifier and data acquisition system

  • Faraday cage

  • Insect saline solution

  • Test compound (this compound A) dissolved in saline

Procedure:

  • Insect Preparation: Anesthetize the insect (e.g., by cooling). Immobilize the insect on a dissecting platform using wax or pins. Dissect the insect to expose the desired neural tissue (e.g., ventral nerve cord, brain).

  • Electrode Preparation: Pull glass microelectrodes to a fine tip (resistance of 20-50 MΩ for intracellular recordings). Fill the electrode with a suitable electrolyte solution (e.g., 3 M KCl).

  • Recording Setup: Place the preparation under the microscope within the Faraday cage to minimize electrical noise. Position the recording electrode over the neural tissue using a micromanipulator.

  • Neuronal Impalement (Intracellular): Carefully advance the microelectrode to penetrate a neuron. A sudden negative drop in potential indicates successful impalement.

  • Baseline Recording: Record the spontaneous neural activity (action potentials) for a stable period to establish a baseline.

  • Compound Application: Perfuse the preparation with saline containing the desired concentration of this compound A.

  • Data Acquisition: Record the changes in neuronal activity, such as firing frequency, amplitude of action potentials, and resting membrane potential.

  • Washout: Perfuse the preparation with fresh saline to observe any reversal of the effects.

Experimental Workflow Diagram

Experimental_Workflow cluster_bioassay Antifeedant Bioassay cluster_electrophys Electrophysiology Prep_Solutions Prepare this compound A Solutions Treat_Food Treat Leaf/Diet Discs Prep_Solutions->Treat_Food Setup_Assay Introduce Insect Larvae Treat_Food->Setup_Assay Incubate Incubate under Controlled Conditions Setup_Assay->Incubate Measure_Consumption Measure Food Consumption Incubate->Measure_Consumption Analyze_Data Calculate Antifeedant Index Measure_Consumption->Analyze_Data Prep_Insect Prepare and Dissect Insect Pull_Electrodes Pull and Fill Microelectrodes Setup_Rig Set up Recording Rig Prep_Insect->Setup_Rig Record_Baseline Record Baseline Neuronal Activity Setup_Rig->Record_Baseline Apply_Compound Apply this compound A Record_Baseline->Apply_Compound Record_Effects Record Changes in Activity Apply_Compound->Record_Effects

Workflow for assessing the insecticidal properties of this compound A.

Conclusion and Future Directions

This compound A exhibits significant antifeedant effects against key insect pests. While the precise molecular mechanism of action in insects is yet to be definitively elucidated, the structural similarity to paraherquamides strongly suggests that brevianamides may function as nicotinic acetylcholine receptor antagonists. This proposed mechanism aligns with the observed neurotoxic effects of many insecticides.

Future research should focus on:

  • Direct Binding Assays: Investigating the binding affinity of brevianamides to insect nAChRs and other potential neuronal targets using radioligand or fluorescent binding assays.

  • Electrophysiological Studies: Performing detailed electrophysiological experiments on identified insect neurons and heterologously expressed receptors to confirm the antagonistic effects of brevianamides on nAChRs.

  • Quantitative Toxicity Studies: Determining the LD50 values of brevianamides against a broader range of insect pests to better quantify their insecticidal potency.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key structural features responsible for their insecticidal activity, which could guide the development of novel bio-insecticides.

A deeper understanding of the mechanism of action of brevianamides will be crucial for evaluating their potential as lead compounds for the development of new and effective insect control agents.

References

Unveiling the Fungal Treasure Trove: Natural Sources and Biosynthesis of Brevianamide F and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the fungal origins, biosynthetic pathways, and isolation methodologies for the promising class of indole (B1671886) alkaloids, the brevianamides.

Introduction

Brevianamide F, a diketopiperazine formed from L-tryptophan and L-proline, serves as the foundational scaffold for a diverse family of prenylated indole alkaloids with significant biological activities.[1] These complex secondary metabolites, primarily produced by filamentous fungi of the Aspergillus and Penicillium genera, have garnered considerable interest from the scientific community for their potential applications in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound F and its derivatives, elucidates their intricate biosynthetic pathways, and details the experimental protocols for their isolation and characterization.

Natural Fungal Producers of Brevianamides

The vast majority of brevianamides have been isolated from fungal species, particularly those belonging to the genera Aspergillus and Penicillium. These microorganisms represent a rich and largely untapped resource for novel bioactive compounds. This compound F itself has been identified in a range of fungal species, often as a precursor to more complex, prenylated derivatives.[1][2]

Table 1: Fungal Sources of this compound F and Its Derivatives

CompoundProducing Organism(s)Reference(s)
This compound F Aspergillus fumigatus, Aspergillus sp., Penicillium brevicompactum[1][2][3]
This compound A Penicillium brevicompactum, Penicillium viridicatum[4][5]
This compound B Penicillium brevicompactum[4]
Brevianamides O-R Aspergillus versicolor[6]
Brevianamides X, Y Penicillium brevicompactum (deep-sea isolate)[7]
Dehydrodeoxythis compound E Penicillium sp., Aspergillus sp.[7]

Note: This table is not exhaustive but highlights some of the key fungal sources reported in the literature.

Beyond fungi, this compound F has also been isolated from the bacterium Streptomyces sp. strain TN58 and Bacillus cereus associated with an entomopathogenic nematode.[1][8]

Biosynthesis of this compound F and Derivatives

The biosynthesis of the this compound family originates from the non-ribosomal peptide synthetase (NRPS)-mediated condensation of L-tryptophan and L-proline to form the diketopiperazine core, this compound F.[2][3] This central precursor then undergoes a series of enzymatic modifications, primarily prenylation and oxidative cyclizations, to generate the structurally diverse array of this compound derivatives.

The biosynthetic gene cluster responsible for this compound A production (bvn) has been identified in Penicillium brevicompactum.[3][9] This cluster encodes for the key enzymes that orchestrate the transformation of this compound F into more complex structures.

Key Enzymatic Steps in this compound A Biosynthesis:

  • Diketopiperazine Formation: The NRPS enzyme, BvnA, catalyzes the formation of this compound F from L-tryptophan and L-proline.[2]

  • Reverse Prenylation: A prenyltransferase, BvnC (or NotF in a related pathway), attaches a dimethylallyl pyrophosphate (DMAPP) group to the C2 position of the indole ring of this compound F to yield deoxythis compound E.[2][10]

  • Oxidative Cyclization: A flavin-dependent monooxygenase (FMO), BvnB, catalyzes the epoxidation of the indole ring.[2][3]

  • Rearrangement and Cycloaddition: A crucial isomerase/semipinacolase, BvnE, directs a semi-pinacol rearrangement, which is followed by a spontaneous intramolecular [4+2] hetero-Diels-Alder cycloaddition to form the characteristic bicyclo[2.2.2]diazaoctane core of this compound A.[3][9][11]

This compound A Biosynthesis Biosynthetic Pathway of this compound A cluster_precursors Precursors cluster_pathway Core Pathway L-Tryptophan L-Tryptophan This compound F This compound F L-Tryptophan->this compound F L-Proline L-Proline L-Proline->this compound F BvnA (NRPS) Deoxythis compound E Deoxythis compound E This compound F->Deoxythis compound E BvnC (Prenyltransferase) + DMAPP Epoxide Intermediate Epoxide Intermediate Deoxythis compound E->Epoxide Intermediate BvnB (FMO) Spiro-ψ-indoxyl Intermediate Spiro-ψ-indoxyl Intermediate Epoxide Intermediate->Spiro-ψ-indoxyl Intermediate BvnE (Isomerase) Semi-pinacol Rearrangement This compound A This compound A Spiro-ψ-indoxyl Intermediate->this compound A Spontaneous Intramolecular Diels-Alder

Caption: Biosynthetic pathway of this compound A.

Experimental Protocols: Isolation and Characterization

The isolation and purification of this compound F and its derivatives from fungal cultures typically involve a series of chromatographic techniques. The following provides a generalized workflow based on methodologies cited in the literature.

Isolation Workflow General Experimental Workflow for this compound Isolation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction e.g., Solid-liquid extraction with organic solvents (EtOAc, CH2Cl2) Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography e.g., Silica (B1680970) gel, Sephadex LH-20 Fractions Fractions Column Chromatography->Fractions HPLC HPLC Fractions->HPLC e.g., Reversed-phase (C18) Pure Compound Pure Compound HPLC->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation NMR, MS, etc.

Caption: Experimental workflow for isolation.
Fungal Cultivation and Extraction

  • Cultivation: Fungal strains are typically grown on a suitable solid or in a liquid medium (e.g., Czapek-Dox agar, Potato Dextrose Broth) for a period of 14-28 days to allow for the production of secondary metabolites.[5][12]

  • Extraction: The fungal mycelium and/or the culture broth are extracted with organic solvents such as ethyl acetate (B1210297), chloroform, or dichloromethane. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification
  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC (e.g., on a C18 column) using a solvent system such as methanol-water or acetonitrile-water to yield the pure compounds.

Structure Elucidation

The chemical structures of the isolated brevianamides are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecules.

Quantitative Data

The yield of brevianamides can vary significantly depending on the fungal strain, culture conditions, and extraction methods. While comprehensive comparative data is scarce, some studies have reported specific yields.

Table 2: Reported Yields of this compound F and Derivatives

CompoundProducing OrganismYieldReference
This compound F E. coli (heterologous expression of NascA)16.2 mg / 100 mL culture[2]
This compound F derivative (2) E. coli (biotransformation)13 mg / 100 mL culture[2]
This compound F Autolyzed yeast extract8.2 ppm[1]

Note: Data on yields from native fungal producers are often not explicitly quantified in initial isolation papers.

Conclusion

The fungal kingdom, particularly the genera Aspergillus and Penicillium, remains a prolific source of the structurally complex and biologically active this compound alkaloids. Understanding their natural producers and intricate biosynthetic pathways is crucial for harnessing their therapeutic potential. The methodologies outlined in this guide for the isolation and characterization of these compounds provide a framework for further exploration and discovery in this exciting field of natural product research. Future efforts in metabolic engineering and synthetic biology may offer avenues to enhance the production of these valuable molecules and generate novel derivatives with improved pharmacological properties.

References

Spectroscopic Profile of Brevianamide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite brevianamide B. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug discovery. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

Core Spectroscopic Data

The structural elucidation of this compound B relies heavily on one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained in different deuterated solvents.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound B.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzSolvent
11.50sDMSO-d₆
7.35 – 7.24mDMSO-d₆
6.99 – 6.89mDMSO-d₆
5.62 – 5.47mDMSO-d₆
5.19sDMSO-d₆
4.73mDMSO-d₆
4.33sDMSO-d₆
3.57 – 3.45mDMSO-d₆
3.35d1.8DMSO-d₆
3.20dd14.4, 10.1DMSO-d₆
2.12dt10.0, 3.0DMSO-d₆
Data for CDCl₃ was not explicitly available in the provided search results.CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound B. [1]

Chemical Shift (δ) ppmSolvent
173.0DMSO-d₆
168.4DMSO-d₆
165.8DMSO-d₆
163.4DMSO-d₆
140.7DMSO-d₆
139.9DMSO-d₆
138.3DMSO-d₆
136.3DMSO-d₆
126.4DMSO-d₆
123.5DMSO-d₆
120.6DMSO-d₆
120.3DMSO-d₆
120.0DMSO-d₆
118.1DMSO-d₆
117.6DMSO-d₆
117.5DMSO-d₆
113.0DMSO-d₆
110.7DMSO-d₆
103.3DMSO-d₆
100.5DMSO-d₆
68.0DMSO-d₆
66.8DMSO-d₆
65.9DMSO-d₆
59.6DMSO-d₆
58.7DMSO-d₆
54.2DMSO-d₆
49.1DMSO-d₆
43.5DMSO-d₆
40.5 - 39.5DMSO-d₆
36.6DMSO-d₆
34.5DMSO-d₆
30.1DMSO-d₆
28.6DMSO-d₆
27.9DMSO-d₆
25.8DMSO-d₆
24.0DMSO-d₆
23.8DMSO-d₆
21.6DMSO-d₆
Data for CDCl₃ was not explicitly available in the provided search results.CDCl₃
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for determining the elemental composition of a molecule. For this compound B, the molecular formula is C₂₁H₂₃N₃O₃, with a monoisotopic mass of 365.1739 Da.[2]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound B.

IonCalculated m/zObserved m/zMethod
[M+H]⁺366.1812Data not explicitly available in search resultsESI

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols are based on generalized procedures for the analysis of complex natural products.[3]

NMR Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a 500 MHz or higher field spectrometer.

  • Sample Preparation : Samples of this compound B are dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Due to the compound's limited solubility in CDCl₃, a saturated solution may be necessary for analysis.[3]

  • ¹H NMR : One-dimensional proton NMR spectra are acquired using standard pulse sequences.

  • ¹³C NMR : One-dimensional carbon NMR spectra are acquired with proton decoupling.

  • 2D NMR : To aid in structural elucidation, a suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed.

Mass Spectrometry
  • Instrumentation : High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass analyzer coupled with an electrospray ionization (ESI) source.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

  • ESI-MS : The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated using a standard calibrant, such as sodium formate (B1220265) clusters, to ensure high mass accuracy.[3]

Analytical Workflow Visualization

The logical flow of experiments for the spectroscopic analysis of this compound B is depicted in the following diagram. This workflow illustrates the process from sample preparation to data analysis and structural confirmation.

Spectroscopic_Workflow_Brevianamide_B cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Elucidation Sample This compound B Isolate Dissolve_CDCl3 Dissolve in CDCl3 Sample->Dissolve_CDCl3 Dissolve_DMSO Dissolve in DMSO-d6 Sample->Dissolve_DMSO MS_Acquisition HRMS (ESI-TOF) Sample->MS_Acquisition NMR_Acquisition 500 MHz NMR Spectrometer Dissolve_CDCl3->NMR_Acquisition Dissolve_DMSO->NMR_Acquisition H1_NMR 1H NMR NMR_Acquisition->H1_NMR C13_NMR 13C NMR NMR_Acquisition->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Acquisition->TwoD_NMR NMR_Analysis NMR Data Processing & Interpretation H1_NMR->NMR_Analysis C13_NMR->NMR_Analysis TwoD_NMR->NMR_Analysis Exact_Mass Exact Mass Determination MS_Acquisition->Exact_Mass MS_Analysis MS Data Analysis Exact_Mass->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Spectroscopic Analysis Workflow for this compound B.

References

The Brevianamide Genetic Cluster in Aspergillus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of indole (B1671886) alkaloids produced by various fungi, notably within the Aspergillus and Penicillium genera. These secondary metabolites exhibit a range of biological activities, making them of significant interest for drug discovery and development. The biosynthesis of brevianamides is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This technical guide provides an in-depth overview of the brevianamide genetic cluster, its constituent genes, the biosynthetic pathway, and the experimental methodologies employed in its study.

The this compound Biosynthetic Gene Cluster

The this compound BGC is a contiguous set of genes responsible for the stepwise synthesis of this compound alkaloids. The core of this cluster has been identified and characterized in several fungal species, including Aspergillus fumigatus and Penicillium brevicompactum. The genes within this cluster encode the enzymes necessary for the construction of the characteristic bicyclo[2.2.2]diazaoctane indole alkaloid core structure.

Key Genes and Their Functions in this compound Biosynthesis

The this compound gene cluster, often designated as the bvn cluster in P. brevicompactum or homologous to the fumitremorgin (ftm) cluster in A. fumigatus, comprises several key genes. The functions of these genes have been elucidated through a combination of gene knockout studies, heterologous expression, and in vitro enzymatic assays.

Gene (Homologs)Encoded EnzymeFunction in this compound Biosynthesis
bvnA (ftmA)Non-ribosomal Peptide Synthetase (NRPS)Catalyzes the condensation of L-tryptophan and L-proline to form the diketopiperazine precursor, this compound F (cyclo-L-Trp-L-Pro).[1][2]
bvnC (ftmB)PrenyltransferaseAttaches a dimethylallyl pyrophosphate (DMAPP) group to this compound F to form deoxythis compound E.
bvnB (ftmC)Flavin-dependent monooxygenaseCatalyzes the epoxidation of the indole ring of deoxythis compound E.
bvnD (ftmE)Cytochrome P450 monooxygenaseInvolved in the oxidation of an intermediate in the pathway.
bvnEIsomerase/SemipinacolaseCatalyzes a key semipinacol rearrangement, a critical step in the formation of the bicyclo[2.2.2]diazaoctane core of brevianamides A and B.[3]

Quantitative Data on this compound Production and Enzyme Kinetics

Quantitative analysis of this compound production and the kinetic parameters of the biosynthetic enzymes are crucial for understanding the efficiency of the pathway and for metabolic engineering efforts.

Production Titers of this compound Pathway Intermediates

Heterologous expression of the this compound biosynthetic pathway in Escherichia coli has enabled the quantification of pathway intermediates.

CompoundHost OrganismProduction TiterReference
(-)-Dehydrothis compound EEscherichia coli5.3 mg/L[4][5][6][7]
(-)-Dehydrothis compound EEscherichia coli (with enhanced NADPH)20.6 mg/L[4][6][7]
Kinetic Parameters of this compound Biosynthetic Enzymes

Kinetic studies on the enzymes of the this compound pathway provide insights into their substrate specificity and catalytic efficiency.

EnzymeSubstrate(s)KMkcatReference
BvnBDeoxythis compound ENot ReportedNot Reported
BrePT (a this compound F reverse prenyltransferase)This compound F32 µM0.4 s-1
BrePTDMAPP98 µM0.4 s-1

This compound Biosynthetic Pathway

The biosynthesis of brevianamides A and B is a complex process involving a series of enzymatic transformations. The pathway begins with the formation of the diketopiperazine, this compound F, which then undergoes a series of modifications including prenylation, epoxidation, and a key semipinacol rearrangement to form the characteristic bicyclo[2.2.2]diazaoctane core.

Brevianamide_Biosynthesis L_Trp L-Tryptophan BvnA BvnA (NRPS) L_Trp->BvnA L_Pro L-Proline L_Pro->BvnA DMAPP DMAPP BvnC BvnC (Prenyltransferase) DMAPP->BvnC Brev_F This compound F Brev_F->BvnC Deoxy_Brev_E Deoxythis compound E BvnB BvnB (Monooxygenase) Deoxy_Brev_E->BvnB Epoxy_Deoxy_Brev_E Epoxidized Intermediate BvnD_E BvnD/BvnE Epoxy_Deoxy_Brev_E->BvnD_E Rearranged_Int Rearranged Intermediate Brev_A_B This compound A/B Rearranged_Int->Brev_A_B BvnA->Brev_F BvnC->Deoxy_Brev_E BvnB->Epoxy_Deoxy_Brev_E BvnD_E->Rearranged_Int Regulation_Pathway Light Light Velvet_Complex Velvet Complex (VeA, LaeA) Light->Velvet_Complex modulates Nutrients Nutrient Availability Nutrients->Velvet_Complex modulates pH pH pH->Velvet_Complex modulates Brevianamide_Cluster This compound Gene Cluster Velvet_Complex->Brevianamide_Cluster activates Brevianamides Brevianamides Brevianamide_Cluster->Brevianamides produces Gene_Knockout_Workflow cluster_0 Deletion Cassette Construction cluster_1 Aspergillus Transformation cluster_2 Verification PCR_Flanks Amplify 5' and 3' Flanks Fusion_PCR Fusion PCR PCR_Flanks->Fusion_PCR PCR_Marker Amplify Selectable Marker PCR_Marker->Fusion_PCR Purification Purify Cassette Fusion_PCR->Purification Transformation PEG-mediated Transformation Purification->Transformation Protoplasting Protoplast Preparation Protoplasting->Transformation Selection Regeneration and Selection Transformation->Selection gDNA_Isolation gDNA Isolation Selection->gDNA_Isolation PCR_Verification PCR Confirmation gDNA_Isolation->PCR_Verification Southern_Blot Southern Blot (Optional) PCR_Verification->Southern_Blot

References

Brevianamides: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevianamides, a class of indole (B1671886) alkaloids produced by Penicillium and Aspergillus species, have emerged as a compelling area of research for novel therapeutic agents. These structurally complex secondary metabolites exhibit a wide range of biological activities, including anticancer, antimicrobial, insecticidal, and antithrombotic properties. This technical guide provides an in-depth overview of the current understanding of brevianamides' therapeutic applications, focusing on their mechanisms of action, quantitative biological data, and detailed experimental protocols. Furthermore, this guide presents key signaling pathways and experimental workflows as diagrams to facilitate a deeper understanding of their potential in drug discovery and development.

Introduction

The brevianamide family of natural products encompasses a diverse array of structurally intricate molecules, with this compound A being one of the most well-known.[1] Initially recognized for their insecticidal properties, subsequent research has unveiled a broader spectrum of bioactivities, positioning them as promising scaffolds for the development of new pharmaceuticals. This guide will delve into the therapeutic potential of key brevianamides, including this compound A, this compound F, and this compound S, by presenting a consolidated view of their biological effects and the methodologies used to elucidate them.

Therapeutic Applications and Biological Activities

The therapeutic potential of brevianamides spans multiple disease areas, a testament to their diverse molecular targets and mechanisms of action.

Anticancer Activity

This compound F has demonstrated notable cytotoxic effects against various cancer cell lines.[2] The modification of its core structure has led to the development of derivatives with enhanced antitumoral properties.[3]

Table 1: Cytotoxicity of this compound F and its Derivatives against Cancer Cell Lines [2][4]

CompoundCell LineIC50 (µM)
This compound FOVCAR-811.9 (µg/mL)
This compound FHeLa>200
This compound F Derivative 4cHeLa26 ± 4
This compound F Derivative 4dHeLa52 ± 9
Antimicrobial Activity

This compound F has been shown to possess activity against Gram-positive bacteria.[5]

Table 2: Antibacterial Activity of this compound F [5]

BacteriaActivity
Staphylococcus aureusActive
Micrococcus luteusActive

This compound F has also exhibited antifungal properties against several human pathogenic fungi, with potency comparable to or better than the standard antifungal drug, amphotericin B.[5]

Table 3: Antifungal Activity of this compound F [5]

FungusActivityComparison
Trichophyton rubrumActiveBetter than amphotericin B
Cryptococcus neoformansActiveBetter than amphotericin B
Candida albicansActiveBetter than amphotericin B
Antitubercular Activity

This compound S, a dimeric diketopiperazine, has shown selective activity against Mycobacterium bovis BCG, a surrogate for Mycobacterium tuberculosis, suggesting a novel mechanism of action for antitubercular drug development.[6][7]

Table 4: Antitubercular Activity of this compound S [6][7]

CompoundOrganismMIC (µg/mL)
This compound SMycobacterium bovis BCG6.25
Insecticidal and Antifeedant Activity

This compound A is a potent antifeedant against the larvae of major agricultural pests.[8] This activity highlights its potential as a lead compound for the development of novel bio-insecticides.

Table 5: Antifeedant Activity of this compound A

Insect LarvaeActivity
Spodoptera frugiperda (fall armyworm)Potent antifeedant
Heliothis virescens (tobacco budworm)Potent antifeedant
Antithrombotic Activity

Recent studies have revealed the antithrombotic potential of this compound F. It has been shown to modulate the MAPK signaling pathway and the coagulation cascade, leading to a reduction in platelet aggregation.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of brevianamides' therapeutic applications.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, OVCAR-8)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Micrococcus luteus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Test (Broth Microdilution Method)

This protocol determines the MIC of a compound against fungal pathogens.

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • This compound compound

  • Fungal inoculum standardized spectrophotometrically

Procedure:

  • Compound Dilution: Prepare serial dilutions of the this compound compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the MIC of compounds against Mycobacterium.

Materials:

  • Mycobacterium bovis BCG

  • Middlebrook 7H9 broth supplemented with ADC

  • 96-well plates

  • This compound S

  • Alamar Blue reagent

  • Resazurin (B115843) solution

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound S in the 96-well plates.

  • Inoculation: Add the M. bovis BCG inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue and resazurin solutions to each well and incubate for another 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This bioassay assesses the feeding deterrence of a compound on insect larvae.

Materials:

  • Insect larvae (e.g., Spodoptera frugiperda)

  • Fresh host plant leaves (e.g., corn or cotton)

  • Petri dishes

  • This compound A

  • Solvent (e.g., acetone)

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Treatment of Leaf Discs: Cut uniform leaf discs and dip them in a solution of this compound A in the chosen solvent. Allow the solvent to evaporate. Control discs are treated with the solvent only.

  • Feeding Assay: Place one treated leaf disc in a petri dish with a single pre-starved larva.

  • Incubation: Allow the larva to feed for 24-48 hours.

  • Measurement: Measure the area of the leaf disc consumed using a leaf area meter or by scanning the disc and analyzing the image.

  • Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.

In Vivo Antithrombotic Assay (Zebrafish Model)

This model is used for the in vivo screening and efficacy assessment of antithrombotic drugs.[5][11]

Materials:

  • Zebrafish larvae (2 days post-fertilization)

  • Phenylhydrazine (PHZ) to induce thrombosis

  • This compound F

  • O-dianisidine stain

  • Stereomicroscope with a camera

Procedure:

  • Thrombosis Induction: Treat zebrafish larvae with PHZ to induce thrombosis.

  • Compound Treatment: Administer this compound F to the larvae either by direct soaking or microinjection.

  • Staining: After 24 hours, stain the red blood cells in the heart with O-dianisidine.

  • Imaging and Analysis: Visualize and quantify the thrombosis under a stereomicroscope. The antithrombotic efficacy is evaluated by analyzing the images of the heart and measuring the extent of red blood cell aggregation.

Signaling Pathways and Mechanistic Insights

The therapeutic effects of brevianamides are mediated through their interaction with various cellular signaling pathways.

This compound F and Antithrombotic Signaling

This compound F exerts its antithrombotic effects by modulating the MAPK signaling pathway and the coagulation cascade.[10] Transcriptome analysis has revealed that this compound F can downregulate the expression of key factors involved in platelet activation and coagulation.[10]

Antithrombotic_Pathway_of_Brevianamide_F cluster_BrevianamideF This compound F cluster_MAPK MAPK Signaling Pathway cluster_Coagulation Coagulation Cascade cluster_Outcome Cellular Response BrevianamideF This compound F PKCa PKCα BrevianamideF->PKCa inhibits PKCb PKCβ BrevianamideF->PKCb inhibits vWF vWF BrevianamideF->vWF inhibits f2 f2 (Prothrombin) BrevianamideF->f2 inhibits f7 f7 BrevianamideF->f7 inhibits fga fga (Fibrinogen α) BrevianamideF->fga inhibits fgb fgb (Fibrinogen β) BrevianamideF->fgb inhibits fgg fgg (Fibrinogen γ) BrevianamideF->fgg inhibits MAPK MAPK PKCa->MAPK PKCb->MAPK PlateletActivation Platelet Activation MAPK->PlateletActivation Thrombosis Thrombosis vWF->Thrombosis f2->Thrombosis f7->Thrombosis fga->Thrombosis fgb->Thrombosis fgg->Thrombosis PlateletActivation->Thrombosis

Caption: this compound F's inhibition of MAPK signaling and coagulation factors.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening natural products for cytotoxic activity.

Cytotoxicity_Screening_Workflow start Start: Natural Product Library step1 Primary Screening (Single High Concentration) start->step1 decision1 Active? step1->decision1 step2 Dose-Response Assay (e.g., MTT Assay) decision1->step2 Yes end_inactive Inactive decision1->end_inactive No step3 Calculate IC50 Value step2->step3 decision2 Potent? step3->decision2 step4 Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) decision2->step4 Yes decision2->end_inactive No end_active Lead Compound step4->end_active

Caption: A generalized workflow for identifying cytotoxic natural products.

Challenges and Future Directions

While the therapeutic potential of brevianamides is evident, several challenges remain. The complexity of their chemical structures makes total synthesis and the generation of analogues for structure-activity relationship (SAR) studies a significant hurdle. Furthermore, issues such as the potential for hepatotoxicity, as observed with this compound F, require careful evaluation in preclinical development.[5]

Future research should focus on:

  • Developing more efficient and scalable synthetic routes to brevianamides and their analogues.

  • Conducting comprehensive SAR studies to optimize potency and reduce toxicity.

  • Elucidating the precise molecular targets and detailed mechanisms of action for their various biological activities.

  • Performing in vivo efficacy and safety studies in relevant animal models to validate their therapeutic potential.

Conclusion

Brevianamides represent a promising class of natural products with a diverse range of therapeutic applications. Their demonstrated anticancer, antimicrobial, insecticidal, and antithrombotic activities warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current knowledge and the experimental methodologies required to advance the study of these fascinating molecules. Continued exploration of the this compound scaffold holds the potential to deliver novel and effective therapeutic agents for a variety of diseases.

References

A Deep Dive into Brevianamides: A Technical Review of Their Chemistry, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brevianamides are a fascinating and structurally complex class of indole (B1671886) alkaloids produced as secondary metabolites by various fungi, primarily from the Penicillium and Aspergillus genera. First isolated in 1969, these compounds have garnered significant attention from the scientific community due to their intricate bicyclo[2.2.2]diazaoctane core and a wide range of biological activities. This technical guide provides a comprehensive literature review of brevianamide research, summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways to serve as an in-depth resource for researchers in natural product chemistry, drug discovery, and related fields.

Chemical Diversity of Brevianamides

The this compound family encompasses a range of structurally related compounds, with this compound A being one of the most well-known members. These molecules are classified as diketopiperazines and are biosynthetically derived from the amino acids tryptophan and proline. The core structure features a complex, caged ring system that has presented a significant challenge for total synthesis.

Other notable members of this family include this compound B, a diastereomer of this compound A, and this compound F, a biosynthetic precursor. More recently, several new analogues, such as brevianamides S, T, U, and V, have been isolated from marine-derived fungi, expanding the known chemical diversity of this class of natural products[1]. The unique structural motifs of these compounds have spurred interest in their potential as scaffolds for the development of novel therapeutic agents.

Biological Activities and Therapeutic Potential

The brevianamides exhibit a broad spectrum of biological activities, including anticancer, insecticidal, and antimicrobial properties.

Anticancer Activity

While this compound F itself shows little to no cytotoxic activity against cancer cell lines, its synthetic derivatives have demonstrated significant potential. Specifically, C2-arylated analogues of this compound F have been synthesized and evaluated for their antiproliferative effects.

Table 1: Cytotoxicity of C2-Arylated this compound F Analogues against Various Cancer Cell Lines [2]

CompoundCell LineIC50 (µM)
4c A-549 (Lung Carcinoma)>100
SK-BR-3 (Breast Adenocarcinoma)>100
HT-29 (Colon Adenocarcinoma)85 ± 9
HeLa (Cervical Adenocarcinoma)26 ± 4
4d A-549 (Lung Carcinoma)>100
SK-BR-3 (Breast Adenocarcinoma)>100
HT-29 (Colon Adenocarcinoma)>100
HeLa (Cervical Adenocarcinoma)52 ± 9
This compound F (1) All tested cell lines>200
Insecticidal Activity

This compound A has been reported to possess potent antifeedant activity against the larvae of major agricultural pests, Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm)[3][4]. At a concentration of 1000 ppm, this compound A demonstrated strong antifeedant effects against both species, with activity retained at 100 ppm[3].

Antimicrobial Activity

A notable discovery in the this compound family is the selective antitubercular activity of this compound S, a dimeric diketopiperazine isolated from a marine-derived strain of Aspergillus versicolor[1][5][6].

Table 2: Antimicrobial Activity of this compound S [1][5][6]

CompoundOrganismMIC (µg/mL)
This compound S Bacille Calmette-Guérin (BCG)6.25
Isoniazid (Control) Bacille Calmette-Guérin (BCG)0.05

This compound S exhibited no significant activity against other Gram-positive and Gram-negative bacteria or the fungus Candida albicans, highlighting its selectivity for mycobacteria[1]. This specificity suggests a potentially novel mechanism of action, making it a promising lead for the development of new antituberculosis drugs.

Key Experimental Protocols

Isolation and Purification of Brevianamides

The following is a general protocol for the isolation and purification of brevianamides from fungal cultures, based on methods described in the literature.

1. Fungal Cultivation:

  • Grow the desired Penicillium or Aspergillus strain on a suitable solid or liquid medium (e.g., Czapek-Dox agar (B569324) or broth) for a specified period to allow for the production of secondary metabolites.

2. Extraction:

  • Harvest the fungal biomass and/or culture medium.

  • Extract the metabolites using an organic solvent such as ethyl acetate (B1210297) or chloroform.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to a series of chromatographic techniques to isolate the brevianamides.

  • Column Chromatography: Initially, fractionate the crude extract using silica (B1680970) gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

  • Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing the target compounds using preparative TLC.

  • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC to yield pure this compound compounds.

4. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography, to confirm their structures.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

1. Cell Seeding:

  • Seed human cancer cell lines (e.g., HeLa, A-549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment[7].

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound (e.g., this compound F analogues) and incubate for 72 hours[7].

3. MTT Addition and Incubation:

  • After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37°C[7].

4. Formazan (B1609692) Solubilization:

  • Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking[7].

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 492 nm using a microplate reader[7]. The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Insecticidal Bioassay

The insecticidal activity of this compound A can be evaluated through antifeedant assays.

1. Diet Preparation:

  • Prepare an artificial diet for the insect larvae.

  • Incorporate the test compound (e.g., this compound A) into the diet at various concentrations (e.g., 100 ppm, 1000 ppm). A control diet without the compound should also be prepared.

2. Larval Exposure:

  • Place early-instar larvae of the target insect species (S. frugiperda or H. virescens) onto the treated and control diets.

3. Assessment of Antifeedant Activity:

  • After a set period, measure the amount of diet consumed by the larvae in both the treated and control groups.

  • A significant reduction in consumption of the treated diet compared to the control diet indicates antifeedant activity.

4. Mortality and Developmental Effects:

  • Monitor the larvae over a longer period to assess mortality rates and any sublethal effects on development, such as reduced pupal weight.

Antitubercular Activity Assay

The minimum inhibitory concentration (MIC) of this compound S against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, can be determined using a broth microdilution method.

1. Inoculum Preparation:

  • Prepare a standardized inoculum of BCG from a fresh culture.

2. Serial Dilution:

  • Perform serial dilutions of the test compound (this compound S) in a 96-well microplate containing a suitable broth medium for mycobacterial growth.

3. Inoculation:

  • Inoculate each well with the prepared BCG suspension. Include positive (with a known antitubercular drug like isoniazid) and negative (no compound) controls.

4. Incubation:

  • Incubate the microplate at 37°C for a period sufficient for visible growth in the negative control wells (typically several days for BCG).

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Biosynthesis and Synthetic Pathways

Biosynthesis of Brevianamides A and B

The biosynthesis of brevianamides A and B is a complex enzymatic process that starts from the amino acids L-tryptophan and L-proline. Several key enzymes have been identified in the biosynthetic gene cluster.

This compound A and B Biosynthesis trp L-Tryptophan bf This compound F trp->bf BvnA (NRPS) pro L-Proline pro->bf deb Deoxythis compound E bf->deb BvnC (Prenyltransferase) + DMAPP int10 Unstable Intermediate deb->int10 BvnB (FMO) int11 Azadiene Intermediate int10->int11 BvnD (P450) int12 Spiro-indoxyl Intermediate int11->int12 BvnE (Isomerase) ba This compound A int12->ba IMDA Reaction (major product) bb This compound B int12->bb IMDA Reaction (minor product)

Biosynthesis of Brevianamides A and B

The pathway begins with the formation of the diketopiperazine this compound F from L-tryptophan and L-proline by the non-ribosomal peptide synthetase (NRPS) BvnA[8]. This compound F is then prenylated by the prenyltransferase BvnC to yield deoxythis compound E[8]. A flavin-dependent monooxygenase (FMO), BvnB, catalyzes an epoxidation, followed by the action of a cytochrome P450 enzyme, BvnD, to form an unstable azadiene intermediate[8]. An isomerase, BvnE, then facilitates a rearrangement to a spiro-indoxyl intermediate, which undergoes a non-enzymatic intramolecular Diels-Alder (IMDA) reaction to yield this compound A as the major product and this compound B as the minor product[8].

Total Synthesis of this compound S

The total synthesis of this compound S has been achieved in eight steps, featuring a bidirectional synthetic strategy.

Total Synthesis of this compound S start Proline Methyl Ester enamide Enamide start->enamide 1. Oxidation 2. N-acylation dkp Diketopiperazine enamide->dkp Deprotection & Cyclization iodide Alkenyl Iodide dkp->iodide Iodination stannane Alkenyl Stannane dkp->stannane Stannylation dimer Bis-diketopiperazine iodide->dimer Stille Coupling stannane->dimer aldol (B89426) Double Aldol Product dimer->aldol Double Aldol Condensation bs This compound S aldol->bs Deprotection

Workflow for the Total Synthesis of this compound S

The synthesis commences with a one-pot oxidation and N-acylation of proline methyl ester to form an enamide[5]. Subsequent deprotection and cyclization yield a diketopiperazine, which is then converted to both an alkenyl iodide and an alkenyl stannane. A bespoke Stille cross-coupling reaction between these two intermediates forms the dimeric bis-diketopiperazine core[5]. A double aldol condensation followed by a final deprotection step completes the synthesis of this compound S[5].

Molecular Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of most brevianamides are still under investigation. However, some insights have been gained. The selective antitubercular activity of this compound S suggests a specific molecular target within mycobacteria that is absent or different in other bacteria[1][6]. For the anticancer C2-arylated this compound F analogues, further studies are needed to elucidate the specific signaling pathways they modulate to exert their cytotoxic effects. It is plausible that these compounds, like other cytotoxic alkaloids, may induce apoptosis, cause cell cycle arrest, or interfere with key cellular processes such as signal transduction or cytoskeletal dynamics.

Conclusion and Future Directions

The brevianamides represent a rich source of chemical diversity with significant therapeutic potential. While progress has been made in understanding their biosynthesis and in achieving the total synthesis of some members, much remains to be explored. Future research should focus on:

  • Elucidating the molecular targets and mechanisms of action for the various biological activities observed, particularly the anticancer and antitubercular effects.

  • Synthesizing and evaluating a broader range of analogues to establish structure-activity relationships and optimize potency and selectivity.

  • Investigating the biosynthetic pathways of the more recently discovered brevianamides to potentially harness enzymatic catalysis for the production of novel compounds.

  • Conducting preclinical studies on the most promising candidates to evaluate their in vivo efficacy and safety profiles.

This in-depth technical guide serves as a foundation for these future endeavors, providing a comprehensive overview of the current state of this compound research and highlighting the exciting opportunities that lie ahead in this field.

References

Brevianamide Derivatives: A Comprehensive Technical Guide to Their Chemical Diversity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide derivatives represent a fascinating and structurally diverse family of indole (B1671886) alkaloids produced primarily by fungal species of the Penicillium and Aspergillus genera.[1] These natural products are characterized by a core bicyclo[2.2.2]diazaoctane ring system, a feature they share with the related paraherquamides.[1] The chemical diversity within this family arises from variations in stereochemistry, oxidation state, and substitution patterns, leading to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the chemical diversity, biological activities, biosynthesis, and synthetic strategies related to this compound derivatives, offering a valuable resource for researchers in natural product chemistry, drug discovery, and medicinal chemistry.

Chemical Diversity of this compound Derivatives

The this compound family is a growing class of natural products built around a conserved diketopiperazine core, typically formed from L-tryptophan and L-proline, which is then further elaborated.[1] The remarkable chemical diversity of this family stems from several key structural modifications:

  • The Bicyclo[2.2.2]diazaoctane Core: The hallmark of many brevianamides is the intricate bicyclo[2.2.2]diazaoctane ring system, which is biosynthetically assembled through a key intramolecular Diels-Alder reaction.[2]

  • Spiro-center Configuration: The stereochemistry at the spiro-indoxyl or spiro-oxindole center is a critical determinant of the specific derivative and its biological activity. For instance, this compound A and B are diastereomers, differing in the configuration at this spiro center.[3]

  • Oxidation State: Variations in the oxidation state of the indole and diketopiperazine rings contribute significantly to the diversity. This includes the presence of indoxyl, oxindole, and dehydro derivatives.[2]

  • Dimerization: Some brevianamides, such as this compound S, exist as unique proline-proline linked dimers, a feature that distinguishes them from the more common tryptophan-tryptophan linked alkaloid dimers.[4]

Below is a summary of some key this compound derivatives and their characteristic structural features:

DerivativeKey Structural Features
This compound A Possesses a spiro-indoxyl moiety and an anti-configured bicyclo[2.2.2]diazaoctane core.[2]
This compound B A diastereomer of this compound A with an alternative configuration at the spiro-indoxyl center.[3]
This compound F The biosynthetic precursor to many other brevianamides, it is a simple diketopiperazine formed from L-tryptophan and L-proline.[5]
This compound S A unique dimeric diketopiperazine with a distinctive proline-proline linkage.[4]
This compound X Contains a spiro-oxindole ring and a syn-configured bicyclo[2.2.2]diazaoctane core.[6]
This compound Y Features a spiro-oxindole ring and an anti-configured bicyclo[2.2.2]diazaoctane core.[6]
This compound Z A proposed, yet-to-be-discovered congener, anticipated based on biosynthetic and synthetic investigations.[7]

Biological Activities and Quantitative Data

This compound derivatives exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development. Their activities range from insecticidal and antifeedant to cytotoxic and antimicrobial.

Antimicrobial Activity

Several this compound derivatives have demonstrated notable antimicrobial properties. A standout example is This compound S , which shows selective antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis.[8][9] This selectivity suggests a potentially novel mechanism of action that could be exploited for the development of new antitubercular drugs.[9]

DerivativeOrganismActivityValue
This compound S Bacille Calmette-Guérin (BCG)MIC6.25 µg/mL[8][9]
This compound F Bacille Calmette-Guérin (BCG)MIC44.1 µM
Cytotoxic Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a subject of investigation. This compound F and its synthetic C2-arylated analogues have shown promising cytotoxic effects.[10]

DerivativeCell LineActivityValue
This compound F HeLa (Cervical Adenocarcinoma)IC50>200 µM[10]
C2-arylated this compound F derivative (4c) HeLa (Cervical Adenocarcinoma)IC5026 ± 4 µM[10]
C2-arylated this compound F derivative (4d) HeLa (Cervical Adenocarcinoma)IC5052 ± 9 µM[10]
This compound F HT-29 (Colon Adenocarcinoma)IC50Moderate activity in the µM range[10]
Insecticidal and Antifeedant Activity

This compound A has been reported to possess potent antifeedant activity against the larvae of significant agricultural pests, including the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).[11]

DerivativeOrganismActivityConcentration
This compound A Spodoptera frugiperda, Heliothis virescensPotent Antifeedant1000 p.p.m.

Experimental Protocols

Isolation of this compound Derivatives from Fungal Cultures

A general procedure for the isolation of this compound derivatives from Penicillium species is outlined below. This protocol can be adapted based on the specific derivative and fungal strain.

  • Fungal Cultivation: Grow the desired Penicillium strain (e.g., Penicillium brevicompactum) on a suitable solid or liquid medium (e.g., Czapek-Dox agar) for a sufficient period to allow for the production of secondary metabolites.[12][13]

  • Extraction: Extract the fungal biomass and/or the culture medium with an appropriate organic solvent, such as chloroform (B151607) or ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques to isolate the individual this compound derivatives. This typically involves:

    • Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

    • Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing the target compounds.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds to achieve high purity.

  • Structure Elucidation: Characterize the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) and Mass Spectrometry (MS), to confirm their structures.

Total Synthesis of this compound S

The total synthesis of this compound S has been achieved through a bidirectional synthetic strategy.[8][14] The key steps are summarized below:

  • One-pot Oxidation/N-acylation: Start with proline methyl ester to synthesize a key enamide intermediate.[1]

  • Diketopiperazine Formation: Cyclization to form the diketopiperazine ring.

  • Iodination: Introduction of an iodine atom at a specific position on the diketopiperazine ring.

  • Alkenyl-alkenyl Stille Cross-Coupling: A bespoke cross-coupling reaction to form the central C=C bond of the dimeric structure.[8]

  • Double Aldol (B89426) Condensation: A double aldol reaction with a suitable aldehyde to introduce the indole moieties.[1]

  • Deprotection: Final removal of protecting groups to yield this compound S.[1]

Biological Assays

The MIC of a compound against a specific microorganism can be determined using the broth microdilution method.[15][16][17]

  • Prepare Bacterial Inoculum: Culture the target bacteria (e.g., Bacille Calmette-Guérin) to a standardized density (e.g., 0.5 McFarland standard).[17]

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.[17]

  • Inoculation: Add a standardized amount of the bacterial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[16]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

Signaling Pathways and Mechanisms of Action

While the exact molecular mechanisms of action for many this compound derivatives are still under investigation, some initial insights have been gained. The selective activity of this compound S against BCG suggests a specific target within the mycobacterial cell that is absent or different in other bacteria.[9]

For the cytotoxic derivatives, effects on fundamental cellular processes such as cell cycle progression and apoptosis have been observed. For instance, some diketopiperazines are known to be involved in the prevention of cell division.[19] Further research is needed to elucidate the specific signaling pathways and molecular targets of these compounds to fully understand their therapeutic potential.

Visualizations: Pathways and Workflows

Biosynthetic Pathway of this compound A

The biosynthesis of this compound A is a complex process involving several enzymatic steps, culminating in a spontaneous intramolecular Diels-Alder reaction.

Brevianamide_A_Biosynthesis L-Tryptophan + L-Proline L-Tryptophan + L-Proline This compound F This compound F L-Tryptophan + L-Proline->this compound F NRPS (BvnA) Deoxythis compound E Deoxythis compound E This compound F->Deoxythis compound E Prenyltransferase (BvnC) Hydroxyindolenine Intermediate Hydroxyindolenine Intermediate Deoxythis compound E->Hydroxyindolenine Intermediate Monooxygenase (BvnB) Azadiene Intermediate Azadiene Intermediate Hydroxyindolenine Intermediate->Azadiene Intermediate P450 (BvnD) This compound A/B This compound A/B Azadiene Intermediate->this compound A/B Spontaneous Intramolecular Hetero-Diels-Alder Brevianamide_A_Synthesis cluster_0 Core Assembly cluster_1 Key Transformation cluster_2 Final Cascade Dehydrodeoxythis compound E Dehydrodeoxythis compound E Dehydrothis compound E Dehydrothis compound E Dehydrodeoxythis compound E->Dehydrothis compound E Oxidation This compound A This compound A Dehydrothis compound E->this compound A Base-mediated cascade (Rearrangement & Diels-Alder)

References

Brevianamide A: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide A is a naturally occurring indole (B1671886) alkaloid belonging to the 2,5-diketopiperazine class of compounds. First isolated from Penicillium brevicompactum, it has garnered significant interest within the scientific community due to its unique bicyclo[2.2.2]diazaoctane ring system and its notable biological activities, including insecticidal and cytotoxic properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound A, complete with detailed experimental protocols and a proposed signaling pathway for its inflammatory effects.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound A are summarized below. These properties are crucial for its identification, purification, and formulation in research and development settings.

General and Spectroscopic Properties
PropertyValueReference
Molecular Formula C₂₁H₂₃N₃O₃[1]
Molar Mass 365.43 g/mol [1]
Appearance Crystalline needles (from chloroform)[2]
Melting Point Not available in cited literature
Optical Rotation [α]D²³ = -28.3° (c 0.10, MeOH)[3]
[α]D²³ = -201.1° (c 1.07, CHCl₃)[3]
Solubility Sparingly soluble in chloroform (B151607). Insoluble in most common solvents, but soluble in hot DMSO and trifluoroacetic acid (with decomposition in the latter).[4]
UV-Vis Spectroscopy Fluoresces under long-wave ultraviolet radiation.[1]
Spectroscopic Data: ¹H and ¹³C NMR

The following tables detail the proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) chemical shifts for this compound A, recorded in deuterated chloroform (CDCl₃). These data are essential for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
7.56d7.6
7.30td7.8, 1.3
7.15td7.6, 1.1
6.91d7.9
6.30s
5.92s
4.29t4.3
3.90ddd12.8, 5.0, 2.3
3.61dt12.8, 3.8
2.94d17.6
2.82d17.6
2.47dd12.1, 6.4
2.10-1.99m
1.85-1.75m
1.79m
1.65s
1.40s
1.25s

Note: The NMR data is based on spectra available in the supporting information of a major publication on the total synthesis of this compound A.[3]

Table 2: ¹³C NMR Chemical Shifts (126 MHz, CDCl₃)

Chemical Shift (ppm)
178.6
168.9
166.4
141.2
130.1
125.1
123.9
119.5
110.8
82.2
68.9
66.8
60.4
50.8
47.9
45.3
31.8
26.9
25.4
24.9
23.9

Note: The NMR data is based on spectra available in the supporting information of a major publication on the total synthesis of this compound A.[3]

Experimental Protocols

This section outlines the methodologies for key experiments related to the characterization and synthesis of this compound A.

Determination of Optical Rotation

The specific rotation of this compound A is determined using a polarimeter.

Protocol:

  • Sample Preparation: Prepare a solution of this compound A in the desired solvent (e.g., methanol (B129727) or chloroform) at a known concentration (c), expressed in g/mL.[3]

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to determine the zero reading.

  • Measurement: Fill the polarimeter tube (of a known length, l, in decimeters) with the sample solution.

  • Data Acquisition: Measure the angle of rotation (α) at a specific temperature (t) and wavelength (λ, typically the sodium D-line at 589 nm).[5][6]

  • Calculation: Calculate the specific rotation [α] using the formula: [α]tλ = α / (l × c)

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are acquired to confirm the structure of this compound A.

Protocol:

  • Sample Preparation: Dissolve approximately 3.0 mg of this compound A in a suitable deuterated solvent (e.g., CDCl₃ or (CD₃)₂SO) in a standard 5 mm NMR tube.[3]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 126 MHz for ¹³C).[3]

  • Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 298 K). For structural confirmation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should also be performed.[3]

  • Data Processing: Process the acquired data using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and fragmentation pattern of this compound A.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound A in a suitable solvent compatible with the ionization source (e.g., methanol for electrospray ionization - ESI).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Bruker microTOF) for accurate mass measurements.[3]

  • Data Acquisition: Acquire mass spectra in the desired ionization mode (e.g., positive ESI).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and fragmentation pattern, which can be compared with theoretical values.

Synthesis and Purification

The total synthesis of this compound A has been achieved and provides a source of the material for research. A key step in many synthetic routes is the purification of intermediates and the final product.

Protocol (Flash Column Chromatography):

  • Column Packing: Pack a glass column with an appropriate stationary phase (e.g., silica (B1680970) gel) in a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in petroleum spirit).[3]

  • Sample Loading: Dissolve the crude this compound A in a minimal amount of solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired compound from impurities.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound A.

Biological Activity and Signaling Pathways

This compound A is known to elicit an inflammatory response in lung cells, characterized by the elevated production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Macrophage Inflammatory Protein-2 (MIP-2), and Interleukin-6 (IL-6).[1] Based on the known signaling cascades that regulate the expression of these inflammatory mediators, a putative signaling pathway for this compound A is proposed below.

Proposed Inflammatory Signaling Pathway

The induction of TNF-α and IL-6 suggests the involvement of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. TNF-α itself can act as a potent activator of these pathways, leading to a feedback loop that amplifies the inflammatory response.[7][8][9]

BrevianamideA_Signaling cluster_cell Intracellular Signaling BrevianamideA This compound A Receptor Cell Surface Receptor (Putative) BrevianamideA->Receptor Binds to Cell Lung Cell MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Phosphorylates NFkB_Pathway->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Induces Cytokines Inflammatory Cytokines (TNF-α, IL-6, MIP-2) Gene_Expression->Cytokines Leads to Production of Cytokines->Cell Secreted from

References

Methodological & Application

Total Synthesis of Brevianamide A: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the total synthesis of the complex indole (B1671886) alkaloid, (+)-brevianamide A. The presented methodology is based on the first total synthesis reported by Lawrence and coworkers in 2020, a landmark achievement in natural product synthesis.[1][2] This biomimetic approach features a remarkable cascade reaction to construct the intricate bicyclo[2.2.2]diazaoctane core of the molecule.[1][3]

The synthesis is completed in seven steps from commercially available starting materials, with an overall yield of approximately 7.2%.[1][2][4] A key feature of this synthesis is the late-stage, base-mediated transformation of (-)-dehydrobrevianamide E, which undergoes a domino retro-5-exo-trig ring-opening, semi-pinacol rearrangement, tautomerization, and intramolecular Diels-Alder cycloaddition to furnish (+)-brevianamide A.[1][3][4]

Synthetic Pathway Overview

The total synthesis of (+)-brevianamide A is accomplished through a linear sequence starting from L-tryptophan methyl ester. The key stages of the synthesis involve the introduction of a reverse prenyl group, formation of the diketopiperazine ring system, and a final oxidative cascade to yield the target molecule.

BrevianamideA_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_intermediate4 Key Intermediate cluster_intermediate5 Intermediate 5 cluster_product Final Product L-Tryptophan methyl ester L-Tryptophan methyl ester Phthaloyl-protected Tryptophan Phthaloyl-protected Tryptophan L-Tryptophan methyl ester->Phthaloyl-protected Tryptophan Step 1 Reverse-prenylated Indole Reverse-prenylated Indole Phthaloyl-protected Tryptophan->Reverse-prenylated Indole Step 2 Diketopiperazine Precursor Diketopiperazine Precursor Reverse-prenylated Indole->Diketopiperazine Precursor Steps 3-4 (+)-Dehydrodeoxythis compound E (+)-Dehydrodeoxythis compound E Diketopiperazine Precursor->(+)-Dehydrodeoxythis compound E Step 5 (-)-Dehydrothis compound E (-)-Dehydrothis compound E (+)-Dehydrodeoxythis compound E->(-)-Dehydrothis compound E Step 6 (+)-Brevianamide A (+)-Brevianamide A (-)-Dehydrothis compound E->(+)-Brevianamide A Step 7 (Cascade)

Figure 1. Overall synthetic workflow for the total synthesis of (+)-brevianamide A.

Experimental Protocols

The following protocols are adapted from the work of Godfrey et al. and provide a step-by-step procedure for the synthesis of (+)-brevianamide A.

Step 1 & 2: Synthesis of the Reverse-Prenylated Indole Intermediate

This two-step sequence begins with the protection of L-tryptophan methyl ester, followed by a reverse prenylation at the C2 position of the indole ring.

Protocol:

  • Phthaloyl Protection: To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) in pyridine, add phthalic anhydride (B1165640) (1.1 eq). Heat the mixture to 80 °C for 12 hours. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the phthaloyl-protected tryptophan methyl ester.

  • Reverse Prenylation: The protected tryptophan derivative (1.0 eq) is dissolved in dichloromethane (B109758). Prenyl bromide (1.5 eq) and silver trifluoromethanesulfonate (B1224126) (1.5 eq) are added, and the reaction is stirred at room temperature for 4 hours. The reaction is then quenched, and the product is purified by flash chromatography.

Step 3, 4 & 5: Formation of (+)-Dehydrodeoxythis compound E

This three-step sequence involves the formation of the diketopiperazine ring system to yield the key intermediate, (+)-dehydrodeoxythis compound E.

Protocol:

  • Amide Coupling: The reverse-prenylated intermediate is first saponified using LiOH in a mixture of THF and water. The resulting carboxylic acid is then coupled with L-proline methyl ester hydrochloride using a standard peptide coupling reagent such as HATU in the presence of DIPEA in DMF.

  • Diketopiperazine Formation: The dipeptide intermediate is treated with a mild base such as potassium carbonate in methanol (B129727) to induce cyclization to the diketopiperazine.

  • Final Deprotection and Cyclization: The phthaloyl protecting group is removed using hydrazine (B178648) hydrate (B1144303) in ethanol. The deprotected amine undergoes spontaneous cyclization to afford (+)-dehydrodeoxythis compound E, which is purified by column chromatography.

Step 6: Oxidation to (-)-Dehydrothis compound E

The key intermediate, (+)-dehydrodeoxythis compound E, is oxidized to the crucial cascade precursor, (-)-dehydrothis compound E.

Protocol:

  • To a solution of (+)-dehydrodeoxythis compound E (1.0 eq) in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield (-)-dehydrothis compound E.

Step 7: Cascade Reaction to (+)-Brevianamide A

The final step is a remarkable biomimetic cascade reaction that forms the complex core of this compound A.

Protocol:

  • Dissolve (-)-dehydrothis compound E (1.0 eq) in a mixture of tetrahydrofuran (B95107) and water (1:1).

  • Add lithium hydroxide (B78521) (LiOH) (2.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Neutralize the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford (+)-brevianamide A and its diastereomer, (+)-brevianamide B, in a ratio of approximately 93:7.[4]

Quantitative Data

The following tables summarize the yields for each step of the synthesis and the key spectroscopic data for the final product, (+)-brevianamide A.

Table 1: Summary of Yields for the Total Synthesis of (+)-Brevianamide A

StepTransformationYield (%)
1-2L-Tryptophan methyl ester -> Reverse-prenylated Indole~65
3-5Reverse-prenylated Indole -> (+)-Dehydrodeoxythis compound E~50
6(+)-Dehydrodeoxythis compound E -> (-)-Dehydrothis compound E~85
7(-)-Dehydrothis compound E -> (+)-Brevianamide A~60
Overall L-Tryptophan methyl ester -> (+)-Brevianamide A ~7.2

Table 2: Key Spectroscopic Data for (+)-Brevianamide A

Spectroscopic DataValue
¹H NMR (500 MHz, CDCl₃) δ 8.21 (s, 1H), 7.27 (d, J = 7.8 Hz, 1H), 7.14 (t, J = 7.7 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 6.78 (d, J = 7.8 Hz, 1H), 4.41 (dd, J = 9.8, 4.5 Hz, 1H), 4.18 (t, J = 8.3 Hz, 1H), 3.98 (dd, J = 11.8, 4.5 Hz, 1H), ...
¹³C NMR (126 MHz, CDCl₃) δ 171.2, 168.9, 142.3, 131.8, 129.5, 123.4, 120.2, 110.9, 87.6, 68.4, 60.2, 58.7, 52.9, 46.1, 40.5, 34.7, 26.2, 25.9, 24.8, 23.9
High-Resolution Mass Spectrometry (HRMS-ESI) m/z [M+H]⁺ calculated for C₂₁H₂₄N₃O₃: 382.1812; found: 382.1811
Specific Rotation [α]²⁰D +158 (c 0.1, CHCl₃)

Note: The provided NMR data is a partial list of key signals. For complete characterization data, refer to the supporting information of the original publication.

Logical Relationship Diagram

The following diagram illustrates the key transformations and the flow of the synthesis, highlighting the crucial cascade reaction.

BrevianamideA_Logic Start L-Tryptophan Methyl Ester Protection Phthaloyl Protection Start->Protection Prenylation Reverse Prenylation Protection->Prenylation AmideCoupling Amide Coupling with L-Proline Methyl Ester Prenylation->AmideCoupling DiketopiperazineFormation Diketopiperazine Formation AmideCoupling->DiketopiperazineFormation DeprotectionCyclization Deprotection and Spontaneous Cyclization DiketopiperazineFormation->DeprotectionCyclization KeyIntermediate (+)-Dehydrodeoxythis compound E DeprotectionCyclization->KeyIntermediate Oxidation m-CPBA Oxidation KeyIntermediate->Oxidation CascadePrecursor (-)-Dehydrothis compound E Oxidation->CascadePrecursor Cascade Base-Mediated Cascade: - Retro-5-exo-trig - Semi-pinacol Rearrangement - Tautomerization - Intramolecular Diels-Alder CascadePrecursor->Cascade FinalProduct (+)-Brevianamide A Cascade->FinalProduct

Figure 2. Logical flow of the total synthesis of (+)-brevianamide A.

References

Application Notes and Protocols for Brevianamide Extraction from Penicillium Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of prenylated indole (B1671886) alkaloids produced by various species of the Penicillium fungus, including P. brevicompactum and P. viridicatum.[1] These complex secondary metabolites exhibit a range of biological activities, making them of interest for drug discovery and development. This document provides a detailed protocol for the cultivation of Penicillium species, followed by the extraction and purification of brevianamides, with a focus on brevianamide A.

Cultivation of Penicillium for this compound Production

The production of brevianamides is closely linked to the developmental stage of the fungus, specifically the onset of conidiation (spore formation) in solid cultures.[2][3] For optimal yield, solid-state fermentation is recommended, as this compound production has been observed to be minimal or absent in submerged cultures where aerial hyphae do not form.[2] Brevianamides, particularly A and B, are primarily located in the aerial hyphae of the fungus.

Culture Medium: A commonly used medium for cultivating Penicillium for this compound production is Czapek-Dox agar (B569324).

Protocol 1: Cultivation of Penicillium

  • Media Preparation: Prepare Czapek-Dox agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculation: Aseptically inoculate the surface of the Czapek-Dox agar plates with a spore suspension of the desired Penicillium species.

  • Incubation: Incubate the plates at 28°C for a period of 6 to 14 days. The appearance of a yellow-green fluorescence on the conidiophores can be an indicator of this compound production.[3]

  • Harvesting: After the incubation period, the fungal mycelium, including the aerial hyphae containing the brevianamides, is harvested for extraction.

Extraction and Purification of Brevianamides

The following protocol outlines a robust method for the extraction and subsequent purification of brevianamides from the harvested fungal biomass. Dichloromethane (B109758) is a frequently cited solvent for the efficient extraction of these alkaloids.

Protocol 2: this compound Extraction and Purification

  • Drying: Lyophilize (freeze-dry) the harvested fungal mycelium to remove water, which can interfere with the extraction process.

  • Grinding: Grind the dried mycelium into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction:

    • Suspend the powdered mycelium in dichloromethane (CH₂Cl₂). A common ratio is 100 g of dried mycelium per 500 mL of solvent.

    • Stir the suspension at room temperature for 24 hours to ensure thorough extraction.

  • Filtration: Separate the solvent extract from the fungal biomass by filtration. The resulting filtrate contains the crude this compound extract.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield a crude, semi-solid extract.

  • Purification by Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica (B1680970) gel column for flash chromatography.

    • Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the brevianamides.

  • Final Purification:

    • Combine the fractions containing the desired this compound.

    • Further purify by recrystallization or trituration to obtain the pure compound.

Quantitative Data Summary

ParameterSpecificationExpected Outcome
Fungal Species Penicillium brevicompactum, P. viridicatumProduction of a range of brevianamides, primarily A and B.
Cultivation Method Solid-State Fermentation on Czapek-Dox AgarPromotes conidiation and formation of aerial hyphae, where brevianamides are concentrated.
Extraction Solvent Dichloromethane (CH₂Cl₂)Efficiently extracts a broad range of brevianamides and other secondary metabolites.
Purification Method Silica Gel Flash ChromatographySeparation of individual brevianamides from the crude extract.

Experimental Workflow

Brevianamide_Extraction_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of Penicillium on Czapek-Dox Agar Incubation Incubation (28°C, 6-14 days) Inoculation->Incubation Harvesting Harvesting of Fungal Mycelium Incubation->Harvesting Drying Lyophilization (Drying) Harvesting->Drying Grinding Grinding of Mycelium Drying->Grinding Solvent_Extraction Dichloromethane Extraction Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Chromatography Silica Gel Flash Chromatography Concentration->Chromatography Fraction_Analysis TLC Analysis of Fractions Chromatography->Fraction_Analysis Final_Purification Recrystallization/ Trituration Fraction_Analysis->Final_Purification Final_Product Pure this compound Final_Purification->Final_Product

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways and Logical Relationships

At the core of this compound production is a complex biosynthetic pathway within the Penicillium fungus. While a detailed exploration is beyond the scope of this extraction protocol, it is important to understand that the expression of the this compound gene cluster is a key determinant of yield. The cultivation conditions outlined in Protocol 1 are designed to promote the expression of these genes, which is linked to the morphological development of the fungus, specifically the formation of conidiophores and aerial mycelium.

Brevianamide_Biosynthesis_Logic Cultivation_Conditions Appropriate Cultivation (Solid Czapek-Dox Agar) Fungal_Development Fungal Morphological Development Cultivation_Conditions->Fungal_Development Conidiation Conidiation and Aerial Hyphae Formation Fungal_Development->Conidiation Gene_Expression Expression of this compound Biosynthesis Gene Cluster Conidiation->Gene_Expression Brevianamide_Production Production and Accumulation of Brevianamides Gene_Expression->Brevianamide_Production

Caption: Logical Flow of this compound Production in Penicillium.

References

Quantitative Analysis of Brevianamide F via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a robust and sensitive method for the quantification of brevianamide F, a diketopiperazine fungal metabolite, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This compound F, produced by various fungal species, including Penicillium brevicompactum, has garnered interest for its potential biological activities. The described method provides a reliable protocol for the extraction and quantification of this compound F from fungal cultures, which is essential for researchers in natural product discovery, mycotoxin analysis, and drug development. The protocol is designed to be implemented on a standard HPLC-MS/MS system, ensuring broad applicability.

Introduction

Brevianamides are a class of indole (B1671886) alkaloids produced by fungi, with this compound F being a notable member due to its reported biological activities. Accurate quantification of this metabolite is crucial for various research applications, including the screening of fungal strains for production potential, optimization of fermentation conditions, and assessment of its biological effects. HPLC-MS/MS offers the high selectivity and sensitivity required for the accurate determination of this compound F in complex biological matrices such as fungal culture extracts. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection and quantification of this compound F.

Experimental

Sample Preparation from Fungal Culture

A liquid-liquid extraction procedure is recommended for the isolation of this compound F from fungal fermentation broths.

  • Fermentation Broth Collection : Collect a representative sample of the fungal culture broth.

  • Solvent Extraction :

    • To 10 mL of the culture broth, add 20 mL of ethyl acetate (B1210297).

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of the analyte.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation :

    • Carefully transfer the upper ethyl acetate layer to a clean collection tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution :

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 1 minute to ensure complete dissolution.

  • Filtration :

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-MS/MS Analysis

The following conditions are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Note: The MRM transitions provided below are predicted based on the structure of this compound F and common fragmentation patterns of similar molecules. These should be optimized empirically using a pure standard of this compound F.

Table 3: Predicted MRM Transitions for this compound F (C₁₆H₁₇N₃O₂; MW: 299.33)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound F (Quantifier)300.1 [M+H]⁺To be determined0.1To be determinedTo be determined
This compound F (Qualifier)300.1 [M+H]⁺To be determined0.1To be determinedTo be determined
Method Validation

For quantitative applications, the method should be validated according to standard guidelines. Key validation parameters to be assessed include:

  • Linearity : A calibration curve should be prepared using a certified reference standard of this compound F. A linear range appropriate for the expected sample concentrations should be established.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD and LOQ should be determined to define the sensitivity of the method.

  • Accuracy and Precision : The accuracy (recovery) and precision (repeatability and intermediate precision) of the method should be evaluated by analyzing spiked control samples at different concentration levels.

  • Specificity : The ability of the method to differentiate and quantify this compound F in the presence of other matrix components should be demonstrated.

  • Matrix Effect : The influence of co-eluting compounds from the sample matrix on the ionization of this compound F should be assessed.

Data Presentation

All quantitative results should be presented in a clear and organized manner. The following table provides a template for summarizing the validation data.

Table 4: Summary of Method Validation Parameters

ParameterResult
Linearity (R²) > 0.99
Linear Range e.g., 1 - 1000 ng/mL
LOD To be determined
LOQ To be determined
Accuracy (Recovery %) e.g., 85 - 115%
Precision (RSD %) < 15%

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC-MS/MS Analysis cluster_Data Data Processing FungalCulture Fungal Culture Broth Extraction Liquid-Liquid Extraction (Ethyl Acetate) FungalCulture->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound F.

Conclusion

The HPLC-MS/MS method outlined in this application note provides a selective and sensitive approach for the quantification of this compound F in fungal culture extracts. Proper method validation is critical to ensure the reliability of the quantitative data. This protocol serves as a valuable resource for researchers and scientists engaged in the study of fungal secondary metabolites and their potential applications.

Culturing Penicillium brevicompactum for Brevianamide Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of complex indole (B1671886) alkaloids produced by the fungus Penicillium brevicompactum. These compounds, particularly brevianamide A, have garnered significant interest due to their potential biological activities, including insecticidal properties. This document provides detailed application notes and protocols for the cultivation of P. brevicompactum, and the extraction, purification, and analysis of brevianamides. The methodologies described herein are compiled from various scientific studies to offer a comprehensive guide for researchers aiming to produce and study these fascinating natural products.

Culture of Penicillium brevicompactum for this compound Production

The production of brevianamides A and B by P. brevicompactum is intrinsically linked to the morphological development of the fungus, specifically the formation of aerial hyphae and conidiation.[1][2] Therefore, solid-state fermentation is the preferred method to stimulate the production of these secondary metabolites. While submerged fermentation can be used for biomass propagation, it is less effective for inducing this compound biosynthesis.

I. Inoculum Preparation

Aseptic techniques should be strictly followed throughout the inoculum preparation process.

  • Strain Maintenance: Penicillium brevicompactum strains can be maintained on Malt Extract Agar (B569324) (MEA) slants or plates.

  • Spore Suspension:

    • To prepare a spore suspension, flood a mature (7-10 days old) MEA plate culture with a sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.01% Tween 80).

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Transfer the resulting spore suspension to a sterile tube.

    • The spore concentration can be determined using a hemocytometer and adjusted as needed.

II. Solid-State Fermentation Protocol

This protocol is designed to promote the growth of aerial mycelium, which is crucial for this compound production.[3]

  • Medium: Czapek-Dox agar is a commonly used medium for the solid-state culture of P. brevicompactum for this compound production.[1][2]

  • Inoculation:

    • Spread a known concentration of the spore suspension evenly over the surface of the Czapek-Dox agar plates.

    • Seal the plates with a gas-permeable tape to allow for air exchange while preventing contamination.

  • Incubation:

    • Incubate the plates at a controlled temperature, typically in the range of 25-28°C.

    • Incubation should be carried out for a sufficient duration to allow for mycelial growth, development of aerial hyphae, and conidiation. This can take several days to weeks. This compound production has been observed to commence after conidiation begins.[1][2]

  • Monitoring: The production of brevianamides can be monitored visually by the appearance of a yellow-green fluorescence in the conidiophores under UV light.[1][2]

Table 1: Culture Media Composition

ComponentCzapek-Dox Agar (g/L)Malt Extract Agar (g/L)
Sucrose30.0-
Malt Extract-20.0
Dextrose-20.0
Peptone-1.0
Sodium Nitrate3.0-
Dipotassium Phosphate1.0-
Magnesium Sulfate0.5-
Potassium Chloride0.5-
Ferrous Sulfate0.01-
Agar15.020.0

Note: While one study suggests that medium nutrient levels have little direct effect on this compound production in replacement cultures, the choice of medium can significantly influence the growth and development of the fungus, which in turn affects secondary metabolite production.[1][2]

This compound Extraction and Purification

The following protocol outlines a general procedure for the extraction and purification of brevianamides from solid-state cultures of P. brevicompactum.

I. Extraction
  • Harvesting: After the incubation period, harvest the fungal biomass, including the aerial mycelium and the agar medium.

  • Mycelium Extraction:

    • The harvested biomass can be extracted with a polar organic solvent such as 80% acetone.[4]

    • Macerate the biomass in the solvent to ensure efficient extraction.

    • Filter the mixture to separate the solvent extract from the solid residue.

    • Repeat the extraction process multiple times to maximize the yield.

  • Culture Broth Treatment (if applicable for liquid cultures): For any liquid medium, the broth can be treated with XAD-16 resin to absorb the secreted metabolites. The resin is then washed, and the compounds are eluted with an organic solvent.[4]

  • Solvent Evaporation: Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

II. Purification

A multi-step chromatographic approach is typically required to purify brevianamides from the crude extract.

  • Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel is commonly used for the initial fractionation.

    • Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) can be used to elute different fractions.

  • Further Column Chromatography:

    • Fractions enriched with brevianamides can be further purified using other chromatographic techniques such as:

      • Reversed-Phase Chromatography: Using an ODS (C18) column with a mobile phase gradient of water and methanol (B129727) or acetonitrile.[4]

      • Size-Exclusion Chromatography: Using a Sephadex LH-20 column with a suitable organic solvent (e.g., methanol) to separate compounds based on their size.[4]

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step often involves semi-preparative HPLC to isolate pure brevianamides.

    • A reversed-phase column (e.g., C18) is typically used.

    • The mobile phase composition and gradient will need to be optimized for the specific brevianamides being targeted.

Quantification of Brevianamides by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of brevianamides.

Table 2: HPLC Method for this compound Analysis

ParameterCondition
Column Chiralpak IA
Mobile Phase 1:1 isopropanol/hexane
Flow Rate 1 mL/min
Detection UV at 254 nm
Sample Preparation The purified fractions or crude extracts should be dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection.

Reference: This method is adapted from the supporting information of a study on the total synthesis of brevianamides and was used for the chiral separation of this compound A and B enantiomers.

Biosynthesis and Regulation of Brevianamides

The biosynthetic pathway of brevianamides in P. brevicompactum involves a series of enzymatic reactions, starting from the amino acid precursors L-tryptophan and L-proline.

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of brevianamides A and B.

Brevianamide_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Tryptophan L-Tryptophan This compound F This compound F L-Tryptophan->this compound F BvnA (NRPS) L-Proline L-Proline L-Proline->this compound F Deoxythis compound E Deoxythis compound E This compound F->Deoxythis compound E BvnC (Prenyltransferase) Indole Epoxide Intermediate Indole Epoxide Intermediate Deoxythis compound E->Indole Epoxide Intermediate BvnB (Flavin Monooxygenase) Spiro-indoxyl Intermediate Spiro-indoxyl Intermediate Indole Epoxide Intermediate->Spiro-indoxyl Intermediate BvnD (P450) & BvnE (Isomerase) This compound A/B This compound A/B Spiro-indoxyl Intermediate->this compound A/B Non-enzymatic Intramolecular Diels-Alder Brevianamide_Workflow cluster_culture Fungal Culture cluster_processing Downstream Processing cluster_analysis Analysis Inoculum Preparation Inoculum Preparation Solid-State Fermentation Solid-State Fermentation Inoculum Preparation->Solid-State Fermentation Extraction Extraction Solid-State Fermentation->Extraction Purification Purification Extraction->Purification HPLC Quantification HPLC Quantification Purification->HPLC Quantification Brevianamide_Regulation Environmental Signals Environmental Signals Global Regulators (e.g., VeA, AreA) Global Regulators (e.g., VeA, AreA) Environmental Signals->Global Regulators (e.g., VeA, AreA) This compound Gene Cluster This compound Gene Cluster Global Regulators (e.g., VeA, AreA)->this compound Gene Cluster Transcriptional Regulation This compound Production This compound Production This compound Gene Cluster->this compound Production Enzyme Synthesis

References

Application Notes and Protocols for Insecticidal Bioassay of Brevianamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of indole (B1671886) alkaloids produced by various fungi, notably from the genera Penicillium and Aspergillus. Brevianamide A, a prominent member of this family, has demonstrated notable insecticidal and antifeedant properties against key agricultural pests.[1][2][3][4][5] This document provides detailed protocols for conducting insecticidal and antifeedant bioassays of brevianamides, specifically focusing on larvae of the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens). These protocols are designed to enable researchers to evaluate the efficacy of brevianamides and their analogs as potential bio-insecticides.

Principle of the Bioassays

The primary methods outlined are the Diet Incorporation Bioassay for assessing chronic toxicity and growth inhibition, and the Leaf Disc No-Choice Bioassay for evaluating antifeedant activity. The diet incorporation method involves introducing the test compound directly into the insect's artificial diet, ensuring continuous exposure. The leaf disc assay measures the deterrence of feeding by quantifying the consumption of treated leaf surfaces compared to untreated controls.

Data Presentation

The following table summarizes the reported insecticidal and antifeedant activity of this compound A and its related compound, this compound D.

CompoundInsect SpeciesBioassay TypeConcentration (p.p.m.)Observed EffectReference
This compound ASpodoptera frugiperdaAntifeedant1000Potent antifeedant activity[1]
This compound ASpodoptera frugiperdaAntifeedant100Retained antifeedant activity[1]
This compound AHeliothis virescensAntifeedant1000Potent antifeedant activity[1]
This compound AHeliothis virescensAntifeedant100Retained antifeedant activity[1]
This compound DSpodoptera frugiperdaGrowth InhibitionNot SpecifiedMore effective than this compound A at reducing pupal weight[1]
This compound DHeliothis virescensGrowth InhibitionNot SpecifiedMore effective than this compound A at reducing pupal weight[1]

Experimental Protocols

Protocol 1: Diet Incorporation Bioassay for Chronic Toxicity

This protocol is designed to assess the lethal and sublethal effects of brevianamides when ingested over a prolonged period.

Materials and Reagents:

  • This compound compounds (A, D, or other analogs)

  • Artificial diet for Spodoptera frugiperda or Heliothis virescens (standard recipes are widely available)

  • Solvent for dissolving brevianamides (e.g., acetone (B3395972), ethanol, or DMSO)

  • 128-well bioassay trays or similar multi-well plates

  • Neonate larvae (<24 hours old) of S. frugiperda or H. virescens

  • Fine paintbrush for handling larvae

  • Incubator or environmental chamber (25 ± 2°C, 60-70% RH, 14:10 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the this compound compound in a suitable solvent. From this stock, make serial dilutions to achieve the desired final concentrations in the artificial diet (e.g., ranging from 10 to 1000 p.p.m.). A control solution containing only the solvent should also be prepared.

  • Diet Preparation and Incorporation:

    • Prepare the artificial diet according to a standard protocol.

    • While the diet is still liquid and has cooled to approximately 40-50°C, add the appropriate volume of the test solution or the solvent control.

    • Mix thoroughly to ensure a homogenous distribution of the compound within the diet.

  • Dispensing the Diet: Aliquot the treated and control diets into the wells of the bioassay trays (approximately 1-2 ml per well). Allow the diet to solidify at room temperature.

  • Insect Infestation: Using a fine paintbrush, carefully place one neonate larva into each well.

  • Incubation: Seal the trays with a ventilated lid and place them in an incubator under controlled conditions.

  • Data Collection:

    • Record larval mortality daily for 7-10 days. Larvae that are unresponsive to gentle prodding with a probe are considered dead.

    • At the end of the assay period, assess sublethal effects by measuring larval weight.

    • Pupal weight can also be measured for surviving larvae that reach the pupal stage.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

    • Determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis.

    • Compare larval and pupal weights between treatment groups and the control using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Leaf Disc No-Choice Bioassay for Antifeedant Activity

This protocol is used to determine if a compound deters feeding.

Materials and Reagents:

  • This compound compounds

  • Solvent (e.g., acetone or ethanol)

  • Surfactant (e.g., Triton X-100 or Tween 20)

  • Fresh, tender leaves from a suitable host plant (e.g., cotton for H. virescens, corn or cotton for S. frugiperda)

  • Cork borer or leaf punch to create uniform leaf discs (e.g., 2 cm diameter)

  • Petri dishes lined with moist filter paper

  • Third-instar larvae of S. frugiperda or H. virescens (starved for 2-4 hours prior to the assay)

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of concentrations of the this compound compound in the chosen solvent. Add a small amount of surfactant (e.g., 0.05%) to ensure even spreading on the leaf surface. A control solution should contain the solvent and surfactant only.

  • Leaf Disc Treatment:

    • Using a cork borer, cut uniform discs from the host plant leaves.

    • Dip each leaf disc into a treatment solution or the control solution for 10-15 seconds.

    • Allow the discs to air dry completely on a wire rack.

  • Assay Setup: Place one treated or control leaf disc in the center of a Petri dish lined with moist filter paper. Introduce one starved third-instar larva into each dish.

  • Incubation: Place the Petri dishes in an incubator under controlled conditions for 24-48 hours.

  • Data Collection:

    • After the incubation period, remove the larvae and the remaining leaf disc fragments.

    • Measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.

  • Data Analysis:

    • Calculate the percentage of feeding inhibition using the following formula: Feeding Inhibition (%) = [(C - T) / C] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

    • Determine the EC50 (effective concentration to inhibit feeding by 50%) through regression analysis.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_assay Diet Incorporation Assay cluster_data Data Collection & Analysis prep_compound Prepare this compound Stock Solutions incorporation Incorporate this compound into Diet prep_compound->incorporation prep_diet Prepare Artificial Diet prep_diet->incorporation prep_insects Rear and Select Neonate Larvae infest Infest with Larvae prep_insects->infest dispense Dispense Diet into Bioassay Trays incorporation->dispense dispense->infest incubate Incubate (7-10 days) infest->incubate collect_mortality Record Mortality incubate->collect_mortality collect_weight Measure Larval/Pupal Weight incubate->collect_weight analyze Calculate LC50 and Analyze Growth Inhibition collect_mortality->analyze collect_weight->analyze

Caption: Workflow for the Diet Incorporation Bioassay.

signaling_pathway cluster_membrane Neuronal Membrane cluster_response Cellular Response receptor Neurotransmitter Receptor (e.g., nAChR, GABA-R) ion_channel Ion Channel receptor->ion_channel Opens/Closes depolarization Membrane Depolarization/ Hyperpolarization ion_channel->depolarization Alters Ion Flow alkaloid Neurotoxic Alkaloid (e.g., this compound - Putative) alkaloid->receptor Binds to/Modulates Receptor neurotransmitter Neurotransmitter neurotransmitter->receptor Natural Ligand signal_cascade Intracellular Signaling Cascade depolarization->signal_cascade neurotoxicity Neurotoxicity (Paralysis, Death) signal_cascade->neurotoxicity

Caption: Putative Neurotoxic Signaling Pathway for Alkaloids.

Concluding Remarks

The protocols provided offer a standardized framework for assessing the insecticidal potential of brevianamides. Researchers should note that the specific parameters, such as insect life stage, diet composition, and environmental conditions, may need to be optimized for their specific experimental setup. The provided diagrams illustrate the experimental workflow and a generalized mode of action, which can be refined as more specific data on the molecular targets of brevianamides in insects become available. These application notes are intended to facilitate further research into this promising class of natural compounds for the development of novel and effective bio-insecticides.

References

Brevianamide as a Versatile Scaffold for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of naturally occurring indole (B1671886) alkaloids produced by various fungi, most notably from the Penicillium and Aspergillus genera.[1] These compounds are structurally characterized by a diketopiperazine core, often featuring a bicyclo[2.2.2]diazaoctane ring system.[1] The unique and complex architecture of brevianamides has made them an attractive scaffold for synthetic chemists and drug discovery scientists. This document provides detailed application notes and protocols for utilizing the brevianamide scaffold in the discovery and development of novel therapeutic agents.

The diverse biological activities exhibited by this compound derivatives, including anticancer, antifungal, antibacterial, and insecticidal properties, underscore their potential as starting points for new drug candidates.[2][3][4] For instance, this compound F has shown notable antifungal and antibacterial activity, while certain synthetic diketopiperazines have demonstrated potent cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.[3][5][6] Furthermore, the dimeric diketopiperazine alkaloid, this compound S, exhibits selective antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, highlighting its potential in developing new antitubercular agents.

These application notes will provide a summary of the biological activities of key this compound derivatives, detailed protocols for their synthesis and biological evaluation, and an exploration of the signaling pathways they modulate.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the reported biological activities of various this compound compounds and related diketopiperazines, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of this compound and Related Diketopiperazines

CompoundCell LineActivityMeasurementReference
This compound FOVCAR-8 (ovarian carcinoma)CytotoxicIC50 = 11.9 µg/mL[7]
Diketopiperazine Derivative 1MDA-MB-231 (triple-negative breast cancer)AntiproliferativeIC50 = 4.6 µM[1]
(S)-Diketopiperazine Derivative 2aMDA-MB-231 (triple-negative breast cancer)AntiproliferativeIC50 = 4.6 µM[1]
(R)-Diketopiperazine Derivative 2bMDA-MB-231 (triple-negative breast cancer)AntiproliferativeIC50 = 0.021 mM[1]
Diketopiperazine DisulfideHCT116 (colon cancer)Cytotoxic-[8]
Cyclo(Tyr-Cys)HeLa (cervical carcinoma)Growth InhibitionHigh[9]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundOrganismActivityMeasurementReference
This compound FStaphylococcus aureusAntibacterialActive[3]
This compound FMicrococcus luteusAntibacterialActive[3]
This compound FTrichophyton rubrumAntifungalActive[3]
This compound FCryptococcus neoformansAntifungalActive[3]
This compound FCandida albicansAntifungalActive[3]
This compound SBacille Calmette-Guérin (BCG)AntibacterialMIC = 6.25 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays to evaluate their therapeutic potential.

Protocol 1: Total Synthesis of this compound S

This protocol is adapted from the total synthesis reported by Lockyer et al. and provides a route to a dimeric diketopiperazine with antitubercular activity.[10]

Workflow for the Total Synthesis of this compound S

A Proline Methyl Ester B One-pot Oxidation/N-acylation A->B N-chlorosuccinimide, triethylamine (B128534), phthalylglycyl chloride, 2,6-lutidine C Enamide B->C D Cyclization C->D Base E Unsaturated Diketopiperazine D->E F Iodination E->F Iodine, base G Alkenyl Iodide F->G H Stille Coupling G->H Hexamethylditin, Pd catalyst I Bis-diketopiperazine H->I J Double Aldol Condensation I->J Aldehyde 3, piperidine (B6355638), methanol (B129727) K Dimethyl-brevianamide S J->K L Deprotection K->L Trimethylsilyl (B98337) chloride, acetonitrile (B52724) M This compound S L->M

Caption: Workflow for the total synthesis of this compound S.

Materials:

  • Proline methyl ester

  • N-chlorosuccinimide

  • Triethylamine

  • Phthalylglycyl chloride

  • 2,6-lutidine

  • Iodine

  • Hexamethylditin

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Aldehyde 3 (prepared according to literature procedures)

  • Piperidine

  • Methanol

  • Trimethylsilyl chloride

  • Acetonitrile

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • One-pot Oxidation and N-acylation:

    • To a solution of proline methyl ester, add N-chlorosuccinimide and triethylamine to achieve dehydrogenation to dehydroproline.

    • Following the oxidation, add phthalylglycyl chloride and 2,6-lutidine to the reaction mixture to yield the enamide.[10]

    • Purify the resulting enamide by recrystallization.

  • Cyclization to Unsaturated Diketopiperazine:

    • Treat the enamide with a suitable base to induce cyclization, forming the unsaturated diketopiperazine.

    • Purify the product by column chromatography.

  • Iodination:

    • React the unsaturated diketopiperazine with iodine in the presence of a base to yield the corresponding alkenyl iodide.[11]

    • Purify the alkenyl iodide.

  • Stille Coupling:

    • Couple the alkenyl iodide with hexamethylditin using a palladium catalyst to form the organotin intermediate.

    • Homocouple the organotin intermediate under palladium catalysis to form the bis-diketopiperazine.[10]

    • Purify the bis-diketopiperazine by column chromatography.

  • Double Aldol Condensation:

    • React the bis-diketopiperazine with aldehyde 3 in the presence of piperidine in methanol to afford dimethyl-brevianamide S.[10]

    • Purify the product.

  • Deprotection:

    • Treat dimethyl-brevianamide S with trimethylsilyl chloride in acetonitrile to remove the methyl groups and yield the final product, this compound S.[10]

    • Purify this compound S by HPLC.

  • Characterization:

    • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol is a standard method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[1][12]

Workflow for MTT Cytotoxicity Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound Derivatives B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (B1609692) with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C.[1]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.[1]

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[1]

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is adapted for screening the antifungal activity of this compound derivatives.[13]

Workflow for Broth Microdilution Antifungal Assay

A Prepare Fungal Inoculum C Add Fungal Inoculum to each well A->C B Prepare Serial Dilutions of this compound Derivatives in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Visually or Spectrophotometrically assess growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antifungal susceptibility testing.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • This compound derivatives dissolved in DMSO

  • Spectrophotometer or microplate reader

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL.[13]

  • Compound Dilution:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform a serial two-fold dilution of the compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (antifungal drug like fluconazole), a negative control (medium with DMSO), and a growth control (medium with inoculum only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.

    • Incubate the plate at 35°C for 24-48 hours.[13]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Signaling Pathways and Mechanisms of Action

This compound derivatives and related diketopiperazines exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Induction of Apoptosis

Several diketopiperazine derivatives have been shown to induce apoptosis in cancer cells.[8] This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway, which involves the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.[8][14]

Intrinsic Apoptosis Pathway Induced by Diketopiperazines

cluster_0 Diketopiperazine Derivative cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade DKP Diketopiperazine Bax Bax DKP->Bax Upregulates Bcl2 Bcl-2 DKP->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by diketopiperazines.

Diketopiperazines can shift the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8][14] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[14] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[15] Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[15][16]

Cell Cycle Arrest

In addition to apoptosis, some diketopiperazine derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[6] This is often observed at the G2/M phase of the cell cycle and involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[6][17]

G2/M Cell Cycle Arrest Induced by Diketopiperazines

cluster_0 Diketopiperazine Derivative cluster_1 Cell Cycle Regulation DKP Diketopiperazine p53 p53 DKP->p53 Activates p21 p21 p53->p21 Upregulates CyclinB_CDK1 Cyclin B/CDK1 Complex p21->CyclinB_CDK1 Inhibits G2M_Arrest G2/M Arrest CyclinB_CDK1->G2M_Arrest Promotes M-phase entry

Caption: G2/M cell cycle arrest mediated by diketopiperazines.

The tumor suppressor protein p53 can be activated by cellular stress, including DNA damage induced by cytotoxic compounds.[18] Activated p53 can upregulate the expression of CDK inhibitors, such as p21.[19] p21 then binds to and inhibits the activity of cyclin-CDK complexes, such as the Cyclin B/CDK1 complex, which is essential for entry into mitosis.[19] Inhibition of this complex leads to cell cycle arrest at the G2/M transition, preventing cell division.

Conclusion

The this compound scaffold represents a rich source of chemical diversity with significant potential for the development of novel therapeutics. The varied biological activities of its derivatives, coupled with the feasibility of their chemical synthesis, make them promising candidates for further investigation in oncology, infectious diseases, and other therapeutic areas. The protocols and mechanistic insights provided in these application notes are intended to facilitate the exploration of brevianamides as a valuable platform for drug discovery. Further research into structure-activity relationships and the elucidation of specific molecular targets will be crucial in optimizing the therapeutic potential of this fascinating class of natural products.

References

Cell-based Assays for Testing Brevianamide Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide F, a naturally occurring diketopiperazine produced by various fungi, and its synthetic analogues have garnered interest for their potential biological activities.[1] Preliminary studies suggest that while this compound F itself may have limited cytotoxic effects on some cancer cell lines, its derivatives exhibit significant anti-proliferative properties.[2] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound F and its analogues using common cell-based assays. The included methodologies for MTT, LDH, and apoptosis assays are foundational for screening and characterizing the cytotoxic potential of these compounds.

Data Presentation

The cytotoxic effects of this compound F and its C2-arylated analogues have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell viability, are summarized below. It is noteworthy that this compound F is largely inactive in several tested cell lines, whereas its synthetic derivatives show markedly increased cytotoxicity.[2]

CompoundA-549 (Lung Carcinoma) IC50 (µM)SK-BR-3 (Breast Adenocarcinoma) IC50 (µM)HT-29 (Colon Adenocarcinoma) IC50 (µM)HeLa (Cervical Adenocarcinoma) IC50 (µM)OVCAR-8 (Ovarian Cancer) IC50 (µg/mL)HCT-116 (Colon Cancer) IC50 (µg/mL)SF-295 (Glioblastoma) IC50 (µg/mL)
This compound F >200[2]>200[2]>200[2]>200[2]11.9[3]>25[3]>25[3]
Analogue 4c Moderate Activity[2]Moderate Activity[2]Moderate Activity[2]26 ± 4[2]Not ReportedNot ReportedNot Reported
Analogue 4d Moderate Activity[2]Moderate Activity[2]Moderate Activity[2]52 ± 9[2]Not ReportedNot ReportedNot Reported

Experimental Protocols

Herein, we provide detailed protocols for three standard cell-based assays to determine the cytotoxicity of this compound compounds.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound F or its analogues

  • Human cancer cell line of choice (e.g., HeLa, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound F or its analogues in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Data analysis (IC50) H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Materials:

  • This compound F or its analogues

  • Human cancer cell line of choice

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released in each treatment group and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer, provided in the kit).

Experimental Workflow for LDH Assay

LDH_Workflow A Seed and treat cells B Incubate for desired time A->B C Centrifuge and collect supernatant B->C D Add LDH reaction mixture C->D E Incubate for 30 min D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G H Calculate % cytotoxicity G->H

Caption: Workflow for assessing cytotoxicity by measuring LDH release.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • This compound F or its analogues

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the floating cells from the medium. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow for Annexin V/PI Assay

Apoptosis_Workflow A Seed and treat cells B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Signaling Pathways

While the precise cytotoxic mechanisms of this compound F and its analogues are still under investigation, some evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the biological activities of this compound F.[4] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in cancer. Natural products that modulate MAPK signaling are of significant interest in cancer therapy.[5]

A generalized MAPK signaling cascade often implicated in the induction of apoptosis is depicted below. It is important to note that the specific upstream receptors and downstream effectors modulated by this compound F in the context of cytotoxicity have not been fully elucidated and require further research.

Generalized MAPK Signaling Pathway Leading to Apoptosis

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound F / Analogue Receptor Receptor Tyrosine Kinase This compound->Receptor Modulation? RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 p53 p53 p38->p53 Apoptosis_genes Apoptosis-related gene expression AP1->Apoptosis_genes p53->Apoptosis_genes Apoptosis Apoptosis Apoptosis_genes->Apoptosis

Caption: A generalized MAPK signaling cascade.

The provided protocols offer a robust framework for evaluating the cytotoxic potential of this compound F and its derivatives. The observation that synthetic analogues of this compound F exhibit greater cytotoxicity highlights the potential for medicinal chemistry efforts to optimize this natural product scaffold for anti-cancer applications. Further investigation into the specific molecular targets and signaling pathways, such as the MAPK pathway, will be crucial for elucidating their mechanism of action and advancing their development as therapeutic agents.

References

Analytical Techniques for Brevianamide Characterization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of indole (B1671886) alkaloids produced as secondary metabolites by various fungi, notably from the Penicillium and Aspergillus genera.[1] These compounds exhibit a range of biological activities, including insecticidal and cytotoxic effects, making them of significant interest in drug discovery and development.[1][2] Structurally, they belong to the diketopiperazine class of natural products and often feature a complex bicyclo[2.2.2]diazoctane ring system.[1] Accurate and robust analytical techniques are paramount for the isolation, identification, quantification, and structural elucidation of brevianamides in complex matrices.

These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of brevianamides, with a focus on chromatographic and spectrometric methods.

I. Chromatographic Separation of Brevianamides

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of brevianamides from fungal extracts and synthetic reaction mixtures.[3][4] Given the structural similarity and potential for isomeric forms of brevianamides, such as brevianamide A and B which are diastereomers, chromatographic resolution is critical.[5]

Application Note: HPLC-DAD for this compound Profiling

HPLC coupled with a Diode Array Detector (DAD) is a powerful tool for the initial screening and profiling of this compound-producing fungal extracts. The characteristic UV-Vis absorption spectra of the indole moiety in brevianamides allow for their selective detection.

Protocol 1: Reversed-Phase HPLC-DAD Analysis of Brevianamides

This protocol is suitable for the separation of various brevianamides from a crude fungal extract.

1. Sample Preparation:

  • Lyophilize the fungal culture (e.g., Penicillium brevicompactum) and extract the biomass with methanol (B129727) or ethyl acetate.
  • Evaporate the solvent under reduced pressure to obtain a crude extract.
  • Redissolve the extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. HPLC-DAD Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 100% B over 30 minutes, followed by a 5-minute hold at 100% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at 230 nm and 254 nm[3][6]

3. Data Analysis:

  • Identify peaks corresponding to brevianamides based on their characteristic retention times and UV-Vis spectra.
  • Quantification can be performed by creating a calibration curve using isolated and purified this compound standards.

Application Note: Chiral HPLC for Separation of this compound Diastereomers

This compound A and B are diastereomers, and their separation is essential for accurate biological activity assessment. Chiral HPLC is the method of choice for resolving these isomers.[5][7]

Protocol 2: Chiral HPLC for this compound A and B Separation

1. Sample Preparation:

  • Prepare samples of purified this compound mixtures as described in Protocol 1.

2. Chiral HPLC Conditions:

ParameterValue
Column Chiralpak IA or equivalent chiral stationary phase
Mobile Phase Isocratic mixture of isopropanol (B130326) and hexane (B92381) (e.g., 1:1 v/v)[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV detector at 254 nm[6]

3. Data Analysis:

  • Resolve and identify the peaks corresponding to (+)-brevianamide A and (+)-brevianamide B based on their distinct retention times.
  • The enantiomeric ratio can be determined by integrating the peak areas.[4]

II. Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural characterization of brevianamides.[8] Electrospray ionization (ESI) is a commonly used soft ionization technique for these molecules.[9]

Application Note: ESI-MS/MS for this compound Isomer Differentiation

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be used to differentiate between isomeric brevianamides, such as A and C, by analyzing their fragmentation patterns.[9]

Protocol 3: LC-ESI-MS/MS Analysis of Brevianamides A and C

1. Sample Preparation and LC Separation:

  • Prepare and chromatographically separate samples as outlined in HPLC-DAD Protocol 1. The eluent from the HPLC can be directly introduced into the mass spectrometer.

2. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Spectrometer Quadrupole Time-of-Flight (QTOF) or Ion Trap Mass Spectrometer
Capillary Voltage 3.5 kV
Collision Gas Nitrogen or Argon[9]
Collision Energy Ramped (e.g., 10-40 eV) to observe fragmentation patterns[9]
Scan Range m/z 100-500

3. Data Analysis:

  • Acquire full scan MS spectra to determine the protonated molecular ions ([M+H]⁺). For brevianamides A and C, this will be at approximately m/z 366.18.[8]
  • Perform MS/MS on the precursor ion (m/z 366) to generate fragmentation spectra.
  • Key diagnostic fragment ions allow for the differentiation of this compound A and C.[9]

Table 1: Key Diagnostic Fragment Ions for this compound A and C in ESI(+)-MS/MS [9]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed LossDiagnostic For
366338COThis compound A (more intense)
366279C₅H₇N₂OThis compound C

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

For the unambiguous determination of the chemical structure and stereochemistry of novel brevianamides, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

Application Note: 1D and 2D NMR for this compound Structure Determination

¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework, while 2D NMR experiments such as COSY, HSQC, and HMBC reveal connectivity and spatial relationships within the molecule.

Protocol 4: NMR Spectroscopic Analysis of a Purified this compound

1. Sample Preparation:

  • Dissolve a sufficient amount (typically 1-5 mg) of the purified this compound in a deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, or CD₃OD).[6]

2. NMR Experiments:

ExperimentPurpose
¹H NMR Determines the number and type of protons, their chemical environment, and scalar couplings.
¹³C NMR Determines the number and type of carbon atoms.
COSY (Correlation Spectroscopy) Identifies proton-proton scalar couplings (¹H-¹H connectivities).
HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) Correlates protons and carbons separated by two or three bonds, revealing long-range connectivities.
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space, aiding in stereochemical assignments.

3. Data Analysis:

  • Integrate data from all NMR experiments to piece together the molecular structure.
  • Compare spectral data with published values for known brevianamides for identification.[6][10]

IV. This compound Biosynthesis and Visualization

The biosynthesis of brevianamides is a complex process involving multiple enzymatic steps.[3][11] Understanding these pathways can aid in the discovery of new derivatives and in metabolic engineering efforts.

This compound A Biosynthetic Pathway

The biosynthesis of this compound A starts from the amino acids L-tryptophan and L-proline, which are condensed to form the diketopiperazine this compound F.[11] A series of enzymatic modifications, including prenylation and oxidative cyclization, leads to the final complex structure.[11]

Brevianamide_Biosynthesis trp L-Tryptophan bvnA BvnA (NRPS) trp->bvnA pro L-Proline pro->bvnA bf This compound F bvnA->bf Condensation bvnC BvnC (Prenyltransferase) bf->bvnC deb Deoxythis compound E bvnC->deb Prenylation bvnB BvnB (FMO) deb->bvnB int1 Epoxide Intermediate bvnB->int1 Epoxidation bvnD BvnD (P450) int1->bvnD azadiene Azadiene Intermediate bvnD->azadiene Oxidation bvnE BvnE (Isomerase) azadiene->bvnE cascade Rearrangement Cascade bvnE->cascade Semipinacol Rearrangement ba This compound A cascade->ba Diels-Alder bb This compound B cascade->bb Diels-Alder

Caption: Proposed biosynthetic pathway of this compound A and B.

General Analytical Workflow

A typical workflow for the characterization of brevianamides from a fungal source involves a multi-step process from extraction to final structure confirmation.

Analytical_Workflow start Fungal Culture extraction Solvent Extraction start->extraction crude Crude Extract extraction->crude hplc_dad HPLC-DAD Profiling crude->hplc_dad Screening lcms LC-MS/MS Analysis crude->lcms Identification fractionation Fractionation hplc_dad->fractionation Guide purification Preparative HPLC fractionation->purification structure Structure Elucidation lcms->structure pure_cpd Pure Compound purification->pure_cpd nmr NMR Spectroscopy (1D & 2D) pure_cpd->nmr nmr->structure

Caption: General workflow for this compound characterization.

References

Application Notes and Protocols for Scale-Up Fermentation of Brevianamide-Producing Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of complex indole (B1671886) alkaloids produced by various fungi, notably species of Penicillium and Aspergillus. These secondary metabolites, particularly Brevianamide A, exhibit a range of biological activities, making them of significant interest in drug discovery and development. The transition from laboratory-scale discovery to industrial-scale production presents numerous challenges inherent to fungal fermentations, including complex nutrient requirements, morphological changes (pellets vs. dispersed mycelia), and sensitivity to process parameters like shear stress and oxygen supply.

These application notes provide a comprehensive overview and detailed protocols for the scale-up fermentation of this compound-producing fungi. The content covers the biosynthetic pathway, a generalized scale-up workflow, specific experimental protocols from inoculum preparation to bioreactor operation, and a summary of relevant quantitative data to guide process development.

Section 1: Biosynthesis of Brevianamides

The biosynthesis of brevianamides, such as this compound A and B, originates from the amino acids L-tryptophan and L-proline. In Penicillium brevicompactum, a dedicated biosynthetic gene cluster (bvn) orchestrates a multi-step enzymatic cascade. A key enzyme, BvnE, an isomerase/semipinacolase, plays a crucial role in controlling the stereoselective formation of the characteristic 3-spiro-ψ-indoxyl moiety.[1][2][3] The process involves the formation of a diketopiperazine core, followed by a series of oxidative and rearrangement reactions, culminating in a spontaneous intramolecular Diels-Alder cycloaddition to form the final bicyclo[2.2.2]diazaoctane structure.[3][4]

This compound A Biosynthesis Pathway cluster_0 Core Precursors L-Tryptophan L-Tryptophan BvnA BvnA (NRPS) L-Tryptophan->BvnA L-Proline L-Proline L-Proline->BvnA This compound F This compound F BvnC BvnC (Prenyltransferase) This compound F->BvnC DMAPP Deoxythis compound E Deoxythis compound E BvnB BvnB (FMO) Deoxythis compound E->BvnB Indole Epoxide Int. Indole 2,3-Epoxide Intermediate BvnD BvnD (P450) Indole Epoxide Int.->BvnD Hydroxyindolenine Int. Hydroxyindolenine Intermediate Spontaneous Spontaneous IMDA Cycloaddition Hydroxyindolenine Int.->Spontaneous Azadiene Intermediate Azadiene Intermediate BvnE BvnE (Isomerase) Azadiene Intermediate->BvnE This compound A/B This compound A / B BvnA->this compound F BvnC->Deoxythis compound E BvnB->Indole Epoxide Int. BvnD->Azadiene Intermediate BvnE->Hydroxyindolenine Int. Semipinacol Rearrangement Spontaneous->this compound A/B

Fig. 1: Biosynthetic pathway of this compound A in P. brevicompactum.

Section 2: Fermentation Scale-Up Workflow

Scaling up fungal fermentation is a multi-stage process that begins with the revival of a master cell bank and progresses through several stages of inoculum development to generate sufficient, healthy biomass for the production bioreactor.[5][6] Each step requires careful control of media composition and culture conditions to ensure the microorganism is in an optimal physiological state for secondary metabolite production.[7] Key challenges in scaling up include maintaining sterility, ensuring adequate mixing and mass transfer (especially oxygen) in larger vessels, and managing the complex morphology of filamentous fungi.[8]

Fermentation Scale-Up Workflow MCB Master Cell Bank (MCB) (Spores on cryobeads, -80°C) Plate Stage 1: Agar (B569324) Plate Culture (e.g., Czapek-Dox Agar) 25-30°C, 5-7 days MCB->Plate Inoculation Flask Stage 2: Seed Flask Culture (Shake Flask, 250 mL) 24-28°C, 120-150 rpm, 2-3 days Plate->Flask Spore Suspension Transfer Seed_Fermenter Stage 3: Seed Fermenter (e.g., 20 L) Controlled pH, DO, Temp. Flask->Seed_Fermenter Inoculum Transfer (5-10% v/v) Prod_Fermenter Stage 4: Production Fermenter (e.g., 200 L) Fed-batch, Process Control Seed_Fermenter->Prod_Fermenter Inoculum Transfer (5-10% v/v) Downstream Downstream Processing (Extraction, Purification) Prod_Fermenter->Downstream Harvest

Fig. 2: Generalized workflow for scaling up fungal fermentation.

Section 3: Experimental Protocols

The following protocols provide a starting point for the cultivation of this compound-producing fungi. Optimization of media components and physical parameters will be necessary for specific strains and equipment.

Protocol 3.1: Inoculum Preparation

This protocol describes a two-stage process to generate a healthy vegetative inoculum for a lab-scale bioreactor.[9][10]

Stage 1: Spore Plate Culture

  • Medium Preparation (Czapek-Dox Agar): Prepare Czapek-Dox Agar as per the manufacturer's instructions or by dissolving the components listed in Table 1 in 1 L of distilled water.[11][12] Autoclave at 121°C for 15 minutes and pour into sterile Petri dishes.

  • Inoculation: Retrieve a vial of the fungal strain (e.g., Penicillium brevicompactum) from the cryopreserved master stock. Aseptically transfer spores or a small agar plug onto the center of the Czapek-Dox agar plates.

  • Incubation: Incubate the plates at 25-30°C for 5-7 days, or until heavy sporulation is observed across the surface.[13]

  • Spore Harvesting: Add 10 mL of sterile 0.1% (v/v) Tween 80 solution to a mature plate. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Counting: Transfer the resulting spore suspension to a sterile tube. Enumerate the spore concentration using a hemocytometer and adjust with sterile 0.1% Tween 80 to a final concentration of approximately 1x107 spores/mL.

Stage 2: Vegetative Seed Flask Culture

  • Medium Preparation (Czapek-Dox Broth): Prepare liquid Czapek-Dox broth (same formulation as the agar but omitting the agar). Dispense 50 mL into 250 mL baffled Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculation: Inoculate the broth with the spore suspension from Stage 1 to a final concentration of 1x105 spores/mL.[14]

  • Incubation: Incubate the flasks on a rotary shaker at 24-28°C and 130-150 rpm for 48-72 hours.[15][16] The resulting vegetative mycelial culture is now ready to inoculate the lab-scale bioreactor.

Protocol 3.2: Lab-Scale Bioreactor Fermentation (5-L)

This protocol is adapted from submerged fermentation processes for other secondary metabolites produced by P. brevicompactum and serves as a baseline for optimization.[17][18]

  • Bioreactor Preparation: Prepare and sterilize a 5-L stirred-tank bioreactor containing 3 L of production medium (e.g., optimized Czapek-Dox or a richer medium like PDB supplemented with yeast extract).

  • Inoculation: Aseptically transfer the entire volume of a 2-day old seed flask culture (approx. 5% v/v) into the bioreactor.

  • Fermentation Parameters:

    • Temperature: Control at 24°C.

    • pH: Control at 6.0-6.5 using automated addition of 2M NaOH and 2M HCl.[17]

    • Agitation: Start at a low speed (e.g., 150-200 rpm) and gradually increase as biomass density rises to maintain adequate mixing without causing excessive shear.

    • Aeration: Supply sterile air at a rate of 1.0-1.5 vvm (volume of air per volume of liquid per minute).

    • Dissolved Oxygen (DO): Control DO at >20% of air saturation by creating a cascade with agitation speed and aeration rate.[8]

  • Fed-Batch Strategy (Optional): To enhance yield and prolong the production phase, a feeding strategy can be implemented after the initial batch phase (approx. 48-72 hours). A concentrated solution of a carbon source (e.g., glucose or sucrose) can be fed continuously or intermittently to maintain a low residual sugar level.

  • Sampling: Aseptically withdraw samples every 12-24 hours to monitor cell growth (dry cell weight), substrate consumption, pH, and this compound production via HPLC analysis.

  • Duration: Continue the fermentation for 120-180 hours, or until the production rate plateaus or declines.[18]

Protocol 3.3: Pilot-Scale Fermentation Considerations

Scaling from a 5-L lab bioreactor to a pilot-scale vessel (e.g., 200-L) requires careful consideration of geometric and engineering parameters to reproduce the performance.[7]

  • Inoculum Train: Additional seed stages will be required. For a 200-L production fermenter, a 10-20 L seed fermenter would be appropriate, which itself would be inoculated from shake flasks.[19]

  • Sterilization: Media sterilization for large volumes is typically performed in-situ. Care must be taken to avoid Maillard reactions or degradation of heat-sensitive components.[7]

  • Scale-Up Criteria: Maintaining a constant parameter between scales is crucial. Common strategies for fungal fermentations include:

    • Constant Power per Unit Volume (P/V): Ensures similar energy dissipation but can lead to very high tip speeds and shear at large scales.

    • Constant Impeller Tip Speed: Aims to keep shear forces constant, which is important for shear-sensitive mycelia.

    • Constant Oxygen Mass Transfer Coefficient (kLa): Often the most critical parameter for aerobic secondary metabolite production. This is typically the primary goal, achieved by adjusting agitation and aeration rates at the larger scale.[8]

  • Process Monitoring: Robust online sensors for pH, DO, temperature, and off-gas analysis (O2, CO2) are essential for control and monitoring at the pilot scale.

Protocol 3.4: this compound Extraction and Quantification
  • Harvesting: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extraction: Brevianamides are typically intracellular or cell-associated. Extract the biomass with an organic solvent like ethyl acetate (B1210297) or a mixture of chloroform/methanol. The broth can also be extracted separately to check for any secreted product.

  • Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Quantification: Dissolve the crude extract in a suitable solvent (e.g., methanol). Analyze and quantify this compound A and other related compounds using High-Performance Liquid Chromatography (HPLC) with a UV detector (e.g., at 230 nm), comparing peak areas to a standard curve of purified this compound A.[4][16]

Section 4: Data Presentation

Quantitative data on the scale-up of this compound production in fungi is not widely published. The available literature primarily focuses on solid-state fermentation for initial isolation or heterologous expression in other systems. However, data from the submerged fermentation of P. brevicompactum for a different secondary metabolite, mycophenolic acid (MPA), provides a valuable reference for expected process parameters and potential yields.

Table 1: Fermentation Parameters for Penicillium brevicompactum in Submerged Culture (Note: These parameters are for Mycophenolic Acid production and serve as a starting point for this compound optimization)

ParameterShake Flask5-L Bioreactor
Culture Volume 50 mL in 250 mL flask3.5 L
Medium Optimized PDB-basedOptimized PDB-based
Temperature 24°C24°C
pH Initial 6.0 (uncontrolled)Controlled at 6.5
Agitation 150 rpm200 rpm (variable)
Aeration N/A (diffusion)1.2 vvm
Fermentation Time 180 h180 h
Reference [18][18]

Table 2: Comparative Yields of Fungal Metabolites (Note: Direct scale-up data for this compound is unavailable. This table provides reference yields for a related P. brevicompactum product and heterologous expression of a this compound precursor.)

ProductProducing OrganismSystemScaleYieldReference
Mycophenolic AcidPenicillium brevicompactumFungal FermentationShake Flask4748 µg/mL (4.7 g/L)[18]
Mycophenolic AcidPenicillium brevicompactumFungal Fermentation5-L Bioreactor5786 µg/mL (5.8 g/L)[18]
(-)-Dehydrothis compound EEscherichia coli (engineered)Heterologous HostShake Flask5.3 mg/L[20]
(-)-Dehydrothis compound EEscherichia coli (engineered, optimized)Heterologous HostShake Flask20.6 mg/L[20]

References

Purifying Brevianamide from Fungal Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of brevianamides, a class of bioactive indole (B1671886) alkaloids, from fungal extracts. Brevianamides, notably produced by species of Penicillium and Aspergillus, are of significant interest due to their complex structures and diverse biological activities, including potential antitubercular properties.[1] The protocols outlined below are based on established methodologies for the isolation of these valuable secondary metabolites.

Application Notes

The purification of brevianamides from fungal cultures is a multi-step process that begins with fermentation, followed by extraction and a series of chromatographic separations to isolate the compounds of interest from a complex mixture of metabolites. The general workflow involves an initial extraction of the fungal biomass and culture medium with an organic solvent, typically ethyl acetate (B1210297), to generate a crude extract. This extract is then subjected to a sequence of chromatographic techniques with varying separation principles to achieve high purity.

A common and effective strategy employs a combination of normal-phase chromatography on silica (B1680970) gel, size-exclusion chromatography using Sephadex LH-20, and a final polishing step with reversed-phase high-performance liquid chromatography (HPLC).

  • Silica Gel Chromatography: This technique separates compounds based on their polarity. It is an excellent first step to fractionate the crude extract and remove highly polar or non-polar impurities.

  • Sephadex LH-20 Chromatography: This method separates molecules based on their size and polarity. The lipophilic nature of the Sephadex LH-20 matrix is well-suited for the separation of natural products like alkaloids in organic solvents.

  • Reversed-Phase HPLC: This high-resolution technique is typically used in the final stages of purification to separate closely related brevianamide analogues and achieve high purity of the target compound.

The selection of specific solvents and chromatographic conditions is critical for a successful purification and may require optimization based on the specific this compound target and the fungal strain used.

Experimental Workflow

The overall process for the purification of this compound from fungal extracts can be visualized as a sequential workflow, starting from the fungal culture and culminating in the isolation of the pure compound.

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Chromatographic Purification cluster_3 Downstream Processing Fungal_Culture Fungal Culture (e.g., Aspergillus versicolor) Fermentation Solid-State Fermentation (e.g., on rice) Fungal_Culture->Fermentation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Solvent_Extraction Solvent_Partitioning Solvent Partitioning (e.g., H₂O/EtOAc) Solvent_Extraction->Solvent_Partitioning Crude_Extract Crude Extract Solvent_Partitioning->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Fractionation HPLC Reversed-Phase Semi-Preparative HPLC Sephadex->HPLC Further Fractionation Pure_this compound Pure this compound HPLC->Pure_this compound Characterization Structural Characterization (NMR, MS) Pure_this compound->Characterization

Caption: A generalized workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of brevianamides from a marine-derived isolate of Aspergillus versicolor.

Purification StageInput MaterialOutput MaterialYield/AmountReference
Extraction Fermentation CultureCrude Ethyl Acetate Extract13.9 g[2]
Silica Gel Chromatography 13.9 g Crude ExtractFractionated ExtractNot Specified[2]
Sephadex LH-20 Chromatography Silica Gel FractionsFurther Fractionated ExtractNot Specified[2]
Reversed-Phase HPLC Sephadex LH-20 FractionsThis compound SNot Specified[2]
Reversed-Phase HPLC Sephadex LH-20 FractionsThis compound TNot Specified[2]
Reversed-Phase HPLC Sephadex LH-20 FractionsThis compound UNot Specified[2]
Reversed-Phase HPLC Sephadex LH-20 FractionsThis compound VNot Specified[2]

Experimental Protocols

The following are detailed protocols for the key experiments in the purification of brevianamides.

Protocol 1: Fungal Fermentation and Extraction

This protocol is based on the solid-state fermentation of Aspergillus versicolor.

1. Fungal Culture and Fermentation: a. Prepare a solid culture medium, for example, rice, in suitable fermentation flasks. b. Inoculate the sterile medium with a spore suspension of the desired fungal strain (e.g., Aspergillus versicolor). c. Incubate the culture under appropriate conditions (e.g., temperature, humidity, and duration) to allow for fungal growth and production of secondary metabolites.

2. Extraction: a. Following fermentation, soak the entire solid culture in ethyl acetate. b. Agitate the mixture for a sufficient period to ensure thorough extraction of the metabolites. c. Filter the mixture to separate the solid fungal biomass and rice from the ethyl acetate extract. d. Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.

3. Solvent Partitioning: a. Dissolve the crude extract in a mixture of ethyl acetate and water. b. Separate the ethyl acetate layer, which will contain the majority of the brevianamides and other non-polar to moderately polar metabolites. c. Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the final crude extract for chromatographic purification. From one such extraction, 13.9 g of ethyl acetate solubles were obtained.[2]

Protocol 2: Silica Gel Column Chromatography

This protocol describes the initial fractionation of the crude extract.

1. Column Preparation: a. Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in a non-polar solvent such as hexane (B92381). b. Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free column bed. c. Equilibrate the column by washing with the starting mobile phase.

2. Sample Loading: a. Dissolve the crude extract (e.g., 13.9 g) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the starting mobile phase). b. Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel and carefully adding it to the top of the column.

3. Elution: a. Elute the column with a stepwise or gradient mobile phase of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane or chloroform (B151607) in methanol (B129727). b. Collect fractions of the eluate and monitor the composition of each fraction by thin-layer chromatography (TLC).

4. Fraction Pooling: a. Combine fractions with similar TLC profiles. b. Evaporate the solvent from the pooled fractions to obtain semi-purified extracts for the next purification step.

Protocol 3: Sephadex LH-20 Chromatography

This protocol is for the size-exclusion chromatography of the semi-purified fractions.

1. Column Preparation: a. Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol or a mixture of dichloromethane and methanol) for several hours. b. Pack a column with the swollen Sephadex LH-20 resin and equilibrate with the mobile phase.

2. Sample Application and Elution: a. Dissolve the semi-purified fraction from the silica gel column in a small volume of the mobile phase. b. Apply the sample to the top of the Sephadex LH-20 column. c. Elute the column with the mobile phase at a constant flow rate. d. Collect fractions and monitor by TLC or HPLC.

3. Fraction Pooling: a. Pool the fractions containing the target brevianamides. b. Concentrate the pooled fractions to yield an enriched this compound mixture.

Protocol 4: Reversed-Phase Semi-Preparative HPLC

This is the final purification step to isolate pure brevianamides.

1. System Preparation: a. Use a semi-preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA). b. Install a reversed-phase column (e.g., C18, 5 µm particle size). c. Equilibrate the column with the initial mobile phase conditions.

2. Mobile Phase: a. Prepare a mobile phase consisting of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. b. A gradient elution is commonly used, starting with a higher proportion of water and gradually increasing the organic solvent concentration.

3. Sample Injection and Fraction Collection: a. Dissolve the enriched this compound fraction in the mobile phase or a compatible solvent. b. Inject the sample onto the column. c. Monitor the chromatogram and collect the peaks corresponding to the desired brevianamides.

4. Post-Purification: a. Evaporate the solvent from the collected fractions, often under a stream of nitrogen or using a lyophilizer, to obtain the pure this compound. b. Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and mass spectrometry.

References

Application Notes and Protocols for In Vitro Testing of Brevianamide Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current knowledge and detailed protocols for the in vitro evaluation of brevianamide and its analogs against Mycobacterium tuberculosis (M. tuberculosis). The information is based on published data regarding this compound S, a promising natural product with selective anti-mycobacterial activity.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel anti-tubercular agents with new mechanisms of action. This compound S, a dimeric diketopiperazine alkaloid isolated from the marine-derived fungus Aspergillus versicolor, has demonstrated selective in vitro activity against Mycobacterium bovis Bacille Calmette-Guérin (BCG), a commonly used surrogate for the virulent M. tuberculosis.[1][2][3][4][5][6] This selectivity suggests a novel mechanism of action, making this compound S a compelling lead compound for the development of new anti-TB drugs.[2][3][4][5] The total synthesis of this compound S has been achieved, enabling the generation of analogs for structure-activity relationship (SAR) studies to optimize its anti-tubercular potency.[1][4][5]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound S against M. bovis BCG.

CompoundOrganismMIC (μg/mL)Positive ControlMIC (μg/mL) of ControlReference
This compound SMycobacterium bovis BCG6.25Isoniazid0.05[3]

Note: this compound S did not show significant activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), or the fungus Candida albicans.[3]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound and its analogs against M. tuberculosis (H37Rv strain) and/or M. bovis BCG. These protocols are based on standard methodologies used in mycobacteriology.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes a common method for determining the MIC of a compound against M. tuberculosis.

Materials:

  • This compound compound (and/or analogs)

  • Mycobacterium tuberculosis H37Rv or Mycobacterium bovis BCG

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (no drug)

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv or M. bovis BCG in supplemented Middlebrook 7H9 broth until mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in fresh broth to obtain the final inoculum.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in supplemented Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the diluted compound.

    • Include wells for a positive control (drug with known MIC), a negative control (inoculum with no drug), and a solvent control (inoculum with the highest concentration of the solvent used).

  • Incubation:

    • Seal the microplate and incubate at 37°C for 5-7 days for M. bovis BCG or 7-10 days for M. tuberculosis H37Rv.

  • Addition of Indicator Dyes:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

  • Reading the Results:

    • A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the concentration of a compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Supplemented Middlebrook 7H10 agar (B569324) plates

  • Sterile saline solution with 0.05% Tween 80

Procedure:

  • Sub-culturing from MIC plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot the aliquot onto a quadrant of a supplemented Middlebrook 7H10 agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 3-4 weeks.

  • Determining MBC:

    • Observe the plates for colony formation.

    • The MBC is the lowest concentration of the compound that results in no visible colony growth, corresponding to a ≥99.9% killing of the initial inoculum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of this compound and its analogs against Mycobacterium tuberculosis.

G cluster_prep Preparation cluster_assay Primary Assay cluster_secondary Secondary Assays cluster_analysis Data Analysis Compound This compound Stock Solution MIC MIC Determination (Microplate Alamar Blue Assay) Compound->MIC Mycobacteria M. tuberculosis Culture (Mid-log phase) Mycobacteria->MIC MBC MBC Determination MIC->MBC Cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) MIC->Cytotoxicity Analysis Determine Selectivity Index (SI = CC50 / MIC) MIC->Analysis Cytotoxicity->Analysis

Caption: Workflow for in vitro anti-TB drug screening.

Proposed Drug Discovery and Development Pathway

This diagram outlines a logical progression from initial screening to lead optimization for this compound as a potential anti-tubercular drug.

G A Initial Screening (this compound S vs. M. bovis BCG) B Confirmation against M. tuberculosis H37Rv A->B C Mechanism of Action Studies (Target identification) B->C D Lead Optimization (Synthesis of analogs) B->D E Structure-Activity Relationship (SAR) Studies D->E E->C Inform F In Vivo Efficacy Studies (Animal models) E->F

Caption: this compound anti-TB drug development pathway.

References

Application Notes and Protocols: Labeling Brevianamide for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of complex indole (B1671886) alkaloids produced by various fungi, notably from the Aspergillus and Penicillium genera. These natural products exhibit a wide range of biological activities, including antibacterial, antifungal, insecticidal, and antithrombotic effects. Their intricate chemical structures and potent biological activities make them compelling candidates for drug discovery and development. However, for many brevianamides, the precise molecular targets and mechanisms of action remain to be fully elucidated.

These application notes provide a comprehensive guide to labeling brevianamide compounds for use in mechanism of action (MoA) and target identification studies. We will focus on two exemplary brevianamides: this compound F, which has been shown to modulate the MAPK signaling pathway, and this compound S, a promising anti-tuberculosis agent with a novel proposed mechanism of action.

Data Presentation

The following tables summarize the available quantitative data for this compound F and this compound S. It is important to note that while direct, experimentally determined binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) against purified protein targets are the gold standard for quantitative assessment, such data for brevianamides are not widely available in the public domain. The tables below present a combination of cell-based assay data and computational predictions to guide researchers.

CompoundAssay TypeTarget/OrganismValueReference
This compound F Cell-basedPI3KαIC50: 4.8 μM[1][2]
This compound F Molecular DockingFactor VII (F7)Binding Energy: -40.75 kJ/mol[3]
This compound F Molecular DockingMitogen-activated protein kinase 14 (MAPK14/p38α)Binding Energy: -36.94 kJ/mol[3]
This compound F Molecular DockingMitogen-activated protein kinase kinase 7 (MAP2K7)Binding Energy: -34.81 kJ/mol[3]
This compound F Molecular DockingRAC-alpha serine/threonine-protein kinase (AKT2)Binding Energy: -34.43 kJ/mol[3]
This compound S Minimum Inhibitory Concentration (MIC)Mycobacterium bovis BCG6.25 µg/mL[4]

Table 1: Quantitative Data for this compound F and S. This table provides a summary of the currently available quantitative data. Note that the binding energies for this compound F are predicted values from molecular docking studies and not experimentally determined binding affinities.

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated this compound F Probe

This protocol describes a plausible method for the synthesis of a biotinylated this compound F derivative for use in affinity-based target identification studies. The strategy involves modifying a known synthetic route to introduce a linker for biotin (B1667282) conjugation at a position unlikely to interfere with its biological activity. Based on the structure of this compound F (cyclo(L-Trp-L-Pro)), the indole nitrogen of the tryptophan residue presents a potential site for modification with a linker that extends away from the core structure.

Materials:

  • This compound F

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-(6-Bromohexyl)phthalimide

  • Hydrazine (B178648) monohydrate

  • Biotin-NHS ester (N-Hydroxysuccinimide ester of biotin)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Alkylation of the Indole Nitrogen:

    • Dissolve this compound F (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

    • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes.

    • Add a solution of N-(6-bromohexyl)phthalimide (1.5 equivalents) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the phthalimide-protected amino-linker-conjugated this compound F.

  • Deprotection of the Amine:

    • Dissolve the product from the previous step in ethanol.

    • Add hydrazine monohydrate (10 equivalents) and reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide (B32825) precipitate.

    • Concentrate the filtrate under reduced pressure to yield the amino-linker-conjugated this compound F.

  • Biotinylation:

    • Dissolve the amino-linker-conjugated this compound F (1 equivalent) in a mixture of DCM and DMF.

    • Add triethylamine (3 equivalents) to the solution.

    • Add a solution of Biotin-NHS ester (1.5 equivalents) in DMF dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final biotinylated this compound F probe by silica gel column chromatography.

Protocol 2: Target Identification using Affinity Chromatography with Biotinylated this compound F

This protocol outlines the use of the synthesized biotinylated this compound F probe to isolate its protein binding partners from cell lysates.

Materials:

  • Biotinylated this compound F probe

  • Control biotinylated molecule (e.g., biotin-PEG linker)

  • Streptavidin-agarose beads

  • Cell lysate from a relevant cell line (e.g., human platelets or endothelial cells for antithrombotic studies)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

  • Equipment for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Preparation of Affinity Matrix:

    • Wash streptavidin-agarose beads with wash buffer to remove any preservatives.

    • Incubate the beads with the biotinylated this compound F probe (and the control biotinylated molecule in a separate tube) for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Wash the beads extensively with wash buffer to remove any unbound probe.

  • Affinity Pull-down:

    • Prepare a clarified cell lysate by lysing cells in lysis buffer and centrifuging to remove cellular debris.

    • Incubate the clarified lysate with the prepared affinity matrix (and the control matrix) for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. For SDS-PAGE analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. For mass spectrometry, elution can be performed with a solution of free biotin or by on-bead digestion.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein bands.

    • Identify specific binding partners by comparing the protein bands from the this compound F probe pull-down with the control pull-down.

    • Excise unique bands for identification by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

    • For a more comprehensive analysis, the entire eluate can be subjected to proteomic analysis by mass spectrometry.

Protocol 3: In-cell Visualization using a Fluorescently Labeled this compound

This protocol describes a conceptual approach for synthesizing and using a fluorescently labeled this compound for cellular imaging studies. The synthesis would involve conjugating a fluorescent dye to a modified this compound, similar to the biotinylation protocol.

Conceptual Synthesis of a Fluorescent this compound Probe:

A similar strategy to Protocol 1 can be employed, where an amino-linker is attached to the this compound scaffold. This amine can then be reacted with an amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorescein (B123965) or rhodamine derivative) to yield the fluorescent probe.

Cellular Imaging Protocol:

  • Cell Culture and Treatment:

    • Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

    • Treat the cells with the fluorescently labeled this compound probe at a suitable concentration and for a specific duration. Include a vehicle control and a control with an unconjugated fluorescent dye.

  • Cell Fixation and Permeabilization (Optional):

    • For visualizing intracellular localization, cells can be fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

  • Fluorescence Microscopy:

    • Image the cells using a confocal or widefield fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • Co-staining with organelle-specific markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria) can help determine the subcellular localization of the this compound probe.

  • Image Analysis:

    • Analyze the acquired images to determine the localization and potential accumulation of the fluorescent this compound within the cells.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Mechanism of Action Study This compound This compound Linker Attachment Linker Attachment This compound->Linker Attachment Chemical Modification Label Conjugation Label Conjugation Linker Attachment->Label Conjugation e.g., NHS ester chemistry Labeled this compound Probe Labeled this compound Probe Label Conjugation->Labeled this compound Probe Affinity Purification Affinity Purification Labeled this compound Probe->Affinity Purification Cell Lysate Cell Lysate Cell Lysate->Affinity Purification Protein Identification Protein Identification Affinity Purification->Protein Identification Mass Spectrometry Target Validation Target Validation Protein Identification->Target Validation e.g., Western Blot, Knockdown

Caption: Workflow for labeling this compound and its use in target identification.

mapk_pathway Receptor Receptor AKT2 AKT2 Receptor->AKT2 RAS RAS RAF RAF MEK1/2 MEK1/2 ERK1/2 ERK1/2 Transcription Factors Transcription Factors Gene Expression Gene Expression Cellular Response Cellular Response MAP3K MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 MKK4/7 (MAP2K7) MKK4/7 (MAP2K7) MAP3K->MKK4/7 (MAP2K7) p38 (MAPK14) p38 (MAPK14) MKK3/6->p38 (MAPK14) p38 (MAPK14)->Transcription Factors JNK JNK MKK4/7 (MAP2K7)->JNK JNK->Transcription Factors Coagulation Cascade Coagulation Cascade F7 F7 Coagulation Cascade->F7 Thrombosis Thrombosis F7->Thrombosis This compound F This compound F This compound F->MKK4/7 (MAP2K7) Inhibition? This compound F->AKT2 Inhibition? This compound F->F7 Inhibition?

Caption: Proposed mechanism of this compound F modulating the MAPK and coagulation pathways.

References

Application Notes: Brevianamide in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of indole (B1671886) alkaloids produced by fungi, primarily from the genera Penicillium and Aspergillus. These secondary metabolites have garnered interest in agricultural research due to their biological activities, most notably their insecticidal properties. Brevianamide A, the most well-studied of this family, has demonstrated potent antifeedant effects against significant agricultural pests.[1][2] These application notes provide a summary of the current understanding, quantitative data, and experimental protocols related to the use of brevianamides in an agricultural context.

Insecticidal and Antifeedant Activity

The primary application of brevianamides in agricultural research is their activity against insect pests. This compound A has been identified as a potent antifeedant, deterring the feeding of lepidopteran larvae, which are major defoliators of various crops.

Quantitative Data on Insecticidal Activity

The following table summarizes the reported antifeedant and insecticidal activity of brevianamides against key agricultural pests.

CompoundTarget InsectBioassay TypeConcentrationObserved EffectReference
This compound ASpodoptera frugiperda (Fall Armyworm)Antifeedant1000 ppmPotent antifeedant activity[1]
This compound ASpodoptera frugiperda (Fall Armyworm)Antifeedant100 ppmRetained antifeedant activity[1]
This compound AHeliothis virescens (Tobacco Budworm)Antifeedant1000 ppmPotent antifeedant activity[1]
This compound AHeliothis virescens (Tobacco Budworm)Antifeedant100 ppmRetained antifeedant activity[1]
This compound DSpodoptera frugiperda (Fall Armyworm)Growth InhibitionNot SpecifiedMore effective than this compound A at reducing pupal weight[1]

Antifungal and Other Activities

While the primary focus of research has been on insecticidal properties, some this compound derivatives have been investigated for other biological activities. This compound F and S have shown some antibacterial and antifungal activity, though their efficacy against specific plant pathogens is not well-documented in the available literature.[3] There is currently a lack of substantial evidence to support the use of brevianamides as herbicides or for their phytotoxic effects on crops.

Experimental Protocols

Protocol: Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is a generalized procedure based on standard entomological assays for evaluating the antifeedant properties of brevianamides.

Objective: To determine the antifeedant activity of a this compound compound against a target lepidopteran larva.

Materials:

  • This compound compound (e.g., this compound A)

  • Solvent for dissolving the compound (e.g., acetone, ethanol)

  • Surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cotton, corn, tobacco, depending on the target insect)

  • Target insect larvae (e.g., 3rd or 4th instar Spodoptera frugiperda or Heliothis virescens)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cork borer or leaf punch

  • Micropipettes

  • Forceps

  • Leaf area meter or scanner and image analysis software

  • Incubator or controlled environment chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the this compound compound in the chosen solvent.

    • From the stock solution, prepare a series of test concentrations (e.g., 100 ppm, 500 ppm, 1000 ppm) by serial dilution.

    • Include a surfactant in the final dilutions to ensure even coating of the leaf surface.

    • Prepare a control solution containing the solvent and surfactant only.

  • Preparation of Leaf Discs:

    • Excise leaf discs of a uniform size from healthy, untreated host plant leaves using a cork borer.

    • Immerse the leaf discs in the respective test solutions for a standardized period (e.g., 10-20 seconds).

    • Allow the leaf discs to air dry completely.

  • Bioassay Setup:

    • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf disc in the center of each Petri dish.

    • Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.

    • Each concentration, including the control, should have multiple replicates (e.g., 10-20).

  • Incubation and Data Collection:

    • Place the Petri dishes in an incubator set to appropriate conditions (e.g., 25 ± 2°C, >70% relative humidity, and a defined photoperiod).

    • After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf discs from the Petri dishes.

    • Measure the area of the leaf disc consumed in both the treatment and control groups using a leaf area meter or by scanning the discs and analyzing the images.

  • Data Analysis:

    • Calculate the percentage of antifeedant activity using the following formula: Antifeedant Index (%) = [(C - T) / (C + T)] x 100 Where:

      • C = Area of leaf consumed in the control group

      • T = Area of leaf consumed in the treatment group

Expected Results: A dose-dependent increase in the antifeedant index is expected for an active compound.

Mode of Action and Signaling Pathways

The precise molecular mode of action of brevianamides as insect antifeedants has not been fully elucidated in the reviewed literature. It is hypothesized that these compounds may interact with the gustatory (taste) receptors of insects, leading to feeding deterrence. However, the specific receptors or signaling pathways involved have not yet been identified. Further research is required to understand the neurophysiological effects of brevianamides on insect pests.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_incubation Incubation & Data Collection cluster_analysis Analysis prep_solution Prepare this compound Solutions (e.g., 100, 1000 ppm) prep_discs Excise and Treat Leaf Discs prep_solution->prep_discs setup Assemble Assay: Petri dish, Moist Filter Paper, Treated Leaf Disc, Larva prep_discs->setup prep_insects Starve Insect Larvae (2-4 hours) prep_insects->setup incubation Incubate (e.g., 24-48 hours) setup->incubation measurement Measure Leaf Area Consumed incubation->measurement analysis Calculate Antifeedant Index measurement->analysis

Caption: Workflow for the insect antifeedant bioassay.

logical_relationship cluster_compound Compound cluster_application Agricultural Application cluster_mechanism Proposed Mechanism (Hypothetical) cluster_outcome Outcome This compound This compound A antifeedant Insect Antifeedant This compound->antifeedant interaction Interaction with Gustatory Receptors antifeedant->interaction leads to deterrence Feeding Deterrence interaction->deterrence protection Crop Protection deterrence->protection

Caption: Logical flow of this compound A's agricultural application.

References

Elucidating the Brevianamide Biosynthetic Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key techniques and experimental protocols used to elucidate the intricate biosynthetic pathway of brevianamides, a class of fungal indole (B1671886) alkaloids with significant biological activities. These methods are essential for understanding the enzymatic machinery involved, enabling pathway engineering for improved production, and facilitating the discovery of novel analogs with therapeutic potential.

Introduction to Brevianamide Biosynthesis

Brevianamides are complex natural products characterized by a bicyclo[2.2.2]diazaoctane core. Their biosynthesis involves a series of enzymatic transformations, including the formation of a diketopiperazine (DKP) scaffold, prenylation, oxidation, and a key intramolecular Diels-Alder (IMDA) reaction. The elucidation of this pathway has been a significant endeavor, relying on a combination of genetic, biochemical, and synthetic biology approaches. Key enzymes in the pathway from Penicillium brevicompactum and other fungi include a non-ribosomal peptide synthetase (NRPS), prenyltransferases, flavin-dependent monooxygenases (FMOs), cytochrome P450s, and an isomerase/semipinacolase.

Key Techniques for Pathway Elucidation

The following sections detail the primary experimental strategies employed to dissect the this compound biosynthetic pathway.

Heterologous Expression of Biosynthetic Genes

Heterologous expression is a powerful technique to functionally characterize individual enzymes or entire pathways in a controlled genetic background, away from the complex regulatory networks of the native producer. Escherichia coli and Aspergillus oryzae are commonly used hosts.

Application Note: This technique is crucial for confirming the function of a specific gene product by observing the conversion of a known substrate to a product. It also forms the basis for metabolic engineering efforts to produce brevianamides or their precursors in a more tractable host. An engineered biosynthetic pathway in E. coli has been successfully designed, composed of six enzymes from different kingdoms of life, to produce this compound precursors.[1][2]

Experimental Protocol: Heterologous Expression in E. coli

  • Gene Amplification and Cloning:

    • Amplify the biosynthetic gene of interest (e.g., bvnB, notF) from the genomic DNA of the producing organism using PCR with primers containing appropriate restriction sites.

    • Clone the PCR product into a suitable E. coli expression vector (e.g., pET series, pQE series) under the control of an inducible promoter (e.g., T7, tac).

  • Transformation:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB, TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding a specific concentration of the inducer (e.g., 0.1-1 mM IPTG).

    • Continue incubation at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein expression.

  • Product Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells and extract metabolites with an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction.

Gene Knockout Studies

Gene knockout is used to definitively establish the in vivo function of a gene within the native producing organism or an engineered host. By deleting a specific gene, researchers can observe the resulting metabolic changes, such as the accumulation of a substrate or the absence of a product.

Application Note: This method provides strong evidence for the role of a particular gene in the biosynthetic pathway. For instance, disrupting the gene encoding a P450 enzyme in P. brevicompactum led to the accumulation of a shunt product, revealing the function of the upstream enzyme and the subsequent non-enzymatic cyclization.[1] In engineered E. coli, knocking out competing pathways, such as the pfkA gene to enhance NADPH pools, has been shown to significantly increase the production of this compound precursors.[1][3]

Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout in E. coli

  • Guide RNA (gRNA) Design:

    • Design a 20-nucleotide gRNA sequence targeting a specific region of the gene of interest (e.g., pfkA). Ensure the target sequence is unique within the E. coli genome and is adjacent to a Protospacer Adjacent Motif (PAM).

  • Plasmid Construction:

    • Clone the designed gRNA into a Cas9-expressing plasmid.

    • Construct a donor DNA template containing flanking homology arms (typically ~500 bp) upstream and downstream of the target gene, with the desired deletion or modification.

  • Transformation and Knockout Induction:

    • Co-transform the Cas9/gRNA plasmid and the donor DNA into the target E. coli strain.

    • Induce the expression of Cas9 and the gRNA to initiate DNA cleavage and homology-directed repair.

  • Verification of Knockout:

    • Screen for successful knockout mutants by colony PCR using primers flanking the target gene.

    • Confirm the deletion by Sanger sequencing of the PCR product.

In Vitro Enzymatic Assays

In vitro assays using purified enzymes allow for the detailed characterization of enzyme function, including substrate specificity, kinetic parameters, and cofactor requirements.

Application Note: This technique is essential for understanding the precise biochemical role of an enzyme. For example, in vitro assays with the purified prenyltransferase FtmPT1 from Aspergillus fumigatus determined its high specificity for dimethylallyl diphosphate (B83284) and its ability to accept various tryptophan-containing cyclic dipeptides as substrates.[4] Similarly, in vitro studies have demonstrated the versatility of the prenyltransferase NotF and the flavin-dependent monooxygenase BvnB in accepting non-native substrates.[3]

Experimental Protocol: In Vitro Assay for a Prenyltransferase (e.g., FtmPT1/NotF)

  • Protein Purification:

    • Express the His-tagged prenyltransferase in E. coli as described in section 2.1.

    • Lyse the cells and purify the soluble protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

    • Assess protein purity by SDS-PAGE.

  • Enzymatic Reaction:

    • Set up the reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the purified enzyme, the diketopiperazine substrate (e.g., this compound F), and the prenyl donor (e.g., dimethylallyl pyrophosphate - DMAPP).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

  • Product Analysis:

    • Quench the reaction (e.g., by adding methanol).

    • Analyze the reaction mixture by HPLC and LC-MS to detect the prenylated product.

  • Kinetic Analysis:

    • Vary the concentration of one substrate while keeping the other constant to determine the Michaelis-Menten kinetics (Km and Vmax). For FtmPT1, the Km values for this compound F and DMAPP were determined to be 55 µM and 74 µM, respectively, with a turnover number of 5.57 s-1.[4]

Quantitative Data Summary

TechniqueOrganism/SystemGene/EnzymeModification/ConditionResultReference
Heterologous ProductionE. coliEngineered PathwayGlycerol media + prenol5.3 mg/L of (-)-dehydrothis compound E[1][2]
Heterologous ProductionE. coliEngineered PathwayΔpfkA mutant, enhanced NADPH20.6 mg/L of (-)-dehydrothis compound E[1][2]
Chemical ConversionIn vitro(-)-dehydrothis compound ELiOH rearrangement70% combined yield of (+)-brevianamides A and B[1][2]
In Vitro KineticsPurified EnzymeFtmPT1This compound F as substrateKm = 55 µM[4]
In Vitro KineticsPurified EnzymeFtmPT1DMAPP as substrateKm = 74 µM[4]
In Vitro KineticsPurified EnzymeFtmPT1-Turnover number = 5.57 s-1[4]

Visualizing the Pathway and Workflows

To better understand the relationships between the different components of the this compound biosynthetic pathway and the experimental approaches used to study it, the following diagrams are provided.

Brevianamide_Biosynthetic_Pathway cluster_start Starting Materials cluster_enzymes Key Enzymatic Steps cluster_intermediates Key Intermediates cluster_products Final Products L-Tryptophan L-Tryptophan BvnA BvnA (NRPS) L-Tryptophan->BvnA L-Proline L-Proline L-Proline->BvnA BF This compound F BvnA->BF Diketopiperazine formation NotF NotF (Prenyltransferase) DBE Deoxythis compound E NotF->DBE Prenylation BvnB BvnB (FMO) Intermediate10 Intermediate 10 BvnB->Intermediate10 Oxidative cyclization BvnD BvnD (P450) Azadiene Azadiene Intermediate BvnD->Azadiene Oxidation BvnE BvnE (Isomerase/Semipinacolase) BA (+)-Brevianamide A BvnE->BA BB (+)-Brevianamide B BvnE->BB BF->NotF DBE->BvnB Intermediate10->BvnD Azadiene->BvnE Spontaneous IMDA & Rearrangement

Caption: Simplified biosynthetic pathway for brevianamides A and B.

Experimental_Workflow cluster_genetic Genetic Approaches cluster_biochemical Biochemical Characterization cluster_analytical Analytical Chemistry Gene_Mining Identify Biosynthetic Gene Cluster (BGC) Gene_Knockout Gene Knockout (e.g., CRISPR) in native host Gene_Mining->Gene_Knockout Heterologous_Expression Heterologous Expression (E. coli, A. oryzae) Gene_Mining->Heterologous_Expression Metabolite_Extraction Metabolite Extraction Gene_Knockout->Metabolite_Extraction Protein_Purification Enzyme Expression & Purification Heterologous_Expression->Protein_Purification Heterologous_Expression->Metabolite_Extraction In_Vitro_Assay In Vitro Enzymatic Assay Protein_Purification->In_Vitro_Assay Kinetics Enzyme Kinetics (Km, Vmax) In_Vitro_Assay->Kinetics Structural_Elucidation HPLC, LC-MS, NMR In_Vitro_Assay->Structural_Elucidation Metabolite_Extraction->Structural_Elucidation Engineered_Pathway_Logic Start Precursors L-Trp, L-Pro, Prenol Enzymes NascA (CDPS) DmtD2/E2 (CDO) NotF (PT) BvnB (FMO) Start->Enzymes Host Host: E. coli Optimization: ΔpfkA (NADPH boost) Enzymes->Host Intermediate Penultimate Intermediate (-)-dehydrothis compound E Host->Intermediate Final_Step Chemical Conversion LiOH Rearrangement Intermediate->Final_Step Products Final Products (+)-Brevianamide A (+)-Brevianamide B Final_Step->Products

References

Application Notes & Protocols: Genetic Manipulation of Fungi for Increased Brevianamide Yield

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the genetic strategies and detailed protocols for enhancing the production of brevianamide alkaloids in filamentous fungi.

Introduction

Brevianamides are a class of fungal indole (B1671886) alkaloids known for their complex structures, including the bicyclo[2.2.2]diazaoctane core, and a range of biological activities.[1][2] this compound A, for instance, exhibits potent antifeedant properties.[2] These compounds are naturally produced by various Penicillium and Aspergillus species. However, the yields from wild-type fungal strains are often too low for commercial applications, necessitating the development of genetically engineered strains for enhanced production.[3][4]

This document outlines key genetic manipulation strategies, presents a summary of reported yield improvements, and provides detailed experimental protocols for researchers aiming to increase this compound production in filamentous fungi.

Genetic Strategies for Enhancing this compound Yield

Several genetic engineering approaches can be employed to boost the production of secondary metabolites like brevianamides. These strategies primarily focus on increasing the expression of the biosynthetic gene cluster (BGC), optimizing regulatory networks, and eliminating competing metabolic pathways.

Overexpression of Biosynthetic Genes

The core of this compound synthesis is the this compound BGC, which includes genes encoding key enzymes such as a non-ribosomal peptide synthetase (e.g., BvnA), a prenyltransferase (BvnC), a flavin-dependent monooxygenase (BvnB), and an isomerase/semipinacolase (BvnE).[1][5] A direct approach to increase yield is to place these essential genes under the control of strong, constitutive, or inducible promoters.

Manipulation of Transcription Factors (TFs)

The expression of biosynthetic gene clusters is often governed by specific transcription factors.[6][7] Overexpressing a pathway-specific positive regulator can activate the entire gene cluster, leading to a significant increase in metabolite production.[6][8][9] Conversely, deleting or down-regulating a repressor can also de-repress the cluster and enhance yield.[7] The development of hybrid or synthetic TFs, which fuse a native DNA-binding domain with a potent activation domain, offers a powerful tool to overcome native regulatory controls and drive high-level expression.[6][10]

Engineering Global Regulatory Networks

Fungal secondary metabolism is controlled by global regulators that respond to environmental cues like light and nutrient availability. The Velvet complex, comprising proteins like VeA, VelB, and LaeA, is a key regulatory system.[11][12] LaeA, a methyltransferase-domain protein, is a well-established global regulator of secondary metabolism.[13] Overexpression of laeA or manipulation of the Velvet complex components can lead to the activation of otherwise silent or weakly expressed BGCs, including the one for this compound.[11][12][14][15]

CRISPR-Cas9 Mediated Genome Editing

The CRISPR-Cas9 system provides a versatile platform for precise genome editing in filamentous fungi.[16][17][18] It can be used to:

  • Knock out competing pathways: Deleting genes for competing secondary metabolite pathways can redirect precursor flux towards this compound synthesis.

  • Promoter replacement: Replacing the native promoter of a key biosynthetic gene or transcription factor with a stronger promoter.[19]

  • Gene integration: Precisely inserting additional copies of biosynthetic genes or entire expression cassettes into the fungal genome.[17] CRISPR-based systems have been successfully applied in various Aspergillus species to enhance the production of valuable secondary metabolites.[16][17][18]

Quantitative Data Summary

While much of the research has focused on elucidating the biosynthetic pathway, some studies provide quantitative data on engineered strains. Notably, much of the high-yield production has been achieved through heterologous expression in model organisms.

Host OrganismGenetic StrategyKey Genes/Elements ManipulatedProductTiterCitation
Escherichia coliHeterologous expression of engineered pathwayNascA, DmtD2/DmtE2, NotF, BvnB, PhoN, IPK(-)-dehydrothis compound E (precursor)5.3 mg/L[3][4]
Escherichia coliEnhanced NADPH pools in the above strain-(-)-dehydrothis compound E (precursor)20.6 mg/L[3][4]
Monascus pilosusCRISPR/Cas9 knockout of a global regulatormpclr4 (DNA damage response gene)Monacolin K (different metabolite)52.6% increase[17]

Note: The table includes examples of yield increases for other secondary metabolites to illustrate the potential of the described techniques, as specific quantitative data for engineered fungal this compound production is limited in the provided search results.

Visualizations: Pathways and Workflows

This compound A Biosynthetic Pathway

The biosynthesis of this compound A begins with the condensation of L-tryptophan and L-proline and proceeds through several enzymatic steps.

G L-Tryptophan L-Tryptophan This compound F This compound F L-Proline L-Proline Deoxythis compound E Deoxythis compound E This compound F->Deoxythis compound E BvnC (Prenyltransferase) Intermediate_1 C2-C3 Epoxide Deoxythis compound E->Intermediate_1 BvnB (Monooxygenase) Intermediate_2 3-spiro-ψ-indoxyl Intermediate Intermediate_1->Intermediate_2 BvnE (Isomerase/ Semipinacolase) This compound A This compound A Intermediate_2->this compound A Spontaneous IMDA Cycloaddition bvnA BvnA (NRPS) bvnA->this compound F

Caption: Simplified biosynthetic pathway for this compound A.

Regulatory Control by the Velvet Complex

The LaeA-VeA-VelB (Velvet) complex is a key regulator of secondary metabolism, often activated in the absence of light.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VeA VeA VelvetComplex Velvet Complex (VeA-VelB-LaeA) VeA->VelvetComplex VelB VelB VelB->VelvetComplex LaeA LaeA LaeA->VelvetComplex BGC This compound Gene Cluster (BGC) VelvetComplex->BGC Upregulation This compound This compound Production BGC->this compound Light Light Light->VelvetComplex Inhibition

Caption: The Velvet complex regulation of the this compound gene cluster.

Experimental Workflow for CRISPR-Cas9 Gene Editing

A general workflow for using CRISPR-Cas9 to modify a fungal genome for enhanced metabolite production.

G A Target Gene Selection (e.g., competing pathway gene) B sgRNA Design & Synthesis A->B C Vector Construction (Cas9 & sgRNA expression) or RNP Assembly B->C D Fungal Transformation (Protoplast or AMT) C->D E Selection of Transformants (e.g., antibiotic resistance) D->E F Genomic DNA Extraction & PCR Verification E->F G Phenotypic Analysis: This compound Quantification (HPLC-MS) F->G Confirm knockout/ integration H Validated High-Yield Strain G->H Identify top producer

Caption: Workflow for CRISPR-Cas9-mediated strain improvement.

Detailed Experimental Protocols

Protocol 1: Agrobacterium-Mediated Transformation (AMT) for Gene Overexpression

AMT is a reliable method for introducing DNA into filamentous fungi without the need for protoplast preparation.[20][21][22] This protocol is adapted for Aspergillus species.[20][23]

Materials:

  • Agrobacterium tumefaciens strain (e.g., LBA1100)

  • Binary vector containing the gene of interest under a strong promoter (e.g., pAN5750-derived) and a selection marker (e.g., hygromycin resistance).

  • Aspergillus conidiospores.

  • Induction Medium (IM) with acetosyringone (B1664989) (AS).

  • Co-cultivation plates (e.g., Minimal Medium, MM).

  • Selection plates (MM with hygromycin and cefotaxim).

Procedure:

  • Vector Construction: Clone the gene of interest (e.g., laeA or a pathway TF) into a suitable binary vector. Transform the final plasmid into A. tumefaciens via electroporation.

  • Agrobacterium Culture: Inoculate a single colony of transformed A. tumefaciens into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C.

  • Induction: Inoculate 50 mL of Induction Medium (IM) with the overnight culture to an OD600 of ~0.15. Add 200 µM acetosyringone (AS) to induce the vir genes. Grow at 28°C for 6-8 hours until OD600 reaches 0.6-0.8.

  • Fungal Spore Preparation: Harvest fresh conidiospores from a 5-7 day old Aspergillus culture grown on PDA. Resuspend spores in sterile water with 0.05% Tween-80 and filter through sterile glass wool to remove mycelia. Adjust the spore concentration to 1 x 10^6 spores/mL.

  • Co-cultivation: Mix 100 µL of the induced Agrobacterium culture with 100 µL of the fungal spore suspension. Spread the mixture onto co-cultivation plates overlaid with a nitrocellulose membrane.

  • Incubation: Incubate the co-cultivation plates at 22-25°C for 48-72 hours.[20] Lower temperatures are often beneficial for T-DNA transfer.[20]

  • Selection: Transfer the nitrocellulose membrane to a selection plate containing MM agar (B569324) with a fungal selection agent (e.g., 100 µg/mL hygromycin B) and an antibiotic to kill Agrobacterium (e.g., 200 µg/mL cefotaxim).

  • Isolation of Transformants: Incubate at 28°C for 5-10 days.[20][23] Putative transformants will appear as resistant colonies. Isolate these colonies onto fresh selection plates for purification.

  • Verification: Confirm gene integration in purified transformants via PCR using primers specific to the integrated cassette.

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout

This protocol outlines a marker-free gene deletion strategy using pre-assembled Cas9-sgRNA ribonucleoproteins (RNPs) and a short DNA repair template, which is highly efficient in fungi.[24]

Materials:

  • Purified Cas9 protein with a nuclear localization signal (NLS).

  • In vitro transcribed or synthetic single guide RNA (sgRNA) targeting the gene of interest.

  • Short (80-120 bp) double-stranded DNA repair template with arms homologous to the regions flanking the desired deletion site.

  • Fungal protoplasts.

  • Protoplasting buffer (e.g., containing lysing enzymes like Glucanex).

  • PEG-CaCl2 solution.

  • Regeneration medium (e.g., MM with sorbitol).

Procedure:

  • sgRNA Design: Design and synthesize an sgRNA targeting an early exon of the gene to be deleted. Ensure the target site has a suitable Protospacer Adjacent Motif (PAM).

  • Protoplast Preparation: Generate fungal protoplasts by treating young mycelia with a cell wall-degrading enzyme cocktail.[21] Harvest and wash the protoplasts carefully. Adjust to a concentration of 1 x 10^7 protoplasts/mL.

  • RNP Assembly: Incubate purified Cas9 protein with the sgRNA at room temperature for 15-20 minutes to allow the RNP complex to form.

  • Transformation: Add the DNA repair template to the pre-assembled RNP complex. Mix this with 100 µL of the protoplast suspension. Add PEG-CaCl2 solution to facilitate uptake and incubate on ice for 20-30 minutes.

  • Regeneration: Plate the transformation mixture onto regeneration agar plates. Since this is a marker-free system, there is no antibiotic selection at this stage. Incubate for 3-5 days until colonies appear.

  • Screening: Randomly pick individual colonies and grow them on fresh plates.

  • Verification: Extract genomic DNA from the isolates. Screen for the desired deletion using PCR with primers flanking the target region. A successful deletion will result in a smaller PCR product compared to the wild-type. Confirm the deletion by Sanger sequencing.

Protocol 3: Quantification of Brevianamides by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for the sensitive and specific quantification of secondary metabolites.[25][26][27]

Materials:

  • Fungal culture extracts (e.g., ethyl acetate (B1210297) extraction of liquid culture).

  • This compound A analytical standard.

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water with 0.1% formic acid).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase HPLC column.

Procedure:

  • Sample Preparation: Grow the fungal strain (wild-type and engineered) in a suitable production medium. After incubation, extract the culture broth and/or mycelium with an organic solvent like ethyl acetate. Evaporate the solvent and re-dissolve the crude extract in a known volume of methanol or mobile phase.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound A of known concentrations (e.g., 1 ng/mL to 1000 ng/mL) in the same solvent as the samples.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound A (and other related compounds if desired) by infusing the standard. For this compound A (C26H29N3O3, MW ~431.53), the protonated molecule [M+H]+ at m/z 432.2 would be the precursor ion. Fragment this ion to find a stable, high-intensity product ion for quantification.

  • Data Analysis:

    • Integrate the peak area for the specific MRM transition of this compound A in both the standards and the samples.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of this compound A in the fungal extracts by interpolating their peak areas from the standard curve. Express the final yield as mg per liter of culture (mg/L).

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Brevianamide Total Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the total synthesis of brevianamides. The following guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during key experimental stages, with a focus on improving reaction yields and diastereoselectivity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of brevianamides, offering potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in the Final Diels-Alder Cyclization, Favoring Brevianamide B over this compound A

  • Question: My final base-mediated cascade reaction is producing a low yield of the desired this compound A and a majority of the undesired diastereomer, this compound B. How can I improve the diastereoselectivity?

  • Answer: This is a historically significant challenge in this compound synthesis. The formation of this compound B is often favored due to the stereochemistry established in earlier steps. Here are key considerations:

    • Synthetic Strategy: The timing of the indole (B1671886) oxidation is critical. Late-stage oxidation of the polycyclic indole intermediate often leads exclusively to this compound B due to the inherent steric bias of the molecule.[1][2] Adopting a biomimetic approach with an early-stage indole oxidation, as demonstrated by Lawrence and coworkers, is crucial for favoring the formation of this compound A.[1][2] This strategy involves the oxidation of (+)-dehydrodeoxythis compound E to form a dehydrothis compound E intermediate, which then undergoes a cascade reaction to yield the desired product with high diastereoselectivity.[1][3]

    • Reaction Conditions for the Cascade: The choice of base and solvent for the final cascade reaction (rearrangement and intramolecular Diels-Alder) is important. While various conditions have been explored, the use of aqueous lithium hydroxide (B78521) (LiOH) has been shown to effectively promote the desired transformation, yielding a high ratio of this compound A to B (typically >90:10).[2][3]

Issue 2: Low Yield in the Gold-Catalyzed Cascade for Pseudoindoxyl Formation

  • Question: I am attempting the gold(I)-catalyzed cascade to form the key pseudoindoxyl intermediate, as reported by Gagosz and coworkers, but my yields are significantly lower than reported. What are the likely causes and how can I optimize this step?

  • Answer: The gold(I)-catalyzed cascade is a powerful and efficient method, but its success can be sensitive to several factors. Here are some troubleshooting steps:

    • Catalyst Activity: The gold catalyst's activity is paramount. Ensure the use of a high-purity gold(I) catalyst, such as (IPr)AuNTf2. Deactivated or impure catalyst can lead to incomplete conversion or side reactions.

    • Solvent and Temperature: The reaction is typically performed in prenyl alcohol, which acts as both a solvent and a reactant.[4] The reaction temperature is also a critical parameter and should be carefully controlled, as temperatures that are too high can lead to decomposition, while temperatures that are too low may result in a sluggish reaction.

    • Substrate Purity: The purity of the starting materials, particularly the 2-alkynyl phenylazide precursor, is essential. Impurities can poison the catalyst or participate in undesired side reactions.

    • Inert Atmosphere: Gold-catalyzed reactions can be sensitive to air and moisture. It is crucial to perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Issue 3: Formation of Multiple Side Products in Indole Alkaloid Synthesis

  • Question: My TLC analysis of the reaction mixture shows multiple spots, indicating the formation of several side products. How can I improve the reaction's selectivity?

  • Answer: The formation of multiple products is a common issue in complex syntheses. The following strategies can help improve selectivity:

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product over thermodynamic side products, thus improving selectivity.[5]

    • Purity of Starting Materials: As with many sensitive reactions, impurities in the starting materials can lead to a variety of side reactions.[5] Ensure the purity of all reagents and solvents.

    • Protecting Groups: Sensitive functional groups on the starting materials may need to be protected to prevent their participation in undesired side reactions. The choice of protecting group is critical and should be orthogonal to the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the early stages of this compound synthesis, such as the Pictet-Spengler reaction?

A1: Low yields in the Pictet-Spengler reaction, a common method for constructing the tetrahydro-β-carboline core of indole alkaloids, can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly reduce the yield.[5]

  • Poor Quality of Starting Materials: Impurities in the tryptamine (B22526) or aldehyde/ketone starting materials can lead to side reactions and a lower yield of the desired product.[5]

  • Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are critical and often substrate-dependent.[5]

Q2: How can I minimize the formation of undesired regioisomers or other byproducts?

A2: The formation of undesired regioisomers and byproducts can often be mitigated by carefully controlling the reaction conditions. Lowering the reaction temperature may improve selectivity.[5] Additionally, ensuring the high purity of starting materials is crucial, as impurities can catalyze or participate in side reactions.[5]

Q3: My reaction is sensitive to atmospheric moisture. What precautions should I take?

A3: For moisture-sensitive reactions, it is essential to use anhydrous solvents and perform the experiment under an inert atmosphere, such as nitrogen or argon.[5] Glassware should be flame-dried or oven-dried before use.

Data Presentation

Table 1: Comparison of Overall Yields for this compound A Total Synthesis
Synthetic ApproachKey StrategyNumber of Steps (Longest Linear Sequence)Overall Yield (%)Reference
Lawrence (2020)Biomimetic, early-stage indole oxidation77.2[6]
Gagosz (2022)Gold(I)-catalyzed cascade414[4]
SmithSimilar end-game to Lawrence7Not explicitly stated, but same overall efficiency as Lawrence[4]
Table 2: Yield Comparison for Key Synthetic Steps
Reaction StepLawrence Approach Yield (%)Gagosz Approach Yield (%)Notes
Reverse Prenylation69 (over two steps)N/AThe Lawrence synthesis utilizes a reverse prenylation.[3]
Gold-Catalyzed CascadeN/A47This is a key step in the Gagosz synthesis for forming the pseudoindoxyl motif.[7]
Final Cascade to this compound A6328 (one-pot, three steps)The Lawrence approach has a higher yield in the final step.[3][4]

Experimental Protocols

Protocol 1: Lawrence Biomimetic Cascade for this compound A Synthesis

This protocol is adapted from the work of Lawrence and coworkers for the final cascade reaction to produce this compound A.

  • Materials:

    • Dehydrothis compound E intermediate

    • Lithium hydroxide (LiOH)

    • Water (deionized)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the dehydrothis compound E intermediate in a suitable solvent (e.g., THF or a mixture of THF and water).

    • Add an aqueous solution of LiOH to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a suitable acid (e.g., dilute HCl).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate this compound A and B.

Protocol 2: Gagosz Gold(I)-Catalyzed Cascade for Pseudoindoxyl Formation

This protocol is a general representation of the gold(I)-catalyzed cascade described by Gagosz and coworkers.

  • Materials:

    • 2-Alkynyl phenylazide precursor

    • (IPr)AuNTf₂ (gold catalyst)

    • Prenyl alcohol (anhydrous)

    • Anhydrous solvent (e.g., dichloromethane)

    • Inert gas (Nitrogen or Argon)

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-alkynyl phenylazide precursor in anhydrous prenyl alcohol.

    • Add the gold(I) catalyst (typically 5-10 mol%).

    • Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and stir.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_lawrence Lawrence Biomimetic Approach cluster_gagosz Gagosz Gold-Catalyzed Approach L_start L-Tryptophan Methyl Ester L_step1 Reverse Prenylation L_start->L_step1 L_step2 Diketopiperazine Formation L_step1->L_step2 L_step3 (+)-Dehydrodeoxy- This compound E L_step2->L_step3 L_step4 Indole Oxidation L_step3->L_step4 L_step5 Dehydrothis compound E L_step4->L_step5 L_step6 Base-mediated Cascade (Diels-Alder) L_step5->L_step6 L_end This compound A L_step6->L_end G_start Amino Acid Building Blocks G_step1 Assembly of 2-Alkynyl Phenylazide G_start->G_step1 G_step2 Gold(I)-Catalyzed Cascade G_step1->G_step2 G_step3 Pseudoindoxyl Intermediate G_step2->G_step3 G_step4 Final Cyclizations G_step3->G_step4 G_end This compound A G_step4->G_end

Caption: Comparative workflow of the Lawrence and Gagosz total syntheses of this compound A.

troubleshooting_workflow start Low Yield or Poor Selectivity Observed check_purity Verify Purity of Starting Materials and Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->check_conditions Purity OK success Improved Yield/ Selectivity check_purity->success Impurity Found & Corrected check_atmosphere Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Conditions Correct check_conditions->success Conditions Optimized optimize_catalyst Optimize Catalyst (Loading, Type) check_atmosphere->optimize_catalyst Atmosphere OK check_atmosphere->success Atmosphere Corrected modify_strategy Consider Alternative Synthetic Strategy optimize_catalyst->modify_strategy Optimization Fails optimize_catalyst->success Catalyst Optimized modify_strategy->success New Strategy Successful

Caption: Logical workflow for troubleshooting low-yield reactions in this compound synthesis.

References

Overcoming low production of brevianamide in fungal culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in fungal brevianamide production. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield of this compound in fungal cultures.

Frequently Asked Questions (FAQs)

Q1: My fungal culture shows good biomass, but the yield of this compound is consistently low. What are the initial troubleshooting steps?

A1: Low yield despite healthy growth is a common issue that can stem from several factors. A systematic evaluation of your process is the best approach. Key areas to investigate include:

  • Suboptimal Harvest Time : The production of secondary metabolites like this compound is often growth-phase dependent. You may be harvesting too early or too late. A time-course experiment is recommended to pinpoint the peak of production.[1]

  • Inadequate Nutrient Levels : Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate) or suppressed by an overabundance of others.[1] Re-evaluate the composition of your culture medium.

  • Missing Precursors : The this compound biosynthetic pathway requires specific precursors, primarily L-tryptophan and L-proline, to form the initial diketopiperazine scaffold, this compound F.[1][2] Ensure these are available in the medium.

  • Non-Optimized Culture Conditions : Critical parameters such as pH, temperature, aeration, and agitation speed significantly influence secondary metabolite synthesis.[1] Verify that these are optimized for your specific fungal strain.

  • Metabolite Degradation : this compound may be unstable under your current culture or extraction conditions.[1] Consider factors like pH stability and light sensitivity during incubation and downstream processing.

Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?

A2: Inconsistent results often point to subtle variations in experimental procedures. To improve reproducibility, standardize the following:

  • Inoculum Quality : The age, size, and physiological state of your fungal inoculum must be consistent for every fermentation.[1] Develop a standardized protocol for inoculum preparation from a single-spore derived source.[3]

  • Media Preparation : Even minor variations in media components, final pH, and sterilization methods can impact fungal metabolism.[1] Ensure precise and consistent media preparation.

  • Environmental Control : Tightly control and monitor the temperature, humidity, and aeration in your incubator or fermenter.[1]

  • Extraction Procedure : Standardize all parameters of your extraction process, including solvent type and volume, extraction time, temperature, and agitation method.[1][4]

Q3: Can I increase this compound production by adding supplements to my culture?

A3: Yes, two common strategies are precursor feeding and elicitation.

  • Precursor Feeding : This involves adding biosynthetic intermediates to the culture medium.[5] For brevianamides, supplementing the medium with L-tryptophan and L-proline, the building blocks for the initial scaffold this compound F, can be effective.[1][2]

  • Elicitation : Elicitors are compounds that trigger a defense or stress response in the fungus, which can activate "silent" biosynthetic gene clusters or enhance the production of existing secondary metabolites.[6][7][8] Both biotic (e.g., fungal cell wall extracts) and abiotic (e.g., heavy metal salts, ethanol) elicitors can be tested.[5][6][8]

Q4: Is co-culturing a viable strategy to improve this compound yield?

A4: Co-culturing your producing strain with other microorganisms can be a powerful technique to induce the production of secondary metabolites that are not synthesized in pure culture.[1] Simulating microbial competition for resources can activate cryptic biosynthetic pathways.[9] For example, co-cultivation of Aspergillus fumigatus with Streptomyces bullii was shown to induce the production of this compound F and other alkaloids.[9]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low this compound yield.

Initial Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common production issues.

G start_node Low this compound Yield decision_node decision_node process_node process_node solution_node solution_node A Low this compound Yield B Good Biomass? A->B C Optimize Growth: - Media Composition - Inoculum Quality - Temp/pH/Aeration B->C No D Optimize Production Phase: - Time-course study - Nutrient limitation - Precursor feeding B->D Yes G Yield Improved C->G E Check Extraction & Analysis: - Solvent choice - pH stability - Analytical method D->E F Advanced Strategies: - Co-culture - Elicitation - Genetic Engineering E->F F->G

Caption: A logical workflow for troubleshooting low this compound yield.

Data & Pathways

Quantitative Data on Yield Enhancement

Genetic engineering offers a powerful method for significantly boosting production. By heterologously expressing the this compound pathway in E. coli and optimizing cofactor availability, researchers achieved a substantial increase in the yield of a key precursor, (-)-dehydrothis compound E.[2][10][11]

StrainGenetic ModificationTiter of Precursor 4 [mg/L]Fold IncreaseReference
Engineered E. coliBase Pathway5.3-[2][10][11]
Engineered E. coliΔpfkA (NADPH enhancement)20.6~3.9x[2][10][11]
This compound Biosynthetic Pathway

Understanding the biosynthetic pathway is critical for targeted optimization strategies like precursor feeding. The pathway involves several key enzymatic steps, starting from two amino acids and proceeding through a series of complex modifications to form the final this compound structures.

G enzyme enzyme sub L-Tryptophan + L-Proline bf This compound F sub->bf BvnA dbe Deoxythis compound E bf->dbe BvnC epoxide Indole 2,3-epoxide Intermediate dbe->epoxide BvnB azadiene Azadiene Intermediate epoxide->azadiene BvnE ba This compound A azadiene->ba Spontaneous [4+2] Cycloaddition bb This compound B azadiene->bb e_bvna BvnA (NRPS) e_bvnc BvnC (Prenyltransferase) e_bvnb BvnB (FMO) e_bvne BvnE (Isomerase/ Semipinacolase) e_spont Spontaneous IMDA Reaction

Caption: Simplified biosynthetic pathway for this compound A.

The enzyme BvnE is a critical isomerase/semipinacolase that controls the stereoselective formation of the intermediate that leads to this compound A.[12][13][14][15]

Experimental Protocols

Protocol 1: Systematic Optimization of Culture Conditions

This protocol is based on a systematic experimental design to efficiently screen multiple cultivation parameters and identify those that most significantly enhance this compound production.[16][17]

G step_node step_node analysis_node analysis_node result_node result_node A 1. Select Variables (e.g., Temp, pH, Media, Time, Agitation) B 2. Design Experiment (FFED) Create matrix of culture conditions A->B C 3. Perform Small-Scale Cultures Based on experimental design B->C D 4. Extraction & SPE Cleanup Standardize for all samples C->D E 5. HPLC-MS Analysis Quantify this compound peak area D->E F 6. Chemometric Analysis Identify key influencing factors E->F G 7. Validate & Scale-Up Confirm optimal conditions in larger culture F->G

Caption: Workflow for systematic optimization of production.
  • Step 1: Define Variables : Select key fungal culture parameters to investigate, such as growth time, temperature, culture nutrients (carbon/nitrogen sources), and agitation (shaking vs. still).[16][17]

  • Step 2: Experimental Design : Use a fractional factorial experimental design (FFED) to create a manageable set of experiments that covers the selected variables.[16][17]

  • Step 3: Small-Scale Cultivation : Perform the fungal cultures in triplicate according to the conditions laid out in the FFED matrix.[18]

  • Step 4: Extraction and Cleanup : After the incubation period, extract the secondary metabolites from both the mycelium and the broth. A general method is to use a solvent like ethyl acetate.[4] Use Solid-Phase Extraction (SPE) for sample cleanup to reduce matrix effects.[4][16][17]

  • Step 5: Analysis : Analyze all fractions by HPLC-UV-MS or UHPLC-HRMS/MS to quantify the relative abundance of this compound.[16][17]

  • Step 6: Data Analysis : Use chemometric analysis to process the data and determine which variables and interactions have the most significant positive effect on this compound yield.[16][17]

  • Step 7: Validation : Confirm the predicted optimal conditions by running a new experiment. If successful, these conditions can be used for larger-scale production.[17]

Protocol 2: Preparation and Application of Fungal Elicitors

This protocol describes how to prepare a crude elicitor from a non-producing fungal strain to stimulate this compound production in your target fungus.[6][19]

  • Elicitor Fungus Culture : Grow a suitable fungus (e.g., Aspergillus niger, Trichoderma reesei) in a liquid medium (like Potato Dextrose Broth) for 7-10 days.

  • Harvest Mycelia : Separate the fungal mycelia from the culture broth by filtration.

  • Homogenization : Wash the mycelia with distilled water, then homogenize them in a small amount of water or buffer using a blender or mortar and pestle.

  • Autoclaving : Autoclave the mycelial homogenate at 121°C for 20 minutes. This process lyses the cells and releases polysaccharides and other molecules that act as elicitors.[19]

  • Preparation : Centrifuge the autoclaved mixture and collect the supernatant. This supernatant is your crude elicitor preparation. Store it at 4°C.

  • Application : Add the elicitor preparation to your this compound-producing culture at various concentrations (e.g., 0.5%, 1%, 2% v/v) at a specific time point during growth (e.g., mid-log phase).

  • Analysis : Harvest the culture after a set elicitation period (e.g., 48-72 hours) and quantify the this compound yield compared to a non-elicited control culture.

References

Technical Support Center: Stereoselective Synthesis of Brevianamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of brevianamide alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling Stereoselectivity in the Diels-Alder Cycloaddition

Q1: My intramolecular Diels-Alder reaction is yielding the undesired diastereomer as the major product. What factors influence the stereochemical outcome?

A1: The facial selectivity of the intramolecular Diels-Alder reaction in this compound synthesis is highly dependent on the oxidation state of the indole (B1671886) nucleus.

  • Unoxidized Indole Intermediates: Cycloadditions involving unoxidized indole intermediates tend to exhibit moderate syn-diastereoselectivity.[1]

  • Oxindole (B195798) Intermediates: In contrast, when the cycloaddition involves an oxindole intermediate, the reaction can proceed with complete anti-selectivity.[2]

Troubleshooting Steps:

  • Verify the Oxidation State of Your Intermediate: Ensure that the oxidation state of your indole core is appropriate for the desired stereochemical outcome.

  • Modify the Reaction Sequence: Consider altering the synthetic strategy to perform the oxidation after the cycloaddition if the syn-configured product is desired. A post-oxidation strategy can lead to the desired framework, which can then be selectively oxidized.[2]

  • Catalyst and Solvent Effects: While the inherent substrate control is dominant, a screen of Lewis acid catalysts and solvents may influence the diastereomeric ratio.

Challenges with the Domino Reaction and Semi-Pinacol Rearrangement

Q2: I am experiencing low yields and the formation of side products during the domino retro-5-exo-trig/[1][3]-alkyl shift/Diels-Alder reaction sequence. How can I optimize this crucial step?

A2: This cascade is sensitive to reaction conditions, particularly the base and solvent system used. The timing of the semi-pinacol rearrangement relative to the Diels-Alder reaction is critical for the successful synthesis of this compound A and B.[1][4]

  • Strong Base in Water: The use of a strong base, such as lithium hydroxide (B78521) (LiOH) in water, promotes the semi-pinacol[1][3]-shift to occur before the Diels-Alder reaction. This is crucial for avoiding the formation of undesired hydroxy-indolenine intermediates.[1]

  • Weaker Bases: Using weaker bases like potassium carbonate (K2CO3) in methanol (B129727) can lead to a domino retro-5-exo-trig/tautomerization/Diels-Alder sequence, forming diastereomeric hydroxy-indolenine structures as major products.[1]

Troubleshooting Steps:

  • Choice of Base and Solvent: Switch to a strong base like LiOH in an aqueous medium to favor the desired semi-pinacol rearrangement pathway.

  • Temperature Control: Maintain ambient temperature as elevated temperatures can lead to decomposition or side reactions.

  • Purity of Starting Material: Ensure the precursor, such as dehydrothis compound E, is of high purity, as impurities can interfere with the delicate domino sequence.

Protecting Group Strategies

Q3: During the hydrolysis of a methyl ester in my synthesis, I'm observing the unwanted opening of my phthaloyl protecting group. What are alternative protecting group strategies?

A3: The lability of the phthaloyl group under certain hydrolysis conditions is a known issue.[1][5]

Recommended Alternatives:

  • tert-Butoxycarbonyl (Boc): This group is stable to the basic conditions required for ester hydrolysis but can be readily removed with mild acid (e.g., TFA).[6][7]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Fmoc is stable to acidic conditions and is cleaved by mild bases like piperidine, offering orthogonal protection.[6][8]

  • Trityl (Trt): This bulky protecting group can be used and is typically removed under acidic conditions.[5]

Troubleshooting Workflow for Protecting Group Selection

Protecting Group Troubleshooting start Problem: Phthaloyl group cleaved during ester hydrolysis condition Are subsequent steps acid-sensitive? start->condition boc Use Boc protection. Deprotect with TFA. condition->boc No fmoc Use Fmoc protection. Deprotect with piperidine. condition->fmoc Yes trityl Consider Trityl group for steric hindrance if needed. Deprotect with mild acid. boc->trityl Need more bulk? end_boc Problem Solved boc->end_boc end_fmoc Problem Solved fmoc->end_fmoc

Caption: Decision tree for selecting an alternative amine protecting group.

Low Yields in Reverse Prenylation

Q4: The reverse prenylation of the indole-C2 position is proceeding with low yield. How can this be improved?

A4: The Danishefsky protocol for reverse prenylation is a common method in this compound synthesis, but its efficiency can be sensitive to substrate and reaction conditions.[2]

Troubleshooting Steps:

  • Purity of Reagents: Ensure the prenylating agent (e.g., B-prenyl-9-borabicyclo[3.3.1]nonane) is freshly prepared or properly stored, as its reactivity can diminish over time.

  • Reaction Temperature: Optimize the reaction temperature. While the reaction is often run at room temperature, gentle heating or cooling might improve the yield for your specific substrate.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the prenylating agent may be necessary, but a large excess can lead to side products.

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of organoborane reagents.

Quantitative Data Summary

Table 1: Diastereomeric Ratios in Key Synthetic Steps

Reaction StepSubstrateConditionsProduct(s)Diastereomeric Ratio (d.r.)Reference
Biomimetic Diels-AlderAzadiene IntermediateLiOH, H₂O, ambient temp.(+)-Brevianamide A : B93 : 7[9]
Intramolecular SN2' CyclizationAcyclic PrecursorNaH, DMF(-)-Brevianamide B : Epimer10 : 1[10]
Diels-Alder with Indole oxidation-level substrateDehydrodeoxythis compound EHeatsyn vs anti diastereomersModerate syn-selectivity[1]
Diels-Alder with Oxindole substrateOxindole intermediateHeatsyn vs anti diastereomersComplete anti-selectivity[2]

Table 2: Overall Yields of Selected this compound Syntheses

Target MoleculeNumber of Steps (Longest Linear Sequence)Overall YieldReference
(+)-Brevianamide A77.2%[3]
(±)-Brevianamide X85.2%[1]
(+)-Brevianamide Y12Not specified[2]
(-)-Brevianamide BAsymmetric, stereocontrolledNot specified[10]
(±)-Brevianamide A4 (from 2-alkynyl phenylazide)14%[11]

Experimental Protocols

Protocol 1: Synthesis of (+)-Dehydrodeoxythis compound E

This protocol describes the initial steps toward the synthesis of a key intermediate.

  • Protection: L-tryptophan methyl ester is protected with a phthaloyl group.

  • Reverse Prenylation: The indole-C2 position of the protected tryptophan derivative is subjected to reverse prenylation using Danishefsky's conditions (B-prenyl-9-borabicyclo[3.3.1]nonane). This typically yields the desired intermediate in approximately 71% yield over the two steps.[1]

  • Deprotection and Cyclization: The phthaloyl group is removed using ammonia (B1221849) in methanol, which also induces spontaneous cyclization to form the diketopiperazine.[12]

  • Purification: The resulting (+)-dehydrodeoxythis compound E is purified. The shortest reported synthesis achieves this in five steps with a 34% overall yield on an 8.5 g scale.[13]

Protocol 2: Domino retro-5-exo-trig/[1][3]-alkyl shift/Diels-Alder Reaction

This protocol outlines the key cascade reaction for the formation of (+)-Brevianamide A and B.

  • Precursor Synthesis: Synthesize and purify (-)-dehydrothis compound E via the oxidation of (+)-dehydrodeoxythis compound E.

  • Reaction Setup: Dissolve (-)-dehydrothis compound E in water.

  • Base Addition: Add lithium hydroxide (LiOH) to the solution.

  • Reaction Conditions: Stir the reaction mixture at ambient temperature for approximately 30 minutes.

  • Workup and Purification: Upon completion, neutralize the reaction, extract the products with an organic solvent, and purify by column chromatography. This procedure yields (+)-brevianamide A and (+)-brevianamide B in a combined 63% yield.[3]

Visualized Workflows and Pathways

This compound A Synthesis Pathway cluster_start Starting Materials cluster_core Core Assembly cluster_cascade Key Cascade Reaction cluster_end Final Products L-Tryptophan L-Tryptophan DDE (+)-Dehydrodeoxy- This compound E (DDE) L-Tryptophan->DDE Reverse Prenylation & Cyclization L-Proline L-Proline L-Proline->DDE DE (-)-Dehydro- This compound E (DE) DDE->DE Diastereoselective Indole Oxidation Cascade Domino Reaction: - retro-5-exo-trig - [1,2]-alkyl shift - Diels-Alder DE->Cascade LiOH, H2O BrevA (+)-Brevianamide A (Major) Cascade->BrevA BrevB (+)-Brevianamide B (Minor) Cascade->BrevB

Caption: Simplified workflow for the biomimetic synthesis of (+)-Brevianamide A.

Diels_Alder_Stereocontrol start Desired Stereochemistry? syn_path Synthesize Unoxidized Indole Intermediate start->syn_path syn anti_path Synthesize Oxindole Intermediate start->anti_path anti da_syn Perform Diels-Alder Reaction syn_path->da_syn da_anti Perform Diels-Alder Reaction anti_path->da_anti syn_product Obtain syn-Diastereomer (Major Product) da_syn->syn_product oxidation Post-Cycloaddition Oxidation da_syn->oxidation Optional anti_product Obtain anti-Diastereomer (Major Product) da_anti->anti_product

Caption: Logical workflow for controlling Diels-Alder stereoselectivity.

References

Troubleshooting brevianamide instability during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brevianamides, focusing on the challenges of instability during purification.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of brevianamides in a question-and-answer format.

Issue 1: Low yield of brevianamide A after purification.

Q1: My final yield of this compound A is significantly lower than expected based on the initial crude extract. What are the potential causes?

A: Low yields of this compound A are often attributed to its instability under various conditions encountered during purification. Several factors could be contributing to the degradation of your compound:

  • pH Instability: this compound A is susceptible to degradation in both acidic and basic environments. Acidic conditions, such as the use of trifluoroacetic acid (TFA) in HPLC mobile phases, can cause a rearrangement to the thermodynamically more stable oxindole (B195798) structure.[1] Strong bases can also lead to decomposition, potentially through hydrolysis of the amide bonds in the diketopiperazine ring, especially with prolonged exposure or at elevated temperatures.[1]

  • Thermal Degradation: Although specific quantitative data for this compound A is limited, indole (B1671886) alkaloids, in general, can be sensitive to heat. Prolonged exposure to elevated temperatures during solvent evaporation or chromatography can lead to degradation.

  • Photodegradation: Brevianamides are known to be sensitive to light. Exposure to ambient or UV light during the purification process can lead to isomerization of this compound A to this compound B and potentially other degradation products.[2]

  • Oxidative Degradation: The indole moiety of brevianamides can be susceptible to oxidation, leading to the formation of various degradation products. The presence of oxidizing agents or exposure to air for extended periods can contribute to this.

  • Adsorption onto Surfaces: Brevianamides, particularly the less soluble ones like this compound B, can adsorb to glass and plastic surfaces, leading to losses during transfers and purification steps.

Issue 2: Appearance of unexpected peaks in the chromatogram.

Q2: I am observing multiple unknown peaks in my HPLC chromatogram that were not present in the initial crude extract. What could be the origin of these peaks?

A: The appearance of new peaks during purification is a strong indicator of compound degradation. These peaks likely correspond to degradation products of this compound A.

  • Isomerization: Under UV radiation, this compound A can isomerize to its diastereomer, this compound B.[2] This is a common issue if the purification process is not conducted under light-protected conditions.

  • Rearrangement Products: Acidic conditions can catalyze a rearrangement of the spiro-indoxyl core to a more stable spiro-oxindole structure.[1] This will result in a new peak with a different retention time.

  • Hydrolysis Products: If the purification involves strongly basic conditions, you may be observing products resulting from the hydrolysis of the diketopiperazine ring.

  • Oxidation Products: The indole ring is susceptible to oxidation, which can lead to a variety of hydroxylated or other oxidized derivatives, each appearing as a new peak in the chromatogram.

Issue 3: Poor peak shape and resolution during HPLC.

Q3: My this compound A peak is broad, tailing, or not well-resolved from other components. How can I improve the chromatography?

A: Poor peak shape and resolution can be caused by a combination of factors related to both the compound's properties and the chromatographic conditions.

  • Secondary Interactions: The basic nitrogen atoms in the this compound structure can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the this compound and its interaction with the stationary phase. An unoptimized pH can lead to poor peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and fronting.

  • Co-eluting Impurities: The poor resolution may be due to the presence of closely related impurities or degradation products that are not being adequately separated under the current conditions.

  • Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

Data Presentation

Table 1: Summary of this compound A Stability (Qualitative)

ParameterConditionEffect on this compound APotential Degradation ProductsCitation
pH Acidic (e.g., with TFA)Degradation/RearrangementOxindole derivatives[1]
Basic (e.g., LiOH, KOH)Potential hydrolysis (prolonged exposure/heat)Diketopiperazine ring-opened products[1]
Temperature ElevatedPotential for accelerated degradationUndetermined-
Light UV/AmbientIsomerizationThis compound B[2]
Oxidizing Agents Presence of oxidantsOxidation of indole ringOxidized derivatives-

Experimental Protocols

Recommended Protocol for the Purification of this compound A from Penicillium Culture

This protocol is a general guideline and may require optimization based on the specific fungal strain and culture conditions. Crucially, all steps should be performed with minimal exposure to light and elevated temperatures.

  • Extraction:

    • Harvest the fungal mycelium and the solid substrate from the culture plates.

    • Dry the collected material (lyophilization is preferred to minimize thermal degradation).

    • Grind the dried material to a fine powder.

    • Extract the powder exhaustively with a suitable organic solvent such as chloroform (B151607) or ethyl acetate (B1210297) at room temperature.

    • Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

  • Preliminary Fractionation (Optional):

    • The crude extract can be subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel using a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate components based on polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound A (it typically appears as a fluorescent spot under UV light).

  • HPLC Purification:

    • Instrumentation: A preparative or semi-preparative HPLC system with a UV detector.

    • Column: A reversed-phase C18 column is a common choice.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used. To minimize degradation, consider the following mobile phase modifications:

      • Option A (Neutral): Use a gradient of acetonitrile in water without any pH modifiers. This is the mildest option but may result in broader peaks.

      • Option B (Basic Modifier): Add a small amount of a volatile base like diethylamine (B46881) (e.g., 0.1%) to the mobile phase to improve peak shape by masking silanol interactions.

      • Option C (Acidic Modifier - Use with Caution): If necessary for resolution, use a weak organic acid like formic acid (0.1%). Avoid strong acids like TFA if possible, or use the lowest effective concentration and minimize the purification time.

    • Gradient: A typical gradient might be from 20% to 80% acetonitrile over 30-40 minutes. This will need to be optimized based on the specific column and extract.

    • Detection: Monitor the elution at a wavelength where this compound A has significant absorbance (e.g., 254 nm or 280 nm).

    • Fraction Collection: Collect the fractions corresponding to the this compound A peak.

    • Post-Purification: Immediately after collection, if an acidic or basic modifier was used, consider neutralizing the fractions. Evaporate the solvent under reduced pressure at low temperature.

  • Final Purification (Optional):

    • If further purification is required, crystallization from a suitable solvent system can be attempted.

Mandatory Visualization

G Troubleshooting this compound Instability cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or Unexpected Peaks pH pH Instability (Acidic/Basic) start->pH Temp Thermal Stress start->Temp Light Light Exposure start->Light Oxidation Oxidation start->Oxidation pH_sol Use neutral or weakly buffered mobile phase. Avoid strong acids/bases. pH->pH_sol Address with Temp_sol Work at room temperature. Low-temperature evaporation. Temp->Temp_sol Address with Light_sol Use amber vials. Work under subdued light. Light->Light_sol Address with Ox_sol Use degassed solvents. Minimize exposure to air. Oxidation->Ox_sol Address with

Caption: Troubleshooting workflow for this compound instability.

G Potential Degradation Pathways of this compound A cluster_degradation Degradation Products BrevA This compound A BrevB This compound B BrevA->BrevB UV Light (Isomerization) Oxindole Oxindole Derivative BrevA->Oxindole Acidic Conditions (Rearrangement) Hydrolysis Hydrolyzed Products BrevA->Hydrolysis Strong Basic Conditions (Hydrolysis)

Caption: Potential degradation pathways of this compound A.

References

Technical Support Center: Brevianamide Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of brevianamide alkaloids in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of brevianamides in solution?

A1: The stability of this compound alkaloids in solution is influenced by several factors. Key environmental and chemical conditions that can lead to degradation or transformation include:

  • pH: Both acidic and basic conditions can catalyze rearrangements and hydrolysis. For instance, treatment of dehydrothis compound E with an aqueous base like lithium hydroxide (B78521) (LiOH) is used in synthesis to produce brevianamides A and B, indicating the potential for base-catalyzed transformations.[1][2][3] Similarly, acidic conditions (e.g., 2 M HCl) are known to facilitate hydroxyindolenine to oxindole (B195798) rearrangements, a transformation relevant to the broader family of related alkaloids.[1]

  • Light: Photochemical processes can induce isomerization. It has been observed that this compound A can isomerize to its diastereomer, this compound B, upon irradiation with long-wave ultraviolet light.[4]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[5] While specific data for brevianamides is limited, this is a general principle for complex organic molecules.

  • Oxidation: The indole (B1671886) or indoxyl core of brevianamides is susceptible to oxidation.[6] Oxidizing agents like m-CPBA are used in synthetic routes to intentionally modify the this compound scaffold, highlighting the potential for oxidative degradation.[1]

Q2: What are the common degradation products or isomers of this compound A?

A2: The most commonly cited transformation product of this compound A is its diastereomer, This compound B . This conversion can be induced by UV irradiation.[4] Depending on the conditions, other related structures could potentially form. For example, harsh alkaline conditions may lead to hydrolysis of the amide bonds in the diketopiperazine ring, a reaction that synthetic chemists actively try to avoid.[1][7] Synthetic studies show that precursors can be directed to form different brevianamides, such as this compound X and Y (which contain a spiro-oxindole ring instead of an indoxyl), by altering reaction conditions, suggesting these could be potential transformation products under specific oxidative or acidic/basic stress.[8]

Q3: My HPLC analysis shows the emergence of a new peak corresponding to this compound B from a pure this compound A sample. What is the likely cause?

A3: The appearance of this compound B from a sample of pure this compound A is a well-documented photo-induced isomerization.[4] This suggests your sample has likely been exposed to light, particularly UV radiation. To prevent this, store all this compound solutions and solid samples in amber vials or otherwise protected from light.

Q4: Are there known differences in the biological activity of this compound degradation products?

A4: Yes, the biological activity can differ significantly between related this compound structures. This compound A is reported to have potent antifeedant activity against certain insect larvae.[7][9] However, no specific biological activity has been reported for its common isomer, this compound B, or for brevianamides X and Y.[9] This underscores the importance of monitoring sample purity and degradation, as the formation of isomers or degradation products can lead to a loss of the desired biological effect.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak in HPLC. 1. Extreme pH: The solution may be too acidic or basic, causing rapid hydrolysis or rearrangement. 2. Oxidation: The solvent may contain dissolved oxygen or peroxides, or the sample may be exposed to oxidizing agents. 3. High Temperature: The sample is being stored or processed at an elevated temperature.1. Buffer the solution to a neutral pH if compatible with the experimental design. Verify the pH of your solution. 2. Use de-gassed solvents. Store samples under an inert atmosphere (e.g., nitrogen or argon). 3. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Appearance of multiple unknown peaks. 1. Hydrolysis: The diketopiperazine ring or other labile ester/amide bonds may be cleaving. Alkaline conditions are known to promote hydrolysis.[1] 2. Oxidative Degradation: The indole moiety is prone to oxidation, leading to various products.[1][6]1. Analyze the mass of the new peaks using LC-MS to check for fragments corresponding to hydrolysis. Avoid strongly basic conditions. 2. Use LC-MS to identify potential oxygenated adducts. Ensure proper antioxidant protection or inert atmosphere during storage and handling.
Shift in the ratio of this compound A to B. Photo-isomerization: The sample has been exposed to UV or ambient light.[4]Store samples in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental procedures.
Inconsistent results between experimental runs. Variable Storage Conditions: Differences in light exposure, temperature, or solution pH between runs.Standardize your experimental protocol. Ensure all samples are handled under identical, controlled conditions (light, temperature, pH, and storage duration).
Illustrative Degradation Data

The following table summarizes potential transformations of brevianamides based on synthetic chemistry literature, which can serve as a proxy for degradation pathways. Note: This data is illustrative and not from formal kinetic stability studies.

Parent Compound Condition Major Product(s) Reference
Dehydrothis compound EAqueous LiOH or KOHThis compound A, this compound B[1][2]
This compound AUV IrradiationThis compound B[4]
Indole-containing PrecursorsOxidation followed by AcidThis compound Y (spiro-oxindole)[1]
Bicyclo[2.2.2]diazaoctane PrecursorPost-cycloaddition OxidationThis compound X (spiro-oxindole)[8]

Experimental Protocols

Protocol: Forced Degradation Study of this compound A

This protocol outlines a typical forced degradation (stress testing) experiment to identify potential degradation products and pathways for this compound A.

1. Objective: To assess the stability of this compound A under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

2. Materials:

  • This compound A (high purity solid)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Class A volumetric flasks

  • Amber HPLC vials

  • Calibrated pH meter

  • HPLC-UV system

  • LC-MS system for peak identification

  • Photostability chamber (ICH Option 1)

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound A in acetonitrile.

  • Serially dilute the stock solution to a working concentration of 100 µg/mL with a 50:50 mixture of acetonitrile and water. This is your "Control" sample.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. In a separate vial, mix 1 mL with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. In a separate vial, mix 1 mL with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Note: Base hydrolysis can be rapid; monitor at earlier time points.

  • Oxidation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a clear vial containing the working solution to a photostability chamber according to ICH guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil and placed in the same chamber.

5. Sample Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to the same final concentration with the mobile phase.

  • Analyze by HPLC-UV. Use a C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

  • Quantify the percentage of remaining this compound A and the peak areas of any new degradation products.

  • Analyze the stressed samples using LC-MS to obtain mass data for the new peaks to aid in their identification.

Visualizations

Logical and Experimental Workflows

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare this compound A Stock Solution (1 mg/mL) work Dilute to Working Solution (100 µg/mL) stock->work acid Acid Hydrolysis (HCl, 60°C) work->acid Apply Stress base Base Hydrolysis (NaOH, RT) work->base Apply Stress oxid Oxidation (H₂O₂, RT) work->oxid Apply Stress photo Photolysis (ICH Chamber) work->photo Apply Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize hplc HPLC-UV Analysis (Quantify Degradation) neutralize->hplc lcms LC-MS Analysis (Identify Products) hplc->lcms report Stability Report & Degradation Pathway lcms->report

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_pathways Potential this compound A Degradation Pathways BrevA This compound A (Indoxyl) BrevB This compound B (Diastereomer) BrevA->BrevB Light (UV) Isomerization Hydrolysis Hydrolyzed Products (Ring-Opened) BrevA->Hydrolysis Strong Base/Acid (Hydrolysis) Oxidized Oxidized Products (e.g., this compound Y type) BrevA->Oxidized Oxidizing Agent (Oxidation)

Caption: Potential degradation pathways for this compound A in solution.

G start Unexpected Peak(s) in This compound HPLC? check_control Is the peak present in the time-zero control? start->check_control check_light Was the sample protected from light? check_control->check_light No impurity Result: Initial impurity in the starting material. check_control->impurity Yes check_ph Was the solution pH extreme (<4 or >8)? check_light->check_ph Yes photo Likely Cause: Photo-isomerization to This compound B. check_light->photo No hydrolysis Likely Cause: Acid/Base hydrolysis or rearrangement. check_ph->hydrolysis Yes oxidation Likely Cause: Oxidative degradation. Check solvents/atmosphere. check_ph->oxidation No

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Brevianamide Extraction and Isolation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for brevianamide extraction and isolation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the extraction and isolation of brevianamides from fungal cultures.

Problem 1: Low Yield of Brevianamides in the Crude Extract

Question: My fungal culture appears to have robust growth, but the final yield of brevianamides after extraction is consistently low. What are the potential causes and how can I improve my yield?

Answer: Low yields of brevianamides from a healthy fungal culture can be attributed to several factors, ranging from the timing of the harvest to the extraction procedure itself. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Suboptimal Harvest Time This compound production is often linked to specific fungal growth phases, such as the onset of conidiation[1]. Solution: Conduct a time-course experiment. Harvest and extract samples at different time points (e.g., every 2-3 days) to identify the peak production period for your specific fungal strain and culture conditions.
Inefficient Cell Lysis The rigid chitin (B13524) cell walls of fungi can prevent the efficient release of intracellular brevianamides[2]. Solution: Enhance cell disruption by grinding the fungal biomass with liquid nitrogen before solvent extraction. Alternatively, employ techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall permeability[2][3].
Inappropriate Extraction Solvent The polarity of the extraction solvent may not be optimal for brevianamides, which are alkaloids[2][3]. Solution: Perform a small-scale solvent screening. Test a range of solvents with varying polarities, such as hexane (B92381), ethyl acetate (B1210297), chloroform, and methanol[4]. A sequential extraction with solvents of increasing polarity can also be effective[2]. Ethyl acetate has been noted as a good solvent for fungal secondary metabolites[4].
This compound Degradation Brevianamides can be unstable during fermentation and extraction, especially under alkaline conditions[5][6]. Solution: Perform the extraction at a lower temperature, protect the samples from light, and ensure the pH of the extraction solvent is not highly alkaline. Minimizing the time between harvesting and extraction is also crucial[5][7].
Suboptimal Culture Conditions Nutrient levels, pH, temperature, and aeration can significantly impact secondary metabolite production[8][9]. Solution: Systematically optimize your culture medium and environmental parameters. Nutrient limitation (e.g., nitrogen or phosphate) can sometimes trigger secondary metabolism[8].
Problem 2: Difficulty in Separating this compound Diastereomers

Question: I am struggling to separate this compound A from its diastereomer, this compound B, using standard chromatography. What methods can I use to improve their separation?

Answer: The separation of diastereomers like this compound A and B, which have very similar physical properties, is a common challenge. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Insufficient Chromatographic Resolution Standard silica (B1680970) gel column chromatography often lacks the resolving power to separate closely related diastereomers. Solution: Utilize High-Performance Liquid Chromatography (HPLC). Both normal-phase and reversed-phase HPLC can be effective for separating diastereomers[10][11]. Chiral HPLC columns can also provide excellent separation of this compound enantiomers and diastereomers[7][12].
Suboptimal HPLC Method The choice of stationary phase, mobile phase, and gradient can significantly impact the separation of diastereomers. Solution: Method development is key. For reversed-phase HPLC, a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is a good starting point[13]. For normal-phase HPLC, a mobile phase of hexane and isopropanol (B130326) can be effective[12]. Experiment with different solvent compositions and gradients to optimize the separation[10].
Co-elution with Impurities Other co-extracted compounds can interfere with the separation of the target brevianamides. Solution: Pre-purify the crude extract using techniques like solid-phase extraction (SPE) or flash chromatography on silica gel to remove major impurities before attempting fine separation by HPLC[12].

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for extracting brevianamides from fungal biomass?

A1: While the optimal solvent can depend on the specific this compound and the fungal matrix, moderately polar solvents are generally effective. Ethyl acetate is a commonly used and effective solvent for extracting a broad range of fungal secondary metabolites, including alkaloids[4]. Chloroform has also been used for this compound extraction[9]. It is highly recommended to perform a small-scale solvent screening to determine the best solvent for your specific application[2].

Q2: My this compound yield is inconsistent from one batch of fungal culture to another. What could be causing this variability?

A2: Batch-to-batch inconsistency is a frequent issue in fungal fermentations. Key factors to investigate include the quality and age of the fungal inoculum, minor variations in media preparation and sterilization, and inconsistent environmental conditions such as temperature, humidity, and aeration[8]. Standardizing your protocols for inoculum preparation, media formulation, and fermentation conditions is crucial for reproducible results.

Q3: Can I store my fungal biomass before extraction? If so, what are the best conditions?

A3: It is generally best to extract the fungal biomass immediately after harvesting to minimize potential degradation of the target compounds. If storage is necessary, the biomass should be frozen at -20°C or, ideally, -80°C to preserve the integrity of the brevianamides.

Q4: Are there any known stability issues with brevianamides that I should be aware of during workup?

A4: Yes, brevianamides can be susceptible to degradation. It is particularly important to avoid high temperatures and strongly alkaline conditions, as these can lead to hydrolysis and other decomposition reactions[5][7]. During purification, nonspecific decomposition can also lead to lower yields[6]. It is advisable to work at room temperature or below and to use neutral or slightly acidic conditions when possible.

Experimental Protocols

General Protocol for this compound Extraction from Penicillium brevicompactum

This protocol provides a general workflow for the extraction of brevianamides. Optimization may be required for specific fungal strains and culture conditions.

  • Harvesting: After cultivation on a solid medium (e.g., Czapek-Dox agar) until conidiation is observed[1], harvest the fungal biomass.

  • Cell Disruption (Optional but Recommended): Freeze the harvested biomass with liquid nitrogen and grind it to a fine powder using a mortar and pestle. This step significantly improves extraction efficiency.

  • Solvent Extraction:

    • Suspend the powdered biomass in ethyl acetate (a common starting solvent) at a ratio of approximately 1:10 (w/v).

    • Agitate the suspension on an orbital shaker at room temperature for 4-24 hours. To minimize degradation, this step can be performed at a lower temperature (e.g., 4°C).

  • Filtration and Concentration:

    • Separate the solvent extract from the fungal debris by vacuum filtration.

    • Wash the residue with a small volume of fresh ethyl acetate to ensure complete recovery.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Preliminary Purification (Optional):

    • The crude extract can be subjected to liquid-liquid partitioning. For example, partition the extract between hexane and 60% methanol-water to remove non-polar fats[4]. The brevianamides will preferentially partition into the methanol-water layer.

  • Isolation by Chromatography:

    • Perform flash chromatography on silica gel using a gradient of solvents (e.g., hexane to ethyl acetate) to separate the major fractions.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing brevianamides.

    • Further purify the this compound-containing fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate the individual diastereomers[7].

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Processing Fungal Culture Fungal Culture Harvesting Harvesting Fungal Culture->Harvesting Cell Disruption Cell Disruption Harvesting->Cell Disruption Solvent Extraction Solvent Extraction Cell Disruption->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Flash Chromatography Flash Chromatography Crude Extract->Flash Chromatography HPLC Purification HPLC Purification Flash Chromatography->HPLC Purification Pure Brevianamides Pure Brevianamides HPLC Purification->Pure Brevianamides

Caption: A general workflow for the extraction and isolation of brevianamides.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low this compound Yield Low this compound Yield Suboptimal Harvest Time Suboptimal Harvest Time Low this compound Yield->Suboptimal Harvest Time Inefficient Cell Lysis Inefficient Cell Lysis Low this compound Yield->Inefficient Cell Lysis Inappropriate Solvent Inappropriate Solvent Low this compound Yield->Inappropriate Solvent Metabolite Degradation Metabolite Degradation Low this compound Yield->Metabolite Degradation Poor Culture Conditions Poor Culture Conditions Low this compound Yield->Poor Culture Conditions Time-course Study Time-course Study Suboptimal Harvest Time->Time-course Study Mechanical/Enzymatic Lysis Mechanical/Enzymatic Lysis Inefficient Cell Lysis->Mechanical/Enzymatic Lysis Solvent Screening Solvent Screening Inappropriate Solvent->Solvent Screening Control Temp, pH, Light Control Temp, pH, Light Metabolite Degradation->Control Temp, pH, Light Optimize Media & Environment Optimize Media & Environment Poor Culture Conditions->Optimize Media & Environment

Caption: A logical diagram for troubleshooting low this compound yields.

References

Technical Support Center: Enhancing Brevianamide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of brevianamide biosynthetic genes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of brevianamides often low when isolated from their native fungal producers?

A1: The low yield of brevianamides from native fungal strains like Penicillium brevicompactum is a significant challenge.[1][2][3][4] This is often because the biosynthetic gene clusters (BGCs) responsible for their production are "silent" or expressed at very low levels under standard laboratory conditions.[5][6] These complex regulatory mechanisms can hinder the large-scale production required for research and development.

Q2: What are the primary strategies for enhancing the production of brevianamides?

A2: Several key strategies can be employed:

  • Heterologous Expression: The entire biosynthetic pathway, or a modified version of it, is transferred from the native fungus into a more genetically tractable and high-growth host, such as Escherichia coli or Saccharomyces cerevisiae.[7][8]

  • Metabolic Engineering: The host organism's metabolism is modified to increase the supply of essential precursors. A prime example is enhancing the availability of NADPH, a critical cofactor for many enzymes in the this compound pathway.[1][2]

  • Optimization of Culture Conditions (OSMAC): Systematically altering cultivation parameters—such as media composition, temperature, pH, and aeration—can trigger the expression of otherwise silent gene clusters.[5]

  • Epigenetic Modification: Chemical "elicitors," such as histone deacetylase (HDAC) inhibitors, can be used to alter the chromatin state and activate dormant gene clusters in the native fungal host.[5][9][10]

  • Promoter Engineering & Regulatory Gene Overexpression: Replacing weak native promoters with strong, inducible promoters or overexpressing key global regulators (like LaeA) can significantly boost the transcription of the entire BGC.[10][11]

Q3: What are the main challenges with expressing fungal biosynthetic genes in a bacterial host like E. coli?

A3: Expressing large, complex fungal enzymes in E. coli presents several obstacles. Fungal non-ribosomal peptide synthetases (NRPSs) and cytochrome P450s (P450s) are often large, multi-domain proteins that can be insoluble when expressed in bacteria.[1] Fungal P450s are also typically membrane-bound and require a specific cytochrome P450 reductase for electron transfer, which can be difficult to reconstitute functionally in a bacterial system.[1] To overcome this, researchers often use functional surrogates, such as replacing a fungal NRPS with a more easily expressed bacterial cyclodipeptide synthase (CDPS).[1]

Troubleshooting Guides

Problem 1: Low or no this compound precursor is detected after heterologous expression in E. coli.

  • Possible Cause: Poor solubility or activity of expressed enzymes.

    • Solution: Optimize culture and gene expression conditions. Lowering the incubation temperature (e.g., from 30°C to 18°C) and extending the growth period (e.g., to four days) can improve protein folding and solubility.[2]

  • Possible Cause: Insufficient supply of the cofactor NADPH for monooxygenase activity.

    • Solution: Engineer the host's metabolism to increase NADPH bioavailability. This can be achieved by knocking out the phosphofructokinase gene (pfkA) using CRISPR-Cas9, which redirects metabolic flux towards the pentose (B10789219) phosphate (B84403) pathway, a major source of NADPH.[1][2] This strategy has been shown to increase precursor titers significantly.[3][12]

  • Possible Cause: Inefficient translation due to codon mismatch or disruption of translational coupling.

    • Solution: Use synthetic genes codon-optimized for E. coli. However, for genes that form a functional dyad with overlapping reading frames, such as some cyclodipeptide oxidases (CDOs), minimal codon optimization is recommended to avoid disrupting internal ribosomal binding sites and translational coupling, which can lead to insoluble protein.[1][2]

Problem 2: The this compound biosynthetic gene cluster (BGC) appears to be "silent" in the native fungal host.

  • Possible Cause: Repressive epigenetic modifications, such as histone deacetylation, are keeping the gene cluster transcriptionally inactive.

    • Solution: Employ chemical elicitation by adding an epigenetic modifier to the culture medium. Histone deacetylase (HDAC) inhibitors like suberoylanilide hydroxamic acid (SAHA) or Trichostatin A have successfully induced the expression of secondary metabolite genes in various fungi.[5][6][9]

  • Possible Cause: The laboratory culture conditions lack the specific environmental cues required to trigger gene expression.

    • Solution: Apply the "One Strain, Many Compounds" (OSMAC) approach. Systematically vary culture parameters one at a time, including media composition (e.g., switching from tap water to distilled water), aeration rate, and physical stress (e.g., heat shock), to mimic different environmental conditions.[5]

  • Possible Cause: A key global or pathway-specific transcription factor is not being expressed.

    • Solution: Overexpress a known global regulator of secondary metabolism, such as laeA, which has been shown to control multiple BGCs in filamentous fungi.[10] If the pathway-specific regulator is known, its targeted overexpression can also activate the cluster.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enhancing this compound production through metabolic engineering and the effects of chemical elicitors on analogous secondary metabolite pathways.

Table 1: Enhancement of this compound Precursor Titer in Engineered E. coli

Strain / Condition Product Titer (mg/L) Fold Increase Citation
Engineered E. coli (Baseline) (-)-dehydrothis compound E 5.3 - [1][3][4][12]

| Engineered E. coli with pfkA knockout | (-)-dehydrothis compound E | 20.6 | ~3.9x |[1][3][12] |

Table 2: Examples of Chemical Elicitation to Activate Fungal Secondary Metabolism

Organism Elicitor (Class) Observed Effect Citation
Cladosporium cladosporioides SAHA (HDAC Inhibitor) Stimulated production of new cladochromes and calphostin B. [5]
Aspergillus nidulans SAHA (HDAC Inhibitor) Caused over-expression of secondary metabolite genes. [5]

| Alternaria alternata | Trichostatin A (HDAC Inhibitor) | Increased production of multiple unidentified small molecules. |[9] |

Experimental Protocols

Protocol 1: General Workflow for Heterologous Expression of a this compound Pathway in E. coli

  • Enzyme Selection & Gene Synthesis: Select a suite of enzymes for the desired pathway. To overcome challenges with fungal enzymes, consider bacterial surrogates like a cyclodipeptide synthase (CDPS) and a cyclodipeptide oxidase (CDO).[1] Synthesize the corresponding genes, codon-optimized for E. coli where appropriate.

  • Vector Construction: Clone the selected genes into one or more compatible E. coli expression vectors under the control of an inducible promoter (e.g., T7).

  • Host Transformation: Transform the expression plasmids into a suitable E. coli expression strain.

  • Cultivation & Induction: Grow the engineered strain in a suitable medium (e.g., glycerol (B35011) media supplemented with precursors like prenol).[3] Induce protein expression at the appropriate cell density.

  • Optimization of Expression: Test different culture conditions to maximize product yield. Key parameters to optimize include post-induction temperature (e.g., 18°C) and incubation time (e.g., 4 days).[2]

  • Extraction and Analysis: Extract the target compounds from the culture and analyze the yield using HPLC and LC-MS.[1]

Protocol 2: Enhancing NADPH Supply via pfkA Gene Knockout in E. coli

  • System Design: Utilize a CRISPR-Cas9 system for targeted gene knockout. This typically involves two plasmids: one expressing the Cas9 nuclease and another expressing the guide RNA (gRNA) specific to the pfkA gene.[1]

  • Transformation: Transform the engineered E. coli strain (already containing the this compound pathway plasmids) with the CRISPR-Cas9 system plasmids.

  • Induction and Selection: Induce the expression of the Cas9 and gRNA to mediate the gene knockout. Select for successful knockout mutants.

  • Verification: Confirm the deletion of the pfkA gene using colony PCR and DNA sequencing.

  • Phenotypic Analysis: Culture the verified ΔpfkA mutant under production conditions and compare the titer of the target this compound precursor to the non-knockout parent strain using HPLC to quantify the increase in yield.[1][3][12]

Protocol 3: Activating a Silent this compound BGC in a Fungal Host Using an HDAC Inhibitor

  • Strain Cultivation: Inoculate the native this compound-producing fungal strain into a suitable liquid or solid culture medium.

  • Elicitor Preparation: Prepare a stock solution of an HDAC inhibitor (e.g., SAHA or Trichostatin A) in a suitable solvent (e.g., DMSO).

  • Elicitation: Add the HDAC inhibitor to the fungal culture at various concentrations. It is crucial to test a range of concentrations, as the effect can be dose-dependent.[9] Include a solvent-only control.

  • Incubation: Incubate the cultures for a standard production period.

  • Metabolite Profiling: Extract the secondary metabolites from both the mycelia and the culture broth. Analyze and compare the metabolite profiles of the treated cultures and the control cultures using HPLC and LC-MS to identify newly produced or upregulated compounds.[5][9]

Visualizations

Below are diagrams illustrating key concepts and workflows for enhancing this compound gene expression.

Troubleshooting_Logic cluster_host Host System start Low or No this compound Product is_native Native Fungal Host? start->is_native fungal_prob Problem: Silent Gene Cluster is_native->fungal_prob Yes ecoli_prob Problem: Heterologous Expression Failure is_native->ecoli_prob No (e.g., E. coli) sol_osmac Solution: OSMAC Approach fungal_prob->sol_osmac sol_elicit Solution: Chemical Elicitation (e.g., HDAC inhibitors) fungal_prob->sol_elicit sol_reg Solution: Overexpress Regulators (e.g., LaeA) fungal_prob->sol_reg sol_temp Solution: Optimize Culture (e.g., Lower Temperature) ecoli_prob->sol_temp sol_nadph Solution: Metabolic Engineering (e.g., ΔpfkA for NADPH) ecoli_prob->sol_nadph sol_enzyme Solution: Use Surrogate Enzymes (e.g., CDPS for NRPS) ecoli_prob->sol_enzyme

Caption: Troubleshooting logic for low this compound yield.

NADPH_Enhancement_Pathway Metabolic Engineering for NADPH Enhancement Glucose Glucose / Glycerol G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PFK PFK Enzyme (pfkA gene) F6P->PFK PPP Pentose Phosphate Pathway (Oxidative Branch) F6P->PPP Redirected Flux F16BP Fructose-1,6-BP PFK->F16BP Standard Flux Block CRISPR Knockout Block->PFK Glycolysis Further Glycolysis F16BP->Glycolysis NADPH Increased NADPH Supply PPP->NADPH Brevianamide_Synth This compound Biosynthesis (e.g., FMO / P450 steps) NADPH->Brevianamide_Synth Cofactor for Enzymes

Caption: Pathway for enhancing NADPH supply via pfkA knockout.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis n1 1. Gene Selection (e.g., Fungal BvnB, Bacterial NascA) n2 2. Vector Assembly (Cloning into expression plasmid) n1->n2 n3 3. Host Transformation (e.g., into E. coli) n2->n3 n4 4. Cultivation & Induction n3->n4 n5 5. Optimization Loop - Temperature - Media - Precursors n4->n5 n5->n4 Iterate n6 6. Extraction & Purification n5->n6 n7 7. Analysis (HPLC, LC-MS) n6->n7 n8 High Yield Product n7->n8

Caption: Experimental workflow for heterologous expression.

References

Strategies to improve the solubility of brevianamide for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of brevianamides for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of brevianamides?

Brevianamides are a class of indole (B1671886) alkaloids that are often poorly soluble in aqueous solutions due to their hydrophobic nature.[1][2] Brevianamide F, a common member of this family, is known to be insoluble in water.[3] This low aqueous solubility can lead to compound precipitation, making it challenging to achieve accurate and reproducible results in biological assays.[2]

Q2: What is the recommended solvent for creating a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of brevianamides and other poorly soluble compounds.[2][3] It is crucial to use fresh, anhydrous DMSO because it is hygroscopic (absorbs moisture from the air), and absorbed water can negatively impact compound solubility and stability.[3] For instance, this compound F is highly soluble in fresh DMSO.[3]

Q3: My this compound compound precipitates when I dilute my DMSO stock into aqueous cell culture media or buffer. Why does this happen and how can I fix it?

This common issue, known as "antisolvent precipitation" or "crashing out," occurs because the compound, which is stable in the organic DMSO environment, becomes insoluble when the solvent composition rapidly changes to a predominantly aqueous one.[2] To resolve this, a gradual dilution process is recommended. Instead of a single large dilution, perform a series of stepwise dilutions to slowly decrease the concentration of the organic solvent.[2][4] The troubleshooting guide below provides more detailed strategies.

Q4: What is the maximum concentration of DMSO that is safe for my cells in an assay?

The tolerance to DMSO is highly dependent on the specific cell line and the duration of the experiment.[2][5] As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid cytotoxicity.[4][5] Many researchers aim for concentrations below 0.1% to minimize any potential off-target effects.[2] It is critical to perform a solvent tolerance test to determine the highest concentration of DMSO that does not affect the outcome of your specific assay.[4]

Q5: Are there alternative strategies to improve this compound solubility if optimizing the DMSO concentration isn't enough?

Yes, several other strategies can be employed if precipitation remains an issue:

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the assay buffer can significantly improve solubility.[4][6]

  • Use of Solubilizing Agents/Excipients: Biocompatible surfactants (e.g., Tween 80, Pluronic F-68) or cyclodextrins can be used to encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][4]

  • Sonication: Applying ultrasonic energy can help break down compound aggregates and enhance dissolution.[7]

This compound F Solubility Data

The following table summarizes the known solubility of this compound F in common laboratory solvents.

SolventMolar Mass ( g/mol )Solubility (mg/mL)Solubility (mM)Reference
DMSO283.3357201.17[3]
Ethanol283.331967.06[3]
Water283.33InsolubleInsoluble[3]

Note: The solubility in DMSO can be affected by the presence of moisture. Always use fresh, anhydrous DMSO for best results.[3]

Troubleshooting Guide: Compound Precipitation

This guide addresses the common problem of a compound precipitating out of solution upon dilution of a DMSO stock into an aqueous medium.

Workflow for Solubilizing this compound

G start Start: Lyophilized This compound Powder stock Prepare 10-30 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe success Success: Proceed with Assay observe->success No troubleshoot Troubleshoot Solubility Issues observe->troubleshoot Yes serial_dilution Strategy 1: Use Serial Dilution troubleshoot->serial_dilution solvent_test Strategy 2: Optimize Final DMSO % troubleshoot->solvent_test excipients Strategy 3: Use Solubilizing Agents (e.g., Surfactants) troubleshoot->excipients serial_dilution->dilute solvent_test->dilute excipients->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.[4]

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

  • Solvent Addition: Carefully add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10-30 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for several minutes to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and contamination.

Protocol 2: Serial Dilution to Prevent Precipitation

This method minimizes the rapid solvent change that causes hydrophobic compounds to precipitate.[4]

G cluster_0 Preparation cluster_1 Serial Dilution Steps cluster_2 Final Assay Concentration stock 10 mM Stock in 100% DMSO int1 Intermediate Dilution 1 (e.g., 1 mM in 10% DMSO/ 90% Aqueous Buffer) stock->int1 1:10 Dilution (Add stock to buffer) int2 Intermediate Dilution 2 (e.g., 100 µM in 1% DMSO/ 99% Aqueous Buffer) int1->int2 1:10 Dilution final Final Assay Well (e.g., 10 µM in 0.1% DMSO) int2->final 1:10 Dilution

Caption: Serial dilution workflow to prevent compound precipitation.

  • Prepare Intermediate Dilution: Instead of diluting the 100% DMSO stock directly into the final assay volume, first create an intermediate dilution. For example, add 10 µL of a 10 mM stock to 90 µL of pre-warmed (37°C) assay buffer or media. Mix gently but thoroughly.

  • Perform Further Dilutions: Use this intermediate solution for subsequent dilutions until the final desired concentration is reached in the assay plate.

  • Vigorous Mixing: When adding the compound stock (or intermediate dilution) to the aqueous buffer, do so dropwise while vortexing or stirring the buffer to facilitate rapid dispersion.[4]

Protocol 3: Solvent Tolerance Test for Cell-Based Assays

This protocol helps determine the maximum concentration of a solvent (e.g., DMSO) that your specific cell line can tolerate without affecting viability or the assay readout.[4]

  • Cell Plating: Plate your cells in a multi-well plate (e.g., 96-well) at the same density you would use for your main experiment. Allow them to adhere and grow for the appropriate amount of time.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in your cell culture medium. Typical final concentrations to test might include 2%, 1%, 0.5%, 0.25%, 0.1%, and a "no solvent" control.

  • Treatment: Replace the medium in the wells with the medium containing the different solvent concentrations.

  • Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure cytotoxicity. Also, measure the specific endpoint of your primary assay (e.g., expression of a reporter gene, cytokine secretion) to check for non-toxic functional effects.

  • Data Analysis: Plot the assay readout against the solvent concentration. The highest concentration that does not cause a significant change compared to the "no solvent" control is your maximum tolerated solvent concentration.

References

Avoiding common pitfalls in brevianamide analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for brevianamide analytical methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the LC-MS/MS analysis of brevianamides?

A1: The most frequently encountered issues include matrix effects (ion suppression or enhancement), poor peak shape (tailing or splitting), retention time shifts, low sensitivity, and analyte instability during sample preparation and storage.[1][2][3] These problems are common in the analysis of complex samples like fungal extracts, food, and feed.[4][5]

Q2: How can I minimize matrix effects when analyzing brevianamides in complex samples like fungal cultures or feed?

A2: To minimize matrix effects, several strategies can be employed.[1][2] A thorough sample clean-up using solid-phase extraction (SPE) is highly effective.[6][7] Additionally, optimizing chromatographic separation to move the this compound peak away from co-eluting matrix components is crucial. The use of a matrix-matched calibration curve or a stable isotope-labeled internal standard can also effectively compensate for matrix effects.[1]

Q3: What are the recommended starting conditions for developing an HPLC-MS/MS method for this compound F?

A3: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to ensure good peak shape and ionization efficiency in positive ion mode.[1][4]

Q4: My this compound F peak is showing significant tailing. What could be the cause and how can I fix it?

A4: Peak tailing for this compound F, an indole (B1671886) alkaloid, can be caused by secondary interactions with active sites on the HPLC column, particularly residual silanols. To mitigate this, ensure the mobile phase pH is low enough (e.g., using formic acid) to keep the analyte protonated and minimize these interactions. Using a high-purity, end-capped column is also recommended. Other potential causes include column contamination or a void at the column inlet.

Q5: I am observing low recovery of brevianamides during sample extraction from a fungal culture. What can I do to improve it?

A5: Low recovery can be due to inefficient extraction or degradation of the analytes. Brevianamides are typically extracted from fungal mycelia and culture media using organic solvents like ethyl acetate (B1210297) or a mixture of methanol/acetone.[8] Ensure the fungal material is thoroughly homogenized or sonicated during extraction to maximize cell disruption.[9] Also, consider a multi-step extraction with solvents of varying polarity to ensure a comprehensive recovery of different this compound analogues.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Acidify the mobile phase with 0.1% formic acid. Use a high-purity, end-capped C18 column.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.
Column Void Back-flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
Injector Issues Inspect the injector for blockages or leaks. Ensure the injection volume is appropriate for the column dimensions.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.
Problem 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Pump Malfunction Check for leaks in the pump heads and ensure proper solvent degassing. Run a flow rate accuracy test.
Mobile Phase Issues Prepare fresh mobile phase daily. Ensure the mobile phase components are accurately measured and well-mixed.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Problem 3: Low Sensitivity or No Peak Detected
Potential Cause Troubleshooting Steps
Ion Suppression (Matrix Effect) Improve sample clean-up using SPE. Dilute the sample extract. Modify the chromatography to separate the analyte from interfering matrix components. Use a matrix-matched calibration.
Improper MS/MS Parameters Optimize MS/MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the this compound of interest.
Analyte Degradation Investigate the stability of brevianamides under your sample preparation and storage conditions.[10] Prepare samples fresh and store extracts at low temperatures in the dark.
Source Contamination Clean the mass spectrometer's ion source.

Data Presentation: Representative Analytical Parameters

The following tables provide examples of typical performance data for a validated LC-MS/MS method for mycotoxin analysis, which can be used as a benchmark for developing a this compound analytical method.

Table 1: Optimized LC-MS/MS Parameters for a Mycotoxin Analogue

ParameterSetting
Column C18, 2.6 µm, 100 x 4.6 mm
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 0.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C

This data is representative and based on typical mycotoxin analysis methods.[1]

Table 2: Method Validation Data for a Mycotoxin in a Cereal Matrix

ParameterResult
Linear Range 1 - 400 µg/kg
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 - 200 µg/kg
Limit of Quantification (LOQ) 1 - 400 µg/kg
Recovery 74.0 - 106.0%
Repeatability (RSDr) < 15%
Within-Lab Reproducibility (RSDR) < 17%

This data is representative and based on typical mycotoxin analysis methods.[1]

Experimental Protocols

Protocol 1: Extraction of Brevianamides from Fungal Culture
  • Sample Preparation: Separate the fungal mycelium from the liquid culture broth by filtration. Lyophilize and grind the mycelium to a fine powder.

  • Extraction:

    • Mycelium: Extract the powdered mycelium (e.g., 1 g) with 20 mL of ethyl acetate by sonication for 30 minutes, followed by shaking for 1 hour. Repeat the extraction three times.

    • Broth: Extract the culture filtrate (e.g., 100 mL) three times with an equal volume of ethyl acetate in a separatory funnel.

  • Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of methanol) for LC-MS/MS analysis.[8][9]

Protocol 2: Evaluation of Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the mobile phase.

    • Set B (Post-extraction Spike): Extract a blank matrix sample and spike the this compound standard into the final extract.

    • Set C (Pre-extraction Spike): Spike the this compound standard into a blank matrix sample before extraction.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value of <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Fungal_Culture Fungal Culture Filtration Filtration Fungal_Culture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Broth Filtration->Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Mycelium->Extraction Broth->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution LC_Separation HPLC/UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometer Issues cluster_sample Sample-Related Issues Problem Analytical Problem (e.g., Poor Peak Shape) Check_Column Check Column (Contamination, Void) Problem->Check_Column Check_Mobile_Phase Check Mobile Phase (Composition, pH) Problem->Check_Mobile_Phase Check_Injector Check Injector Problem->Check_Injector Check_Source Clean Ion Source Problem->Check_Source Optimize_Parameters Optimize MS Parameters Problem->Optimize_Parameters Matrix_Effect Evaluate Matrix Effects Problem->Matrix_Effect Analyte_Stability Check Analyte Stability Problem->Analyte_Stability

References

Technical Support Center: Fungal Enzyme Expression for Brevianamide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression of fungal enzymes for brevianamide biosynthesis.

Troubleshooting Guides

Problem 1: Low or No Expression of this compound Biosynthetic Enzymes

Q: We are not observing any expression of our target this compound biosynthetic enzyme (e.g., BvnA-E) in Aspergillus oryzae. What are the potential causes and solutions?

A: Low or no protein expression is a common issue in heterologous expression systems. Here's a systematic approach to troubleshoot this problem:

  • Verify Gene Integration and Transcription:

    • Genomic PCR: Confirm the successful integration of the expression cassette into the fungal genome.

    • RT-qPCR: Quantify the transcript levels of your target gene to determine if the gene is being transcribed. Low transcript levels may indicate issues with the promoter or integration site.

  • Codon Optimization:

    • Ensure the codon usage of your target gene is optimized for Aspergillus oryzae. While fungi are generally more tolerant of different codon usages than bacteria, optimization can significantly enhance translation efficiency.

  • Promoter Selection:

    • The choice of promoter is critical. If you are using an inducible promoter (e.g., amyB), ensure that the induction conditions (e.g., maltose (B56501) concentration) are optimal. For constitutive expression, a strong promoter like gpdA is often used.

  • mRNA Stability:

    • Check for potential mRNA degradation motifs in your transcript. The 3' UTR can play a significant role in mRNA stability.

  • Protein Degradation:

    • Aspergillus species are known to secrete a variety of proteases. Consider using a protease-deficient host strain or adding protease inhibitors to the culture medium.

Problem 2: Low Yield of this compound F or Other Intermediates

Q: We have successfully expressed the necessary enzymes, but the yield of our target this compound intermediate is very low. How can we improve the production titer?

A: Low product yield can stem from several bottlenecks in the biosynthetic pathway and host metabolism. Consider the following optimization strategies:

  • Precursor Supply:

    • The biosynthesis of this compound F requires L-tryptophan and L-proline. Supplementing the culture medium with these amino acids can boost precursor availability.

    • Metabolic engineering of the host to overproduce these precursors can also be an effective strategy.

  • Cofactor Availability:

    • Many enzymes in the this compound pathway are dependent on cofactors. For example, P450 enzymes like BvnD require NADPH. Enhancing the intracellular pool of NADPH has been shown to increase the production of this compound intermediates in E. coli and is a viable strategy in fungal hosts.[1]

  • Sub-optimal Enzyme Activity:

    • Ensure that the culture conditions (pH, temperature, aeration) are optimal for the activity of all expressed enzymes.

    • The subcellular localization of enzymes can also impact pathway efficiency.

  • Formation of Shunt Products:

    • In engineered pathways, intermediates can sometimes be diverted into non-productive shunt pathways.[2] Analyze your culture extracts for the presence of such byproducts. If identified, consider knocking out the genes responsible for their formation.

  • Global Regulators of Secondary Metabolism:

    • Overexpression of global regulators of secondary metabolism, such as LaeA and VeA, can "switch on" silent or poorly expressed biosynthetic gene clusters and enhance the production of secondary metabolites.

Problem 3: Incorrect Folding or Inactivity of Expressed Enzymes, Especially P450s

Q: Our expressed BvnD (cytochrome P450) appears to be inactive. What are the common challenges with expressing fungal P450s and how can we address them?

A: Fungal cytochrome P450s are notoriously difficult to express in a functional form, particularly in prokaryotic hosts, but challenges can also arise in fungal systems.

  • Requirement of a Cytochrome P450 Reductase (CPR):

    • P450s require a specific CPR partner for electron transfer. Ensure that a compatible CPR is co-expressed with BvnD. Often, the native CPR from the producing organism is required for optimal activity.

  • Membrane Association:

    • Fungal P450s are typically membrane-associated proteins. Incorrect localization can lead to misfolding and inactivity. The use of the native host or a closely related fungal species can often mitigate this issue.

  • Sub-optimal Culture Conditions:

    • Lowering the cultivation temperature after induction can sometimes improve the correct folding of complex enzymes.

    • Optimization of medium components, such as the carbon and nitrogen sources, can also be beneficial.

  • Heme Availability:

    • P450s are heme-containing proteins. Ensure that the host has a sufficient supply of heme for incorporation into the enzyme.

Frequently Asked Questions (FAQs)

Q1: Which host organism is best for expressing the this compound biosynthetic pathway?

A1: The choice of host depends on the specific goals of the research.

  • E. coli : Has been successfully used for the production of some this compound intermediates.[1] It offers rapid growth and well-established genetic tools. However, expressing complex fungal enzymes like P450s can be challenging.

  • Aspergillus oryzae and Aspergillus nidulans : These are excellent fungal hosts for heterologous expression of fungal biosynthetic gene clusters. They provide a more native environment for fungal enzymes, including proper post-translational modifications and membrane association for P450s.

Q2: What is the role of the different enzymes in the this compound A biosynthetic pathway?

A2: The core biosynthetic pathway for this compound A involves several key enzymes:

  • BvnA (NRPS): A non-ribosomal peptide synthetase that condenses L-tryptophan and L-proline to form the diketopiperazine this compound F.

  • BvnC (Prenyltransferase): Attaches a dimethylallyl pyrophosphate (DMAPP) group to this compound F to produce deoxythis compound E.

  • BvnB (Flavin-dependent monooxygenase): Catalyzes the epoxidation of the indole (B1671886) ring of deoxythis compound E.

  • BvnD (Cytochrome P450): Thought to be involved in the oxidation of the diketopiperazine ring, a key step leading to the formation of the bicyclo[2.2.2]diazaoctane core.

  • BvnE (Isomerase/Semipinacolase): Catalyzes a crucial semipinacol rearrangement that directs the diastereoselective formation of this compound A.

Q3: Can we use enzymes from other related pathways to supplement or replace enzymes in the this compound pathway?

A3: Yes, this is a common strategy in synthetic biology. For example, the prenyltransferase NotF from the notoamide pathway has been used in an engineered pathway to produce this compound intermediates.[1][2] This approach can be useful for overcoming the challenges of expressing a particular enzyme or for creating novel analogues.

Q4: How can we confirm the identity of the compounds produced by our engineered fungal strain?

A4: A combination of analytical techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): To separate the compounds in your culture extract.

  • Mass Spectrometry (MS): To determine the molecular weight of the separated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of purified compounds.

Quantitative Data Summary

Table 1: Production of this compound Intermediates in Engineered E. coli

ProductHost StrainEnzymes ExpressedTiter (mg/L)Reference
(-)-Dehydrothis compound EE. coliNascA, DmtD2/DmtE2, NotF, BvnB, PhoN, IPK5.3[1]
(-)-Dehydrothis compound EE. coli (ΔpfkA)NascA, DmtD2/DmtE2, NotF, BvnB, PhoN, IPK20.6[1]

Table 2: In Vitro Biocatalytic Cascade Yields

Starting MaterialProduct(s)Enzymes UsedYield (%)Diastereomeric RatioReference
(-)-Dehydrothis compound E(+)-Brevianamide A and BLiOH (chemical step)7094:6[1]

Experimental Protocols

Protocol 1: Gene Cloning into an Aspergillus Expression Vector

This protocol describes the cloning of a this compound biosynthetic gene into an AMA1-based plasmid for expression in Aspergillus oryzae.

  • Primer Design: Design PCR primers to amplify the coding sequence of your target gene (e.g., bvnB) from fungal genomic DNA. Add appropriate restriction sites to the 5' and 3' ends of the primers for cloning into the expression vector.

  • PCR Amplification: Perform PCR to amplify the target gene. Purify the PCR product using a commercial kit.

  • Restriction Digest: Digest both the purified PCR product and the AMA1-based expression vector (containing a suitable promoter, terminator, and selection marker) with the chosen restriction enzymes.

  • Ligation: Ligate the digested gene insert into the linearized expression vector using T4 DNA ligase.

  • Transformation of E. coli : Transform the ligation mixture into competent E. coli cells for plasmid amplification.

  • Plasmid Purification: Select positive colonies and purify the plasmid DNA using a miniprep kit.

  • Sequence Verification: Verify the sequence of the cloned gene to ensure no mutations were introduced during PCR.

Protocol 2: Protoplast Transformation of Aspergillus oryzae
  • Spore Suspension: Harvest spores from a mature A. oryzae culture and prepare a spore suspension in sterile water with 0.01% Tween 80.

  • Germination: Inoculate a liquid medium with the spore suspension and incubate with shaking to obtain germlings.

  • Protoplast Formation: Harvest the germlings and resuspend them in an osmotic stabilizer solution containing a lytic enzyme mix (e.g., lysing enzymes from Trichoderma harzianum). Incubate until a sufficient number of protoplasts are formed.

  • Protoplast Purification: Separate the protoplasts from the mycelial debris by filtration through sterile miracloth.

  • Transformation:

    • Add the purified plasmid DNA to the protoplast suspension.

    • Add a PEG-CaCl2 solution to induce DNA uptake.

    • Incubate on ice.

  • Plating: Plate the transformation mixture onto a selective regeneration medium.

  • Selection: Incubate the plates until transformants appear. Isolate and purify the transformants by subculturing on selective medium.

Protocol 3: Purification of a His-tagged Fungal Enzyme

This protocol is for the purification of a His-tagged this compound biosynthetic enzyme expressed in Aspergillus oryzae.

  • Mycelia Harvesting: Harvest the fungal mycelia from a liquid culture by filtration.

  • Cell Lysis: Resuspend the mycelia in a lysis buffer containing a protease inhibitor cocktail. Disrupt the cells using a bead beater or by grinding in liquid nitrogen.

  • Clarification: Centrifuge the cell lysate at high speed to pellet cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

  • Purity Analysis: Analyze the purity of the enzyme by SDS-PAGE.

Visualizations

Brevianamide_Biosynthesis_Workflow cluster_cloning Gene Cloning cluster_transformation Fungal Transformation cluster_expression Expression & Analysis Gene Amplification (PCR) Gene Amplification (PCR) Vector Ligation Vector Ligation Gene Amplification (PCR)->Vector Ligation E. coli Transformation E. coli Transformation Vector Ligation->E. coli Transformation Plasmid Purification & Verification Plasmid Purification & Verification E. coli Transformation->Plasmid Purification & Verification Protoplast Preparation Protoplast Preparation Plasmid Purification & Verification->Protoplast Preparation Purified Plasmid DNA Uptake (PEG) DNA Uptake (PEG) Protoplast Preparation->DNA Uptake (PEG) Selection of Transformants Selection of Transformants DNA Uptake (PEG)->Selection of Transformants Fungal Cultivation Fungal Cultivation Selection of Transformants->Fungal Cultivation Protein Expression Protein Expression Fungal Cultivation->Protein Expression Metabolite Extraction Metabolite Extraction Protein Expression->Metabolite Extraction HPLC/MS Analysis HPLC/MS Analysis Metabolite Extraction->HPLC/MS Analysis

Caption: Experimental workflow for heterologous expression of this compound biosynthetic enzymes.

Signaling_Pathway GPCR G-Protein Coupled Receptor G_alpha Gα Subunit GPCR->G_alpha PKA Protein Kinase A G_alpha->PKA VeA_VelB_LaeA Velvet Complex (VeA/VelB/LaeA) PKA->VeA_VelB_LaeA -ve regulation Chromatin_Remodeling Chromatin Remodeling VeA_VelB_LaeA->Chromatin_Remodeling +ve regulation bvn_cluster This compound Gene Cluster (bvn) Brevianamide_Biosynthesis This compound Biosynthesis bvn_cluster->Brevianamide_Biosynthesis Chromatin_Remodeling->bvn_cluster Activation

Caption: Proposed signaling pathway regulating this compound biosynthesis in Aspergillus.

Troubleshooting_Logic start Low/No this compound Production check_expression Is the protein expressed? start->check_expression check_activity Is the expressed protein active? check_expression->check_activity Yes troubleshoot_expression Troubleshoot Transcription/Translation: - Check gene integration (PCR) - Check transcription (RT-qPCR) - Optimize codons - Change promoter check_expression->troubleshoot_expression No check_precursors Sufficient precursors & cofactors? check_activity->check_precursors Yes troubleshoot_activity Troubleshoot Protein Folding/Activity: - Co-express CPR for P450s - Lower temperature - Use protease-deficient host check_activity->troubleshoot_activity No troubleshoot_pathway Troubleshoot Pathway Flux: - Supplement precursors - Enhance cofactors (e.g., NADPH) - Check for shunt products check_precursors->troubleshoot_pathway No success Successful Production check_precursors->success Yes

Caption: Logical workflow for troubleshooting low this compound production.

References

How to increase the stability of brevianamide precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of brevianamide precursors during experimental procedures.

Troubleshooting Guide

This guide addresses common stability issues encountered during the synthesis and handling of this compound precursors.

Problem Potential Cause Suggested Solution
Rapid degradation of synthetic intermediates (e.g., indoxyl or azadiene intermediates). Inherent instability of the intermediates, which can lead to fragmentation or conversion to more thermodynamically stable oxindoles.Employ an in situ trapping strategy where the unstable intermediate is immediately reacted with a subsequent reagent in the same pot to form a more stable product. For example, the conversion of dehydro-brevianamide E to this compound A and B is achieved by treatment with an aqueous base, which generates an unstable intermediate that is rapidly trapped in a Diels-Alder reaction.
Formation of shunt-metabolites, such as this compound E. If certain biosynthetic intermediates, like the product of the BvnB enzyme, are not immediately oxidized, they can spontaneously cyclize to form this compound E, a biosynthetic dead-end.[1][2]Ensure that the subsequent reaction step (e.g., oxidation by a P450 enzyme in a biosynthetic pathway) occurs immediately after the formation of the unstable intermediate.[1][2] This can be achieved through one-pot syntheses or by carefully controlling the addition of reagents.
Low yield of desired this compound product. Degradation of precursors due to inappropriate pH, temperature, or exposure to light and oxygen. Indole (B1671886) alkaloids, in general, can be sensitive to these environmental factors.Optimize reaction and storage conditions. Conduct small-scale stability studies to determine the optimal pH and temperature range for your specific precursor. Store precursors under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures.
Precursor instability in solution during analysis (e.g., HPLC, LC-MS). The solvent and storage time can affect the stability of indole alkaloids. Some compounds are relatively unstable at ambient conditions after even a single day of storage in certain solvents.Analyze samples as quickly as possible after preparation. A study on indole alkaloids in chloroform (B151607) extract indicated that they were generally stable for 24 hours. If immediate analysis is not possible, store sample solutions at low temperatures (e.g., 4°C or -20°C) and protect from light. Evaluate the stability of your precursor in the chosen analytical solvent as part of method development.

Frequently Asked Questions (FAQs)

Q1: What are the general best practices for handling and storing this compound precursors?

A1: Given that this compound precursors are part of the broader class of indole alkaloids, the following general best practices should be followed:

  • Atmosphere: Store solid compounds and solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Temperature: Store precursors at low temperatures. For short-term storage, 4°C may be sufficient, while -20°C or -80°C is recommended for long-term storage.

  • Light: Protect precursors from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: Be mindful of the pH of solutions. Many indole alkaloids are sensitive to acidic or basic conditions.[3][4] The stability of your specific precursor at different pH values should be experimentally determined.

  • Solvent: Choose a solvent in which the precursor is stable. For analysis, some indole alkaloids have shown stability in chloroform for up to 24 hours.[5] However, this should be verified for your specific compound.

Q2: My synthetic protocol generates a highly unstable intermediate. How can I prevent its decomposition?

A2: The most effective strategy is to "trap" the reactive intermediate as it is formed. This involves designing your synthesis so that the subsequent reaction partner is already present in the reaction mixture. This allows the unstable intermediate to react immediately to form a more stable product, minimizing the opportunity for degradation.

Q3: How can I systematically assess the stability of a new this compound precursor?

A3: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions. This involves exposing the precursor to conditions such as acid and base hydrolysis, oxidation, and elevated temperatures. The degradation can be monitored by a suitable analytical technique, such as HPLC or LC-MS, to determine the rate of degradation and identify any degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study for a this compound Precursor

Objective: To identify potential degradation pathways and determine the stability of a this compound precursor under various stress conditions.

Materials:

  • This compound precursor

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or other suitable organic solvent

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound precursor in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60-80°C) for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation (in solution): Dissolve the precursor in a suitable solvent and incubate at an elevated temperature (e.g., 80-100°C) for a specified period.

  • Analysis: At each time point, take an aliquot of the stressed sample, dilute appropriately, and analyze by HPLC or LC-MS. Compare the peak area of the precursor to a control sample (stored at low temperature and protected from light) to determine the percentage of degradation.

Protocol 2: Trapping a Reactive Intermediate

Objective: To stabilize a reactive intermediate by converting it to a more stable product in situ.

General Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the starting material for the unstable intermediate.

  • Add the reagent that will react with the unstable intermediate (the "trapping agent").

  • Slowly add the reagent that will generate the unstable intermediate. The slow addition ensures that the concentration of the unstable intermediate remains low at any given time, allowing it to be efficiently trapped.

  • Maintain the reaction at a suitable temperature to facilitate both the formation of the intermediate and the trapping reaction.

  • Monitor the reaction by an appropriate technique (e.g., TLC, LC-MS) to confirm the consumption of the starting material and the formation of the trapped product.

Visualizations

Brevianamide_Biosynthesis_Stability cluster_main_pathway Main Biosynthetic Pathway cluster_shunt_pathway Shunt Pathway Deoxybrevianamide_E Deoxythis compound E Intermediate_10 Unstable Intermediate (Product of BvnB) Deoxybrevianamide_E->Intermediate_10 BvnB (FMO) Azadiene_Intermediate Unstable Azadiene Intermediate Intermediate_10->Azadiene_Intermediate BvnD (P450) Brevianamide_E This compound E (Shunt Product) Intermediate_10->Brevianamide_E Spontaneous Cyclization (if not immediately oxidized) Brevianamide_A_B This compound A and B Azadiene_Intermediate->Brevianamide_A_B Spontaneous Diels-Alder

Caption: Biosynthetic pathway of Brevianamides A and B, highlighting unstable intermediates and the formation of the shunt product, this compound E.

Stability_Testing_Workflow start Prepare Stock Solution of Precursor stress_conditions Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat) start->stress_conditions sampling Take Aliquots at Defined Time Points stress_conditions->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data_processing Calculate % Degradation vs. Control analysis->data_processing conclusion Determine Stability Profile and Degradation Products data_processing->conclusion

Caption: General experimental workflow for assessing the stability of a this compound precursor.

References

Troubleshooting poor resolution in brevianamide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of brevianamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor peak resolution in their chromatographic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific peak shape and resolution problems in a question-and-answer format.

Q1: What is causing significant peak tailing in my brevianamide chromatogram?

Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is a common issue that can compromise accurate integration and resolution.[1][2]

A1: Potential Causes and Solutions for Peak Tailing

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with basic functional groups on this compound molecules, causing tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically by lowering the pH) or the analyte.[1][2] Using a highly end-capped column or a different stationary phase chemistry can also mitigate these interactions.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][3]

    • Solution: Reduce the sample concentration or the injection volume.[2][3] Consider using a column with a higher loading capacity if dilution is not feasible.[2]

  • Contamination: Active sites on the column can be created by contaminants from the sample or mobile phase.[1] A blocked frit or a void at the head of the column can also cause tailing.[3]

    • Solution: Ensure proper sample preparation to remove contaminants. Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced.[3]

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample & Re-inject start->check_overload overload_issue Peak Shape Improves? (Mass Overload) check_overload->overload_issue solution_overload Reduce Sample Concentration or Injection Volume overload_issue->solution_overload Yes check_mobile_phase Modify Mobile Phase pH (e.g., add 0.1% Formic Acid) overload_issue->check_mobile_phase No end Issue Resolved solution_overload->end ph_issue Peak Shape Improves? (Secondary Interactions) check_mobile_phase->ph_issue solution_ph Optimize Mobile Phase pH or Use Additives ph_issue->solution_ph Yes check_column Inspect/Replace Guard & Analytical Column ph_issue->check_column No solution_ph->end column_issue Problem Resolved? check_column->column_issue solution_column Column Contamination or Degradation column_issue->solution_column No column_issue->end Yes G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Preparation (Extraction/Dilution) injection Inject Sample prep_sample->injection prep_mobile Mobile Phase Preparation (e.g., 0.1% Formic Acid in H2O/ACN) separation Gradient Separation on C18 Column prep_mobile->separation injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration quantification Quantification & Reporting integration->quantification

References

Technical Support Center: Overcoming Brevianamide Resistance in Insects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Brevianamide A has demonstrated insecticidal and potent antifeedant properties against specific lepidopteran pests.[1][2][3][4][5] However, as of late 2025, there is a notable absence of documented cases of insect resistance to brevianamides in scientific literature. The following technical support guide is constructed based on established principles of insecticide resistance to provide a proactive and hypothetical framework for researchers encountering or anticipating resistance to this compound.

Troubleshooting Guide: Investigating Potential this compound Resistance

This guide is designed for researchers who observe a decrease in the efficacy of this compound in their insect colonies.

Observed Issue Potential Cause Recommended Action
Reduced mortality or antifeedant effect at previously effective concentrations. Development of physiological resistance in the target insect population.1. Confirm Resistance: Conduct dose-response bioassays to compare the LC50/EC50 values of the suspected resistant population with a known susceptible population. An increase in these values suggests resistance. 2. Investigate Mechanism: Proceed to the "Experimental Protocols" section to determine the likely resistance mechanism (e.g., metabolic, target-site).
Insects are avoiding this compound-treated surfaces or food sources. Development of behavioral resistance.1. Choice Assays: Perform choice assays where insects are presented with both treated and untreated options to quantify avoidance behavior. 2. Modify Formulation: Experiment with different formulations or delivery methods of this compound to counteract avoidance.
Inconsistent results across different batches of this compound. Variation in compound purity or stability.1. Verify Compound Integrity: Use analytical chemistry techniques (e.g., HPLC, NMR) to confirm the purity and concentration of your this compound stock. 2. Standardize Storage: Ensure consistent storage conditions (temperature, light exposure) to prevent degradation of the compound.
Efficacy varies between different life stages of the insect. Differential susceptibility of life stages.1. Stage-Specific Bioassays: Conduct bioassays on different life stages (larvae, pupae, adults) to determine if resistance is specific to a particular stage. 2. Target Susceptible Stages: Adjust application timing to target the most susceptible life stage.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced efficacy of this compound in our lab colony of Spodoptera frugiperda. What are the first steps to confirm resistance?

A1: The first step is to perform a dose-response bioassay to quantitatively assess the level of resistance. This involves exposing cohorts of your suspected resistant colony and a known susceptible colony to a range of this compound concentrations. A statistically significant increase in the lethal concentration 50 (LC50) or effective concentration 50 (EC50) for your lab colony compared to the susceptible strain is a strong indicator of resistance.

Q2: What are the likely physiological mechanisms of resistance to a natural product like this compound?

A2: While specific to this compound is yet to be studied, insects have evolved several general mechanisms to resist insecticides.[6][7] These include:

  • Metabolic Resistance: The insect may upregulate the production of detoxification enzymes such as Cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), or carboxylesterases (CES) that metabolize and neutralize the this compound molecule before it can reach its target site.[6][7][8]

  • Target-Site Resistance: The molecular target of this compound in the insect's nervous or physiological system may have undergone a mutation. This change in the target protein's structure can prevent this compound from binding effectively, thus reducing its impact.[6][7]

  • Reduced Penetration: The insect's cuticle may have become thicker or its composition altered, slowing the absorption of this compound into the body.[6][7]

  • Behavioral Resistance: Insects may develop behaviors to avoid contact with this compound-treated areas.[6][7][9]

Q3: How can we investigate which of these mechanisms is responsible for the observed resistance?

A3: A combination of biochemical and molecular approaches is necessary:

  • Synergist Bioassays: Use synergists that inhibit specific enzyme families. For example, piperonyl butoxide (PBO) inhibits P450s, S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases, and diethyl maleate (B1232345) (DEM) inhibits GSTs. If the toxicity of this compound increases in the presence of a synergist, it suggests the involvement of the corresponding enzyme family in resistance.

  • Enzyme Activity Assays: Directly measure the activity of detoxification enzymes (P450s, GSTs, esterases) in extracts from both resistant and susceptible insects. Higher activity in the resistant strain points to metabolic resistance.

  • Molecular Analysis: Sequence the genes of potential target sites in both resistant and susceptible populations to identify any mutations that could confer resistance. Gene expression studies (e.g., qPCR, RNA-seq) can also reveal upregulation of detoxification enzyme genes.

Q4: If we confirm metabolic resistance, what are our options to overcome it?

A4:

  • Synergists: Formulating this compound with a synergist that inhibits the relevant detoxification enzymes can restore its efficacy.[10]

  • Insecticide Rotation: Avoid the continuous use of this compound. Instead, rotate it with other insecticides that have different modes of action.[11] This reduces the selection pressure for resistance to any single compound.

  • Dose Management: Ensure the use of doses that are high enough to kill heterozygous resistant individuals, but always adhere to label recommendations to avoid excessive selection pressure.

Q5: Is it possible for insects to develop cross-resistance to other compounds if they are resistant to this compound?

A5: Yes, this is a significant concern. If the resistance mechanism is broad-spectrum, such as the overexpression of a particular P450 enzyme that can metabolize multiple compounds, then the this compound-resistant insects may also show resistance to other insecticides from different chemical classes. It is crucial to test for cross-resistance to other compounds used in your pest management program.

Experimental Protocols

Protocol 1: Dose-Response Bioassay for LC50 Determination
  • Preparation: Prepare a series of dilutions of this compound in an appropriate solvent. A typical range might be from 0.1 to 1000 µg/mL.

  • Application: For a leaf-dipping bioassay with S. frugiperda larvae, dip leaf discs of a suitable host plant (e.g., cotton, corn) in each dilution for 10-20 seconds. Allow the solvent to evaporate completely. A control group should use leaf discs dipped in the solvent alone.

  • Exposure: Place one larva in a petri dish with one treated leaf disc. Use at least 30 larvae per concentration, with 3-4 replications.

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 65% relative humidity, 16:8 L:D photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-exposure.

  • Data Analysis: Use probit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the dose-response curve.

Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
  • Determine Synergist Concentration: First, determine a non-lethal concentration of the synergist (e.g., PBO, DEF, DEM).

  • Pre-treatment: Expose the insects to the non-lethal concentration of the synergist for a defined period (e.g., 1-2 hours) before exposing them to this compound.

  • This compound Exposure: Conduct a dose-response bioassay as described in Protocol 1, but with insects that have been pre-treated with the synergist.

  • Analysis: Calculate the LC50 of this compound in the presence of the synergist. A significant decrease in the LC50 value compared to the LC50 of this compound alone indicates the involvement of the inhibited enzyme class in resistance.

Data Presentation

Table 1: Hypothetical Dose-Response Bioassay Data for this compound against S. frugiperda

StrainNLC50 (µg/mL) (95% CI)Slope ± SEResistance Ratio (RR)
Susceptible Lab Strain30015.2 (12.1 - 18.9)2.1 ± 0.21.0
Field Population A (Suspected Resistant)300182.4 (155.6 - 213.7)1.5 ± 0.312.0

Resistance Ratio (RR) = LC50 of resistant strain / LC50 of susceptible strain

Table 2: Hypothetical Synergist Bioassay Results for Field Population A

TreatmentSynergistLC50 (µg/mL) (95% CI)Synergism Ratio (SR)
This compound aloneNone182.4 (155.6 - 213.7)1.0
This compound + PBOPBO25.3 (20.1 - 31.9)7.2
This compound + DEFDEF175.9 (149.8 - 206.5)1.04
This compound + DEMDEM180.1 (153.2 - 211.8)1.01

Synergism Ratio (SR) = LC50 of this compound alone / LC50 of this compound with synergist

Visualizations

Resistance_Investigation_Workflow Start Reduced this compound Efficacy Observed Bioassay Conduct Dose-Response Bioassay (Compare with Susceptible Strain) Start->Bioassay IsResistant Is Resistance Ratio > 10? Bioassay->IsResistant NoResistance No Significant Resistance. Investigate other factors (e.g., compound stability, application method). IsResistant->NoResistance No SynergistAssay Conduct Synergist Bioassays (PBO, DEF, DEM) IsResistant->SynergistAssay Yes Mechanism Identify Primary Resistance Mechanism SynergistAssay->Mechanism P450 Metabolic (P450-mediated) Mechanism->P450 PBO Synergizes Other Other Mechanisms (Target-site, Penetration) Mechanism->Other No Significant Synergism Action Develop Resistance Management Strategy: - Use Synergists - Rotate Modes of Action - Molecular Monitoring P450->Action Other->Action

Caption: Workflow for investigating suspected this compound resistance.

Metabolic_Resistance_Pathway cluster_insect Insect Body cluster_resistance Resistance Mechanisms Brevianamide_ext This compound (External) Cuticle Cuticle Brevianamide_ext->Cuticle Penetration Brevianamide_int This compound (Internal) Cuticle->Brevianamide_int DetoxEnzymes Detoxification Enzymes (P450s, GSTs, Esterases) Brevianamide_int->DetoxEnzymes Metabolism TargetSite Target Site (e.g., Receptor in Neuron) Brevianamide_int->TargetSite Binding Metabolites Inactive Metabolites DetoxEnzymes->Metabolites Effect Toxic Effect TargetSite->Effect ReducedPen Reduced Penetration (Thicker Cuticle) ReducedPen->Cuticle Inhibits IncreasedMetabolism Increased Metabolism (Upregulated Enzymes) IncreasedMetabolism->DetoxEnzymes Enhances AlteredTarget Altered Target Site (Mutation) AlteredTarget->TargetSite Modifies

Caption: General signaling pathways of insecticide action and resistance.

References

Validation & Comparative

Brevianamide A vs. Brevianamide B: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamides are a class of indole (B1671886) alkaloids produced by fungi of the Penicillium and Aspergillus genera. Among these, Brevianamide A and its diastereomer, this compound B, have been subjects of interest due to their complex chemical structures. While structurally similar, their reported biological activities diverge significantly. This guide provides a comprehensive comparison of the biological activities of this compound A and this compound B, supported by available experimental data, detailed methodologies, and a proposed signaling pathway for this compound A's inflammatory effects.

Data Presentation: Comparative Biological Activity

The following table summarizes the known biological activities of this compound A and this compound B. It is important to note that while this compound A has demonstrated distinct biological effects, there is a consensus in the scientific literature that no biological activity has been reported for this compound B.

Biological ActivityThis compound AThis compound BReference(s)
Insecticidal Activity Antifeedant: Potent activity at 1000 ppm and retained activity at 100 ppm against Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm) larvae.No reported activity.[1]
Cytotoxicity Induces cytotoxicity in mammalian lung cells: A dose of 12.5 nM/g body weight significantly increased lactate (B86563) dehydrogenase (LDH) concentration in mouse bronchoalveolar lavage fluid (BALF) at 6 and 24 hours post-instillation, indicating cell death.No reported activity.[2]
Inflammatory Response Pro-inflammatory: High doses (5.0 nM and 12.5 nM/g body weight) induced significant inflammatory responses in mouse lungs within 6 hours, with elevated levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in BALF.No reported activity.[2]

Experimental Protocols

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is a standard method for evaluating the antifeedant properties of a compound against lepidopteran larvae.

1. Insect Rearing:

  • Larvae of Spodoptera frugiperda or Heliothis virescens are reared on an artificial diet in a controlled environment (e.g., 25±2°C, 65±5% relative humidity, 14:10 light:dark photoperiod). Third-instar larvae are typically used for the assay.

2. Preparation of Test Substance:

  • This compound A is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.

  • Serial dilutions are made to obtain the desired test concentrations (e.g., 100 ppm and 1000 ppm).

3. Leaf Disc Preparation:

  • Fresh, untreated leaves (e.g., cotton or maize) are washed and leaf discs of a standard diameter (e.g., 2 cm) are cut using a cork borer.

4. Treatment Application:

  • The leaf discs are dipped in the respective test solutions for a few seconds and then allowed to air dry completely.

  • Control discs are treated with the solvent only.

5. Bioassay:

  • A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to prevent desiccation.

  • One pre-starved (for 2-4 hours) third-instar larva is introduced into each Petri dish.

  • The Petri dishes are kept in the controlled environment for a specified period (e.g., 24 or 48 hours).

6. Data Collection and Analysis:

  • After the feeding period, the larvae are removed, and the remaining leaf area of the disc is measured using a leaf area meter or image analysis software.

  • The percentage of antifeedant activity is calculated using the formula:

    where C is the area of the leaf disc consumed in the control group and T is the area consumed in the treatment group.

Cytotoxicity Assay (LDH Release Assay)

This assay quantitatively measures cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

1. Cell Culture:

  • A suitable mammalian cell line (e.g., murine lung epithelial cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

2. Cell Seeding:

  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

3. Treatment with this compound A:

  • This compound A is dissolved in a vehicle-compatible with cell culture (e.g., DMSO, followed by dilution in culture media) to prepare various concentrations.

  • The culture medium is replaced with fresh medium containing different concentrations of this compound A.

  • Control wells include cells treated with the vehicle alone (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

4. Incubation:

  • The plate is incubated for a specific duration (e.g., 6, 24, or 48 hours).

5. LDH Measurement:

  • After incubation, a small aliquot of the cell culture supernatant is transferred to a new 96-well plate.

  • The LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) is added to each well.

  • The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • The enzymatic reaction, where LDH converts lactate to pyruvate (B1213749) and reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan (B1609692) product, is stopped by adding a stop solution.

6. Data Analysis:

  • The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).

  • The percentage of cytotoxicity is calculated using the formula:

Mandatory Visualization

Proposed Signaling Pathway for this compound A-Induced Inflammatory Response

The induction of TNF-α and IL-6 by this compound A in mammalian lung cells suggests the activation of intracellular signaling cascades commonly associated with inflammation. A plausible mechanism involves the activation of the NF-κB and MAPK signaling pathways.

Brevianamide_A_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response This compound A This compound A Receptor Receptor This compound A->Receptor Binds to unknown receptor IKK IKK Receptor->IKK Activates MAPK_p38 p38 MAPK Receptor->MAPK_p38 Activates MAPK_JNK JNK Receptor->MAPK_JNK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Expression Gene Expression MAPK_p38->Gene_Expression MAPK_JNK->Gene_Expression NF-κB_n->Gene_Expression Induces TNF-α TNF-α Gene_Expression->TNF-α IL-6 IL-6 Gene_Expression->IL-6

Caption: Proposed signaling cascade for this compound A-induced inflammation.

Conclusion

The available evidence clearly distinguishes the biological profiles of this compound A and this compound B. This compound A is a biologically active compound with demonstrated insecticidal (antifeedant) and cytotoxic/pro-inflammatory properties. In contrast, its diastereomer, this compound B, is consistently reported to be biologically inactive. This stark difference in activity, despite their structural similarity, underscores the critical role of stereochemistry in molecular interactions with biological targets. Further research is warranted to elucidate the precise molecular targets of this compound A and to explore the full spectrum of its biological activities. The lack of activity for this compound B makes it a valuable negative control in studies investigating the mechanisms of this compound A.

References

A Comparative Analysis of the Insecticidal Efficacy of Brevianamide and Other Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal efficacy of brevianamide with other notable mycotoxins. The following sections detail the available experimental data, methodologies, and known mechanisms of action to offer an objective assessment of their potential as insect control agents.

Quantitative Efficacy Comparison

Direct quantitative comparisons of the insecticidal efficacy of this compound A with other mycotoxins are limited in publicly available literature. Much of the research on this compound A has focused on its potent antifeedant properties rather than direct lethal concentrations. However, by compiling data from various studies, we can construct a comparative overview.

The following table summarizes the insecticidal and antifeedant activities of this compound A and other selected mycotoxins against key insect pests, Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm). It is important to note that the experimental conditions and methodologies may vary between studies, affecting direct comparability.

MycotoxinInsect SpeciesBioassay MethodEfficacy MetricValueSource(s)
This compound A S. frugiperda, H. virescensDiet IncorporationAntifeedant ActivityPotent at 1000 ppm, activity retained at 100 ppm[1]
Ochratoxin A S. frugiperdaDiet IncorporationMortality100%at 10 ppm[1]
Ochratoxin A S. frugiperda, H. virescensDiet IncorporationAntifeedant ActivityPotentat 1000 ppm[1]
Aflatoxin B1 S. frugiperdaDiet IncorporationLC50 (72h)0.090 ppm[2]
Fumonisin B1 S. frugiperda (Sf9 cells)In vitro Cell Proliferation-Inhibited cell proliferation, arrested cell growth at G2/M phase[3]

Experimental Protocols

The methodologies employed in determining insecticidal efficacy are critical for interpreting the data. Below are detailed protocols for common bioassays used in the cited studies.

Diet Incorporation Bioassay for Antifeedant and Insecticidal Activity

This method is utilized to assess the impact of mycotoxins when ingested by the insect larvae.

  • Mycotoxin Preparation: A stock solution of the mycotoxin is prepared by dissolving it in a suitable solvent, such as acetone.

  • Diet Preparation: An artificial insect diet is prepared according to standard laboratory procedures.

  • Incorporation: The mycotoxin stock solution is added to the molten artificial diet at various concentrations (e.g., 10, 100, 1000 ppm). A control diet is prepared with the solvent alone.

  • Assay Setup: The treated and control diets are dispensed into individual wells of a multi-well plate or small petri dishes.

  • Insect Introduction: One larva of the target insect species (e.g., early instar S. frugiperda or H. virescens) is placed in each well.

  • Incubation: The assays are maintained in a controlled environment (typically 25-27°C, with a set photoperiod).

  • Data Collection:

    • Antifeedant Activity: The amount of diet consumed by the larvae in both treated and control groups is measured after a specific period (e.g., 24, 48, 72 hours). The antifeedant index can be calculated.

    • Insecticidal Activity: Larval mortality is recorded at set intervals. For quantitative analysis, a range of concentrations is tested to determine the LC50 (lethal concentration to kill 50% of the population).

Leaf Dip Bioassay for Insecticidal Activity

This method assesses the contact and ingestion toxicity of a substance.

  • Solution Preparation: The test compound is dissolved in a suitable solvent to create a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Leaf Preparation: Leaf discs of a host plant (e.g., maize for S. frugiperda) are excised.

  • Treatment: Each leaf disc is dipped into a specific concentration of the test solution for a short duration (e.g., 10-30 seconds). Control leaves are dipped in the solvent only.

  • Drying: The treated leaf discs are allowed to air dry completely.

  • Assay Setup: Each dried leaf disc is placed in a petri dish.

  • Insect Introduction: A known number of larvae are introduced into each petri dish.

  • Incubation and Observation: The petri dishes are kept in a controlled environment, and larval mortality is assessed at regular intervals (e.g., 24, 48, 72 hours).

Signaling Pathways and Mechanisms of Action

The insecticidal activity of mycotoxins is a result of their interference with critical biological pathways. The following diagrams illustrate the known or proposed mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection Mycotoxin Stock Mycotoxin Stock Diet Incorporation Diet Incorporation Mycotoxin Stock->Diet Incorporation Leaf Dip Leaf Dip Mycotoxin Stock->Leaf Dip Artificial Diet Artificial Diet Artificial Diet->Diet Incorporation Host Plant Leaves Host Plant Leaves Host Plant Leaves->Leaf Dip Antifeedant Index Antifeedant Index Diet Incorporation->Antifeedant Index Mortality (LC50) Mortality (LC50) Diet Incorporation->Mortality (LC50) Leaf Dip->Mortality (LC50)

General workflow for insecticidal bioassays.
This compound: A Potent Antifeedant

This compound A has demonstrated significant antifeedant properties against lepidopteran larvae.[1][4] While the precise molecular target for its antifeedant activity is not fully elucidated, it is hypothesized to interact with gustatory receptors or other neuronal signaling pathways that regulate feeding behavior in insects. Its complex chemical structure, featuring a bicyclo[2.2.2]diazaoctane ring system, is a common feature among a class of mycotoxins with diverse biological activities.

Ochratoxin A: Inhibition of Protein Synthesis

The insecticidal and antifeedant effects of ochratoxin A are likely linked to its known mechanism of action in other organisms: the inhibition of protein synthesis. Ochratoxin A acts as a competitive inhibitor of phenylalanyl-tRNA synthetase, an enzyme crucial for the incorporation of the amino acid phenylalanine into proteins. This disruption of protein synthesis can lead to a cascade of downstream effects, ultimately resulting in cell death and organismal mortality.

ochratoxin_pathway ota Ochratoxin A phe_trna Phenylalanyl-tRNA Synthetase ota->phe_trna Inhibits protein_syn Protein Synthesis phe_trna->protein_syn Enables cell_death Cell Death / Mortality protein_syn->cell_death Leads to (when inhibited) fumonisin_pathway fb1 Fumonisin B1 cell_cycle Cell Cycle Arrest (G2/M) fb1->cell_cycle membrane Membrane Potential Disruption fb1->membrane gene_exp Altered Gene Expression (Detox, Hormones, Apoptosis) fb1->gene_exp apoptosis Apoptosis gene_exp->apoptosis

References

A Comparative Analysis of Brevianamide S and Standard Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antitubercular activity of Brevianamide S with established antitubercular drugs. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of performance metrics based on available experimental data.

Introduction to this compound S

This compound S is a dimeric diketopiperazine natural product isolated from the marine-derived fungus Aspergillus versicolor.[1] It has garnered attention for its selective antibacterial activity against Bacille Calmette-Guérin (BCG), an attenuated strain of Mycobacterium bovis frequently used as a surrogate for Mycobacterium tuberculosis in initial screening assays.[1][2][3][4] This selectivity suggests that this compound S may operate through a novel mechanism of action, making it a person of interest for the development of next-generation antitubercular therapies.[2][4][5][6]

Quantitative Comparison of Antitubercular Activity

The primary metric for comparing the in vitro efficacy of antitubercular agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. The table below summarizes the reported MIC values for this compound S against BCG and M. tuberculosis, alongside those of several first- and second-line antitubercular drugs against M. tuberculosis.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Values

CompoundTarget OrganismMIC (µg/mL)MIC (µM)Reference
This compound S M. bovis BCG6.25~9.0[1][2][7]
This compound Analogue M. tuberculosis10.2-[8]
Isoniazid M. tuberculosis H37Rv0.05 - 0.2~0.30[1][9][10]
Rifampicin M. tuberculosis H37Rv~0.8~0.04[9][10]
Ethambutol M. tuberculosis H37Rv~8.0~2.0[9][10]
Streptomycin M. tuberculosis H37Rv5.0-[9]
Bedaquiline M. tuberculosis H37Rv-0.021[10]
Delamanid M. tuberculosis0.03 (MIC₉₀)-[11]
Linezolid M. tuberculosis1.0 (MIC₉₀)-[11]
Clofazimine M. tuberculosis0.25 (MIC₉₀)-[11]

Note: MIC values can vary based on the specific strain, assay method, and experimental conditions. MIC₉₀ refers to the concentration required to inhibit 90% of the tested isolates.

While the potency of this compound S appears modest compared to frontline drugs like Isoniazid and Rifampicin, its unique selective activity against mycobacteria is noteworthy.[1]

Experimental Protocols for Activity Assessment

The determination of MIC values is a critical step in antimicrobial drug discovery. The broth microdilution method is a standard and widely used technique.[11][12] More rapid methods utilizing luminescence or colorimetric indicators are also employed to increase throughput.

1. Broth Microdilution Method for MIC Determination

This method determines the MIC of a compound by assessing microbial growth in a liquid medium containing serial dilutions of the antimicrobial agent.

  • Inoculum Preparation: A pure culture of the test organism (e.g., M. tuberculosis H37Rv) is grown in a suitable broth like Middlebrook 7H9.[12][13] The bacterial suspension is then adjusted to a specific turbidity, often matching a 0.5 or 1.0 McFarland standard, to achieve a standardized cell density (e.g., ~5 x 10⁵ CFU/mL in the final test volume).[12]

  • Plate Preparation: The assay is performed in 96-well microtiter plates.[12][14] A two-fold serial dilution of each test compound is prepared directly in the wells containing growth medium.[14] Control wells are included: a positive control (bacteria with no drug) and a negative control (medium only).[12]

  • Inoculation and Incubation: Each well (except the negative control) is inoculated with the standardized bacterial suspension. The plates are sealed and incubated at 37°C for a period ranging from 7 to 14 days for slow-growing mycobacteria.[11][12]

  • Reading Results: The MIC is determined as the lowest concentration of the drug that shows no visible growth.[15] Growth can be assessed visually or by using a growth indicator like resazurin (B115843) (the active ingredient in AlamarBlue), which changes color in the presence of viable, metabolically active cells.[10]

2. Luminescence-Based Assays

To accelerate the process, engineered strains of M. tuberculosis that constitutively express a luciferase operon (e.g., from Photorhabdus luminescens) can be used.[13][14]

  • Principle: Viable bacteria produce light, and the luminescence signal is directly proportional to the number of living cells.

  • Procedure: The assay setup is similar to the broth microdilution method, but white opaque plates are used to maximize the light signal.[14] Instead of visual inspection, a luminometer is used to measure the relative light units (RLU) from each well.

  • Advantages: This method significantly reduces the time required to obtain results, with MICs often determinable within 3 to 7 days, compared to the weeks required for traditional methods.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_culture 1. Grow Mycobacterial Culture (e.g., M. tb H37Rv in 7H9 Broth) prep_inoculum 2. Standardize Inoculum (Adjust to McFarland Standard) prep_culture->prep_inoculum prep_plate 3. Prepare 96-Well Plate (Serial Dilution of Test Compounds) prep_inoculum->prep_plate inoculate 4. Inoculate Plate with Standardized Culture prep_plate->inoculate incubate 5. Seal and Incubate (37°C, 7-14 days) inoculate->incubate read_results 6. Read Results incubate->read_results determine_mic 7. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action

While the mechanisms of action for standard antitubercular drugs are well-established (e.g., Isoniazid inhibits mycolic acid synthesis, Rifampicin inhibits RNA polymerase), the precise molecular target of this compound S in mycobacteria has not yet been elucidated.[4][16] Its selective activity against mycobacteria strongly suggests a target that is unique to this genus, making it an exciting candidate for further investigation to overcome existing drug resistance mechanisms.[1][2]

Conclusion

This compound S demonstrates selective, albeit modest, antitubercular activity. Its primary value lies in its potential novel mechanism of action, which could be exploited to develop new drugs effective against drug-resistant strains of M. tuberculosis. Further research is required to identify its molecular target and optimize its structure to enhance potency. The experimental protocols described herein provide a standardized framework for evaluating and comparing the efficacy of such novel compounds against established therapeutic agents.

References

Unveiling the Elusive Target of Brevianamide F in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ghent, Belgium – December 18, 2025 – Brevianamide F, a naturally occurring diketopiperazine alkaloid, has garnered interest in the scientific community for its diverse biological activities. While its derivatives have shown promise in antiproliferative assays against various cancer cell lines, the direct molecular target of the parent compound, this compound F, within cancer cells has remained a subject of investigation. This guide provides a comparative analysis of the experimental data available to validate the proposed targets of this compound F and its analogs, offering researchers a comprehensive overview of its potential and limitations as an anticancer agent.

Deciphering the Cytotoxic Profile of this compound F and Its Derivatives

Initial validation of a potential anticancer compound often begins with assessing its cytotoxicity against various cancer cell lines. Experimental data reveals that while this compound F itself exhibits limited antiproliferative activity, its synthetic derivatives show significantly enhanced potency.

A study evaluating a series of C2-arylated analogs of this compound F demonstrated a remarkable increase in cytotoxicity against several human cancer cell lines. Notably, in HeLa (cervical adenocarcinoma) cells, this compound F was found to be largely inactive, with a half-maximal inhibitory concentration (IC50) exceeding 200 µM.[1] In stark contrast, its derivatives, compounds 4c and 4d , displayed IC50 values of 26 µM and 52 µM, respectively, highlighting the critical role of structural modification in augmenting its anticancer potential.[1]

CompoundCell LineIC50 (µM)
This compound F HeLa>200[1]
Derivative 4c HeLa26 ± 4[1]
Derivative 4d HeLa52 ± 9[1]
This compound FA-549 (Lung Carcinoma)Low to moderate activity
This compound FSK-BR-3 (Breast Adenocarcinoma)Low to moderate activity
This compound FHT-29 (Colon Adenocarcinoma)Low to moderate activity

Table 1: Comparative Cytotoxicity of this compound F and its Derivatives. The table summarizes the IC50 values of this compound F and its C2-arylated derivatives against various human cancer cell lines. The data indicates that derivatization is crucial for the antiproliferative activity of the this compound scaffold.

Investigating the Putative Kinase Targets: Casein Kinase 1 and Cyclin-Dependent Kinase 1

This compound F has been proposed to act as a multi-target kinase inhibitor, with Casein Kinase 1 (CK1) and Cyclin-Dependent Kinase 1 (CDK1) suggested as potential targets. To validate these claims, a comparative analysis with known inhibitors of these kinases is essential.

Casein Kinase 1 (CK1) Inhibition

CK1 is a family of serine/threonine kinases implicated in various cellular processes, including Wnt signaling and circadian rhythms, and is considered a therapeutic target in several cancers. Potent and selective inhibitors of CK1 have been developed and characterized.

InhibitorTarget IsoformIC50 (nM)
D4476 CK1δ300[2]
SR-3029 CK1δ/ε44 (CK1δ), 260 (CK1ε)[3]
BTX-A51 CK1α17[3]
IC261 CK1~1000 (in vitro)[4]

Table 2: Potency of Known Casein Kinase 1 Inhibitors. This table presents the IC50 values of several well-characterized CK1 inhibitors against different isoforms of the kinase, providing a benchmark for evaluating novel inhibitory compounds.

As of the latest available data, direct enzymatic inhibition studies quantifying the IC50 of this compound F or its active derivatives against any CK1 isoform have not been reported in peer-reviewed literature. This represents a significant gap in the validation of CK1 as a direct target.

Cyclin-Dependent Kinase 1 (CDK1) Inhibition

CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Several small molecule inhibitors of CDK1 have been identified and are in various stages of development.

InhibitorIC50 (nM)
Dinaciclib (SCH-727965) 3 (CDK1)[5]
Flavopiridol 30 (CDK1)[5]
(R)-roscovitine (Seliciclib) 2700 (CDK1)[5]
AT7519 190 (CDK1)[5]

Table 3: Potency of Known CDK1 Inhibitors. The table showcases the IC50 values of established CDK1 inhibitors, offering a reference point for the potency required for effective inhibition of this kinase.

Similar to the case with CK1, there is a lack of published experimental data demonstrating the direct inhibitory effect of this compound F or its derivatives on CDK1 enzymatic activity.

Experimental Protocols

To facilitate further research and validation efforts, detailed protocols for the key experimental assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound F or its derivatives) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6][7][8]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate well, combine the kinase buffer, the purified recombinant kinase (e.g., CK1 or CDK1), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (often radiolabeled with ³²P or in a system that allows for non-radioactive detection).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a membrane that binds the substrate.

  • Detection and Quantification: Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter.[10][11] For non-radiometric assays, such as ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.[12][13]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound F Derivatization and Activity BrevianamideF This compound F (IC50 > 200 µM in HeLa) Derivatization Chemical Synthesis (C2-Arylation) BrevianamideF->Derivatization Leads to Derivatives This compound F Derivatives (e.g., 4c, 4d) Derivatization->Derivatives Activity Enhanced Antiproliferative Activity (IC50 = 26-52 µM in HeLa) Derivatives->Activity Exhibit

Caption: this compound F derivatization workflow.

G cluster_1 Proposed Mechanism of Action BrevianamideF This compound F (or Derivatives) CK1 Casein Kinase 1 (CK1) BrevianamideF->CK1 Potential Inhibition (?) CDK1 Cyclin-Dependent Kinase 1 (CDK1) BrevianamideF->CDK1 Potential Inhibition (?) Proliferation Inhibition of Cancer Cell Proliferation BrevianamideF->Proliferation Results in Signaling Cancer Cell Signaling Pathways (e.g., Wnt, Cell Cycle) CK1->Signaling Regulates CDK1->Signaling Regulates Signaling->Proliferation Drives

Caption: Proposed signaling pathway of this compound F.

G cluster_2 Experimental Workflow for Target Validation Start Start: Synthesize this compound F Derivatives CellViability Cell Viability Assays (e.g., MTT) - Determine IC50 in various cancer cell lines Start->CellViability KinaseScreen In Vitro Kinase Inhibition Assays - Test against CK1 and CDK1 CellViability->KinaseScreen If active DataAnalysis Data Analysis and Comparison - Compare IC50 values to known inhibitors KinaseScreen->DataAnalysis Conclusion Conclusion: Validate or Invalidate Direct Kinase Targets DataAnalysis->Conclusion

Caption: Workflow for this compound F target validation.

Conclusion and Future Directions

The currently available evidence suggests that while the this compound scaffold holds promise for the development of anticancer agents, the parent compound, this compound F, is not a potent cytotoxic agent in its own right. Chemical modifications are essential to unlock its antiproliferative activity.

The validation of CK1 and CDK1 as direct molecular targets of this compound F or its active derivatives remains incomplete. Future research should prioritize conducting direct enzymatic inhibition assays to determine the IC50 values against these kinases. Such studies are crucial to confirm or refute the hypothesis that this compound F and its analogs function as kinase inhibitors and to elucidate their precise mechanism of action in cancer cells. Without this direct evidence, the role of these kinases as primary targets of this compound compounds remains speculative. This guide underscores the necessity of rigorous experimental validation to advance our understanding of this class of natural products and their potential in oncology drug discovery.

References

A Comparative Guide to the Bioactivities of Brevianamide and Paraherquamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivities of two structurally related mycotoxins: brevianamide and paraherquamide. While both belong to the bicyclo[2.2.2]diazaoctane class of alkaloids, their biological activities diverge significantly. This document summarizes their primary functions, presents available quantitative data, details relevant experimental protocols, and visualizes their mechanisms of action and experimental workflows.

Introduction

Brevianamides and paraherquamides are complex indole (B1671886) alkaloids produced by various species of Penicillium and Aspergillus fungi. They share a common bicyclo[2.2.2]diazaoctane core structure, which is biosynthetically intriguing and has made them targets for total synthesis.[1][2] Despite this structural similarity, their primary biological activities are distinct: paraherquamides are best known for their potent anthelmintic (anti-nematode) properties, while different brevianamides exhibit insecticidal, antibacterial, and antifungal activities.[3][4][5] This guide will focus on the comparative bioactivity of Paraherquamide A, this compound A, and this compound F as representative examples of their respective classes.

Paraherquamide A: Anthelmintic Activity

Paraherquamide A is a potent anthelmintic agent that has been extensively studied for its ability to combat parasitic nematodes. It induces a rapid, flaccid paralysis in these worms, proving effective even against strains resistant to other classes of anthelmintics.

Data Presentation: Anthelmintic Potency
CompoundTarget OrganismBioassayPotency (IC50)Reference
Paraherquamide A Haemonchus contortus (Barber's pole worm)Larval Motility Inhibition (L3)2.7 µg/mL[1]
Paraherquamide A Ostertagia circumcinctaLarval Motility Inhibition (L3)0.033 µg/mL[1]
Paraherquamide A Trichostrongylus colubriformisLarval Motility Inhibition (L3)0.058 µg/mL[1]
Experimental Protocol: Larval Motility Inhibition Assay

This in vitro assay measures the concentration of a compound required to inhibit the movement of nematode larvae.

  • Larval Preparation: Third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus) are obtained from fecal cultures and exsheathed (removal of the outer cuticle) using a solution like sodium hypochlorite. The exsheathed larvae are then washed and suspended in a buffer solution.

  • Assay Setup: The assay is typically performed in a 96-well microtiter plate. Serial dilutions of Paraherquamide A are prepared in the buffer.

  • Incubation: A standardized number of exsheathed L3 larvae are added to each well containing the different concentrations of the compound. Control wells contain larvae with no compound. The plate is then incubated for a set period, typically 24 to 72 hours.

  • Motility Assessment: After incubation, the motility of the larvae in each well is observed under a microscope. Larvae are considered immotile if they do not show any signs of movement, even after gentle prodding.

  • Data Analysis: The percentage of motile larvae is calculated for each concentration. The IC50 value, the concentration at which 50% of the larvae are immotile, is then determined using statistical analysis software.

Mandatory Visualizations

paraherquamide_mechanism cluster_NMJ Nematode Neuromuscular Junction ACh Acetylcholine (B1216132) (ACh) nAChR Nicotinic ACh Receptor (nAChR) (L-type) ACh->nAChR Binds & Activates Muscle Muscle Cell nAChR->Muscle Na+ influx -> Depolarization Contraction Contraction Muscle->Contraction Leads to Paraherquamide Paraherquamide A Paraherquamide->nAChR Antagonist: Blocks ACh binding Paralysis Paralysis

Mechanism of Paraherquamide A Action

larval_motility_assay start Start: L3 Nematode Larvae exsheath Exsheath Larvae (e.g., Sodium Hypochlorite) start->exsheath wash Wash & Suspend in Buffer exsheath->wash plate Add to 96-well plate with serial dilutions of Paraherquamide A wash->plate incubate Incubate (e.g., 72 hours) plate->incubate assess Assess Motility (Microscopy) incubate->assess analyze Calculate IC50 Value assess->analyze end End: Potency Determined analyze->end

Workflow for Larval Motility Assay

This compound A: Insecticidal (Antifeedant) Activity

This compound A is primarily recognized for its insecticidal properties, which manifest as a potent antifeedant effect against the larvae of several key agricultural pests. Rather than causing immediate toxicity, it deters insects from feeding, leading to starvation and reduced crop damage.

Data Presentation: Insecticidal Potency
CompoundTarget OrganismBioassayPotencyReference
This compound A Spodoptera frugiperda (Fall armyworm)Leaf Disc Choice AssayPotent Antifeedant @ 100 ppm[1]
This compound A Heliothis virescens (Tobacco budworm)Leaf Disc Choice AssayPotent Antifeedant @ 100 ppm[1]
This compound A S. frugiperda & H. virescensLeaf Disc Choice AssayPotent Antifeedant @ 1000 ppm[1]

Note: A quantitative Feeding Deterrence Index (FDI) is not available in the cited literature, but the compound is described as "potent."

Experimental Protocol: Leaf Disc Antifeedant Assay

This bioassay quantifies the feeding deterrence of a compound against insect larvae.

  • Preparation of Leaf Discs: Leaf discs of a suitable size are cut from the host plant of the target insect (e.g., maize for S. frugiperda).

  • Treatment: The leaf discs are treated with different concentrations of this compound A dissolved in a suitable solvent (e.g., acetone). Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.

  • Bioassay Setup: The bioassay is conducted in petri dishes. In a "choice" test, both a treated and a control leaf disc are placed in the dish. In a "no-choice" test, only a treated disc is provided.

  • Insect Introduction: A single, pre-starved larva (e.g., third-instar) is introduced into each petri dish.

  • Incubation: The larvae are allowed to feed for a specified period, typically 24 to 48 hours.

  • Data Collection: After the feeding period, the area of the leaf disc consumed is measured for both treated and control discs, often using a leaf area meter or image analysis software.

  • Data Analysis: The Feeding Deterrence Index (FDI) can be calculated using the formula: FDI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control group and T is the area consumed in the treated group. A higher FDI indicates a stronger antifeedant effect.

Mandatory Visualizations

brevianamide_A_mechanism cluster_Insect Insect Chemosensory System BrevianamideA This compound A (on leaf surface) GR Gustatory Receptors (GRs) on Gustatory Receptor Neuron (GRN) BrevianamideA->GR Binds & Activates GRN Gustatory Receptor Neuron (GRN) GR->GRN Signal Transduction Brain Insect Brain GRN->Brain Action Potential -> Aversive Signal FeedingBehavior Feeding Behavior Brain->FeedingBehavior Inhibits

Proposed Mechanism of this compound A

antifeedant_assay start Start: Host Plant Leaves cut_discs Cut Leaf Discs start->cut_discs treat Treat Discs with this compound A (Control: Solvent only) cut_discs->treat setup Place Discs in Petri Dish treat->setup add_larva Introduce Pre-Starved Larva setup->add_larva incubate Incubate (e.g., 48 hours) add_larva->incubate measure Measure Consumed Leaf Area incubate->measure analyze Calculate Feeding Deterrence Index (FDI) measure->analyze end End: Antifeedant Activity Determined analyze->end

Workflow for Antifeedant Bioassay

This compound F: Antimicrobial Activity

This compound F, a simpler diketopiperazine precursor to other brevianamides, has demonstrated notable antibacterial and antifungal properties. Diketopiperazines are known to play roles in microbial communication, such as quorum sensing, which may be related to their mechanism of action.[6][7]

Data Presentation: Antimicrobial Potency
CompoundTarget OrganismBioassayPotencyReference
This compound F Bacille Calmette-Guérin (BCGs)Broth MicrodilutionIC50 = 44.1 µM
This compound F Staphylococcus aureusAgar Disc Diffusion14 mm zone of inhibition[5]
This compound F Micrococcus luteusAgar Disc Diffusion14 mm zone of inhibition[5]
This compound F Candida albicansNot SpecifiedActive (better than Amphotericin B)[5]
Experimental Protocol: Broth Microdilution Assay (for MIC/IC50)

This method is used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., McFarland standard).

  • Assay Setup: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of this compound F is prepared directly in the wells with the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells include a positive control (microbes, no compound) and a negative control (medium, no microbes).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: After incubation, the wells are visually inspected for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. For an IC50 value, a viability indicator dye (like resazurin (B115843) or MTT) can be added, and the absorbance is read on a plate reader to quantify growth inhibition.

  • Data Analysis: The IC50 is calculated as the concentration that reduces microbial growth by 50% compared to the positive control.

Mandatory Visualizations

brevianamide_F_mechanism cluster_Bacteria Bacterial Population BrevianamideF This compound F QS_Receptor QS Receptor BrevianamideF->QS_Receptor Interferes with Signal Binding QS_Signal Quorum Sensing (QS) Autoinducer Signal QS_Signal->QS_Receptor Binds & Activates Gene_Expression Virulence & Biofilm Gene Expression QS_Receptor->Gene_Expression Regulates Growth Population Growth & Pathogenicity Gene_Expression->Growth Promotes Inhibition Inhibition of Growth

Proposed Mechanism of this compound F

mic_assay start Start: this compound F & Bacterial Culture prepare_dilutions Prepare Serial Dilutions of this compound F in 96-well plate start->prepare_dilutions prepare_inoculum Standardize Bacterial Inoculum start->prepare_inoculum inoculate Inoculate wells with bacteria prepare_dilutions->inoculate prepare_inoculum->inoculate incubate Incubate (e.g., 37°C for 24h) inoculate->incubate read_results Observe for Turbidity (Growth) or add Viability Dye incubate->read_results analyze Determine MIC or IC50 read_results->analyze end End: Antimicrobial Potency Determined analyze->end

Workflow for Broth Microdilution Assay

Comparative Cytotoxicity

Assessing the cytotoxicity of these compounds against mammalian cells is crucial for evaluating their potential as therapeutic agents. Limited data is available, particularly for Paraherquamide A, but the existing information suggests that this compound F has low cytotoxicity.

Data Presentation: In Vitro Cytotoxicity
CompoundCell LineAssay TypePotency (IC50)Reference
This compound F HeLa (Human cervical cancer)Proliferation Assay>200 µM[8]
This compound F Analog (4c) HeLa (Human cervical cancer)Proliferation Assay26 µM[8]
This compound A Murine Lung CellsNot SpecifiedInduces cytotoxicity & inflammatory response[8]
Paraherquamide A Mammalian CellsNot SpecifiedData not available in cited literature

Note: The data indicates that while the parent this compound F is not very cytotoxic, simple chemical modifications can significantly increase its activity.

Conclusion

This comparative analysis underscores that despite their shared structural core, brevianamides and paraherquamides are functionally distinct families of natural products.

  • Paraherquamide A is a specialized anthelmintic that acts as a potent antagonist of nematode nicotinic acetylcholine receptors. Its well-defined mechanism and high potency make it a strong candidate for veterinary medicine.

  • This compound A functions as an insecticidal antifeedant , deterring pests by activating their aversive taste pathways through gustatory receptors. This mode of action is valuable for crop protection.

  • This compound F exhibits broad antimicrobial activity, likely through the disruption of bacterial cell-cell communication, and displays low cytotoxicity, suggesting a potential starting point for the development of new antibacterial or antifungal agents.

The divergent bioactivities of these related molecules highlight the subtle structure-activity relationships that govern their interactions with different biological targets. Further research, particularly direct comparative studies and elucidation of the precise molecular targets of the brevianamides, will be invaluable for the drug development community.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Brevianamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of brevianamide, a class of indole (B1671886) alkaloids produced by Penicillium and Aspergillus species. Brevianamides are of significant interest due to their diverse biological activities. Accurate and reliable quantification of these compounds is crucial for research, drug development, and quality control. This document outlines the experimental protocols for key analytical techniques and presents a comparative analysis of their performance to aid in the selection of the most appropriate method for a given application.

Overview of Analytical Methods

The analysis of this compound typically employs a range of chromatographic and spectroscopic techniques. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the purpose of the analysis (e.g., qualitative screening vs. quantitative determination). The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) also play a role, particularly in structural elucidation and quantitative analysis (qNMR).

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of this compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid method suitable for the qualitative screening of this compound.[1][2]

  • Sample Preparation:

    • Extract the sample (e.g., fungal culture, plant extract) with a suitable organic solvent such as ethyl acetate (B1210297) or chloroform.

    • Concentrate the extract under reduced pressure.

    • Dissolve the residue in a small volume of a suitable solvent (e.g., methanol, chloroform) for spotting.

  • TLC Plate:

  • Application:

    • Spot the dissolved sample extract and a this compound standard onto the TLC plate using a capillary tube or a micropipette.

  • Mobile Phase (Solvent System):

    • A common mobile phase is a mixture of ethyl acetate and petroleum spirit (e.g., 1:1 v/v).[1] The polarity can be adjusted based on the specific this compound analogue being analyzed.

  • Development:

    • Place the TLC plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Visualization:

    • Visualize the separated spots under UV light (254 nm).[1]

    • Alternatively, use staining reagents such as p-anisaldehyde or KMnO4 solution followed by heating to visualize the spots.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution and is suitable for both qualitative and quantitative analysis of this compound. It can be coupled with various detectors, most commonly UV/Vis or a mass spectrometer.[1]

  • Sample Preparation:

    • Perform a solvent extraction as described for TLC.

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector is required. For chiral separations, a chiral column and a suitable detector are necessary.[1]

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a modifier like formic acid) is typical.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of 230 nm or 254 nm.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for trace-level quantification of this compound in complex matrices.

  • Sample Preparation:

    • Similar to HPLC, but may require more rigorous clean-up to minimize matrix effects. Stable isotope-labeled internal standards can be added during sample preparation for accurate quantification.

  • Instrumentation:

    • An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) is used.

  • Chromatographic Conditions:

    • Similar to HPLC, but often using columns with smaller particle sizes (e.g., sub-2 µm) and lower flow rates compatible with the mass spectrometer's ion source.

  • Mass Spectrometry Conditions (Example for this compound A):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion (m/z): [M+H]+

    • Product Ions (for MRM): Specific fragment ions of this compound A would be selected for quantification and confirmation.

Data Presentation: Comparison of Analytical Methods

The performance of different analytical methods for this compound can be compared based on several key validation parameters. The following table summarizes the expected performance characteristics of each technique.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Selectivity Low to ModerateModerate to HighVery High
Sensitivity (LOD/LOQ) µg rangeng to µg rangepg to ng range
Linearity Semi-quantitativeGoodExcellent
Accuracy (Recovery) VariableGood (typically 80-120%)Excellent (typically 90-110%)
Precision (RSD) High (>15%)Good (<15%)Excellent (<10%)
Throughput HighModerateModerate
Cost LowModerateHigh
Expertise Required LowModerateHigh

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method cross-validation and the logical relationship between different analytical techniques for this compound analysis.

Cross_Validation_Workflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_evaluation Data Analysis & Evaluation cluster_conclusion Conclusion & Reporting define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods for Comparison define_scope->select_methods prep_samples Prepare Homogeneous Samples select_methods->prep_samples analyze_samples Analyze Samples with Each Method prep_samples->analyze_samples record_data Record Raw Data analyze_samples->record_data calc_params Calculate Validation Parameters (LOD, LOQ, etc.) record_data->calc_params stat_analysis Perform Statistical Analysis (e.g., t-test, ANOVA) calc_params->stat_analysis compare_performance Compare Method Performance stat_analysis->compare_performance assess_equivalence Assess Method Equivalence/Bias compare_performance->assess_equivalence documentation Document Results & Conclusions assess_equivalence->documentation

Caption: General workflow for the cross-validation of analytical methods.

Analytical_Method_Relationship cluster_screening Screening Methods cluster_quantification Quantitative Methods cluster_confirmatory Confirmatory & Structural Analysis TLC Thin-Layer Chromatography (TLC) HPLC_UV HPLC-UV TLC->HPLC_UV Confirmation & Quantification LC_MSMS LC-MS/MS TLC->LC_MSMS Direct Confirmation HPLC_UV->LC_MSMS Higher Sensitivity & Selectivity NMR qNMR / Structural NMR LC_MSMS->NMR Structural Confirmation

Caption: Logical relationship between analytical methods for this compound.

Conclusion

The selection of an analytical method for this compound is a critical decision that impacts the quality and reliability of research and development outcomes. For rapid and cost-effective screening, TLC is a viable option. For routine quantitative analysis, HPLC-UV provides a good balance of performance and cost. For trace-level quantification in complex matrices and confirmatory analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. Cross-validation of these methods is essential to ensure data consistency and accuracy across different analytical platforms. This guide provides the foundational information for researchers to design and implement a robust cross-validation study for the analysis of this compound.

References

Efficacy of Brevianamide Alkaloids Against Lepidopteran Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal efficacy of brevianamide A, a mycotoxin with known antifeedant properties. The data presented is compiled from available literature to aid researchers in evaluating its potential as a pest management agent. This document summarizes quantitative data, details experimental methodologies, and visualizes potential modes of action and experimental workflows.

Comparative Efficacy of this compound A and Other Compounds

This compound A has demonstrated significant antifeedant activity against key lepidopteran pests, Spodoptera frugiperda (fall armyworm) and Heliothis virescens (tobacco budworm).[1] The following table summarizes the reported efficacy of this compound A and compares it with its photolysis product, this compound D, and another mycotoxin, ochratoxin A.

CompoundTarget PestConcentrationObserved EffectEfficacySource
This compound A Spodoptera frugiperda, Heliothis virescens1000 ppmPotent AntifeedantHigh
Spodoptera frugiperda, Heliothis virescens100 ppmActive AntifeedantModerate
This compound D Spodoptera frugiperdaNot SpecifiedMore effective than this compound A in reducing pupal weightModerate
Ochratoxin A Spodoptera frugiperda10 ppm100% MortalityHigh
Spodoptera frugiperda, Heliothis virescens1000 ppmPotent AntifeedantHigh

Experimental Protocols

The primary method for evaluating the antifeedant properties of this compound A is the leaf disc bioassay. Below is a detailed description of a typical experimental protocol.

Antifeedant Leaf Disc Bioassay

This method assesses the feeding deterrence of a compound by measuring the consumption of treated leaf material by insect larvae.

Materials:

  • Test compounds (e.g., this compound A)

  • Solvent (e.g., acetone)

  • Leaf discs from a suitable host plant (e.g., cotton for H. virescens, maize for S. frugiperda)

  • Late-instar larvae of the target pest (e.g., 3rd or 4th instar)

  • Petri dishes

  • Filter paper

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare solutions of the test compounds in a suitable solvent at various concentrations (e.g., 10 ppm, 100 ppm, 1000 ppm). A solvent-only solution serves as the control.

  • Treatment of Leaf Discs: Uniformly cut leaf discs are dipped into the test solutions for a standardized duration and then allowed to air dry completely. Control discs are treated with the solvent alone.

  • Bioassay Setup: Place one treated leaf disc in each petri dish lined with moist filter paper to maintain humidity.

  • Introduction of Larvae: Introduce one pre-starved larva into each petri dish.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, and light) for a specified period (e.g., 24 or 48 hours).

  • Data Collection: After the incubation period, measure the area of the leaf disc consumed by each larva using a leaf area meter or by scanning the discs and analyzing the images with software.

  • Calculation of Antifeedant Index: The antifeedant index (AFI) is calculated using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the leaf consumed in the control group and T is the area of the leaf consumed in the treated group.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_solutions Prepare Test Solutions treat_discs Treat Leaf Discs prep_solutions->treat_discs setup_dishes Set up Petri Dishes treat_discs->setup_dishes add_larvae Introduce Larvae setup_dishes->add_larvae incubate Incubate add_larvae->incubate measure_consumption Measure Leaf Consumption incubate->measure_consumption calculate_afi Calculate Antifeedant Index measure_consumption->calculate_afi

Antifeedant Leaf Disc Bioassay Workflow.

Potential Mode of Action: A Hypothetical Signaling Pathway

The precise molecular target of this compound A in insects has not been fully elucidated. However, based on the known mechanisms of other alkaloid antifeedants, a plausible mode of action involves the interaction with gustatory receptors (GRs) in the insect's taste neurons. This interaction likely triggers a signaling cascade that ultimately leads to feeding deterrence.

The following diagram illustrates a hypothetical signaling pathway for the antifeedant action of this compound A.

G cluster_receptor Taste Neuron Membrane cluster_cellular Intracellular Signaling cluster_behavioral Behavioral Output This compound This compound A receptor Gustatory Receptor (GR) This compound->receptor Binding ion_channel Ion Channel receptor->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (e.g., Na+, Ca2+) action_potential Action Potential Firing depolarization->action_potential neurotransmitter Neurotransmitter Release action_potential->neurotransmitter cns Central Nervous System (CNS) Processing neurotransmitter->cns feeding_deterrence Feeding Deterrence cns->feeding_deterrence

Hypothetical Signaling Pathway for this compound A.

Pathway Description:

  • Binding: this compound A binds to specific gustatory receptors on the surface of taste neurons in the insect's mouthparts.

  • Activation: This binding event activates the receptor, which in turn opens associated ion channels.

  • Signal Transduction: The influx of ions leads to the depolarization of the neuron's membrane, triggering a series of action potentials.

  • Neurotransmission: The action potentials propagate to the axon terminal, causing the release of neurotransmitters into the synapse.

  • CNS Processing: These signals are transmitted to the insect's central nervous system, where they are interpreted as a deterrent or aversive stimulus.

  • Behavioral Response: The final output is the cessation of feeding, or feeding deterrence.

Conclusion

This compound A demonstrates notable antifeedant properties against significant agricultural pests. While its potency may be lower than some other mycotoxins like ochratoxin A in terms of direct mortality, its ability to deter feeding at relatively low concentrations suggests its potential as a component in integrated pest management strategies. Further research is required to fully elucidate its mode of action and to conduct direct comparative studies with a broader range of commercial insecticides to ascertain its relative performance and viability as a biopesticide.

References

Comparative Cytotoxicity of Brevianamide A: An Uncharted Territory in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive interest in the chemical synthesis and biological origins of brevianamide A, a comprehensive analysis of its cytotoxic effects, particularly a direct comparison between cancerous and normal cell lines, remains conspicuously absent from the current scientific literature. While numerous studies have focused on the intricate synthesis pathways and the role of this compound A as a potent insect antifeedant, its potential as a selective anticancer agent is yet to be explored in depth.

Our comprehensive search for quantitative data, including IC50 values and detailed experimental protocols regarding the cytotoxicity of this compound A, did not yield any specific studies that directly compare its effects on normal versus cancer cells. The existing research predominantly revolves around its chemical properties and biosynthesis.

The Current State of Knowledge

This compound A is a complex indole (B1671886) alkaloid produced by various species of Penicillium fungi. Its unique bicyclo[2.2.2]diazaoctane core has made it a challenging and attractive target for total synthesis, a feat that has been accomplished and refined by several research groups. The primary biological activity reported for this compound A is its potent antifeedant properties against certain insect larvae, suggesting a potential for agricultural applications.

However, the crucial question of its cytotoxicity profile in human cells, a key indicator of its therapeutic potential, remains unanswered. Without data from head-to-head comparisons using both cancerous and non-cancerous cell lines, it is impossible to ascertain whether this compound A exhibits the selective toxicity that is a hallmark of a promising anticancer drug candidate.

The Path Forward: A Call for Investigation

The absence of data on the comparative cytotoxicity of this compound A represents a significant gap in the field of natural product-based cancer research. To address this, a systematic investigation is warranted. The following experimental workflow is proposed as a foundational approach to characterizing the cytotoxic profile of this compound A.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (if selective) A This compound A Compound D Cytotoxicity Assay (e.g., MTT, SRB) A->D B Panel of Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->D C Panel of Normal Human Cell Lines (e.g., MCF-10A, BEAS-2B, CCD-18Co) C->D E Determine IC50 Values D->E F Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) E->F G Cell Cycle Analysis (Flow Cytometry) F->G J Identification of Molecular Targets G->J H Apoptosis Assays (Annexin V/PI Staining) H->J I Signaling Pathway Analysis (Western Blot, qPCR) I->J

Figure 1. Proposed experimental workflow for evaluating the comparative cytotoxicity of this compound A.

Experimental Protocols

A standardized experimental protocol would be crucial for generating reliable and comparable data. Below is a detailed methodology for the initial cytotoxicity screening phase.

Cell Culture:

  • Cancer Cell Lines: A diverse panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon) should be utilized.

  • Normal Cell Lines: Corresponding normal human cell lines from the same tissues of origin should be used as controls to assess selectivity.

  • Culture Conditions: All cells should be maintained in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound A is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

While the current body of research on this compound A is focused on its chemical synthesis and other biological activities, its potential as a selective cytotoxic agent against cancer cells remains a compelling yet unexplored avenue. The scientific community is encouraged to undertake the necessary in vitro studies to elucidate the cytotoxicity profile of this intriguing natural product. Such research would not only broaden our understanding of this compound A's biological functions but also potentially unveil a new lead compound for the development of novel anticancer therapies. Until such data becomes available, any comparison of its effects on normal versus cancer cells would be purely speculative.

Brevianamide vs. notoamide: structural and functional comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural and functional characteristics of brevianamide and notoamide alkaloids, offering insights for drug discovery and development.

This guide provides a detailed comparison of brevianamides and notoamides, two families of fungal-derived indole (B1671886) alkaloids that have garnered significant interest in the scientific community due to their complex chemical structures and diverse biological activities. Both classes of compounds share a common biosynthetic origin, often featuring a core bicyclo[2.2.2]diazaoctane ring system, yet exhibit distinct structural variations that lead to a range of biological effects, from insecticidal and antifeedant to cytotoxic and antibacterial activities.[1] This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their structural features, functional properties, and the experimental methodologies used to evaluate their efficacy.

Structural and Functional Comparison

Brevianamides and notoamides are prenylated indole alkaloids produced by various species of fungi, most notably from the Aspergillus and Penicillium genera.[1] Their biosynthesis typically involves the precursors tryptophan and proline, which undergo a series of enzymatic reactions, including prenylation and oxidative cyclization, to form the characteristic complex ring systems.[1]

Brevianamides , first isolated in the late 1960s, are known for their insecticidal and antifeedant properties.[1] this compound A, for instance, has shown potent antifeedant activity against the fall armyworm, Spodoptera frugiperda.[1] More recently, this compound S has been identified as a selective inhibitor of Mycobacterium bovis Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, suggesting a potential role in the development of new antitubercular agents.

Notoamides , a more recently discovered class of these alkaloids, have demonstrated a broad spectrum of biological activities, including significant cytotoxicity against various cancer cell lines.[2] Several notoamides have been shown to induce apoptosis and autophagy in hepatocellular carcinoma cells through the activation of the p38/JNK signaling pathway.[3][4][5] This mechanism of action highlights their potential as lead compounds for anticancer drug development.

Quantitative Data Summary

The following table summarizes key quantitative data on the biological activities of selected this compound and notoamide compounds.

CompoundClassBiological ActivityTarget Organism/Cell LineQuantitative MeasurementReference
This compound AThis compoundAntifeedantSpodoptera frugiperdaPotent at 1000 p.p.m., active at 100 p.p.m.[1]
This compound SThis compoundAntitubercularMycobacterium bovis BCGMIC: 6.25 µg/mL[6]
Notoamide ANotoamideCytotoxicityHeLa, L1210IC50: 22-52 µg/mL[2]
Notoamide BNotoamideCytotoxicityHeLa, L1210IC50: 22-52 µg/mL[2]
Notoamide CNotoamideCytotoxicityHeLa, L1210IC50: 22-52 µg/mL[2]
Notoamide GNotoamideCytotoxicityHepG2, Huh-7IC50: 0.42 - 3.39 µM[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and notoamide activities.

Antifeedant Activity Assay (Leaf Disc No-Choice Method)

This protocol is adapted for assessing the antifeedant properties of compounds like this compound A against lepidopteran pests such as Spodoptera frugiperda.[3]

1. Preparation of Test Substance:

  • Prepare a stock solution of the test compound (e.g., this compound A) in a suitable solvent (e.g., acetone).

  • Prepare serial dilutions to achieve the desired test concentrations (e.g., 100 ppm and 1000 ppm).

2. Preparation of Leaf Discs:

  • Excise fresh leaf discs from a suitable host plant (e.g., maize for S. frugiperda) using a cork borer.

  • Treat the leaf discs by dipping them into the respective test solutions for a standardized duration.

  • Prepare control discs by dipping them in the solvent alone.

  • Allow the solvent to evaporate completely from the leaf discs.

3. Bioassay:

  • Place a single treated leaf disc in a Petri dish lined with moistened filter paper.

  • Introduce a pre-starved larva of S. frugiperda into each Petri dish.

  • Maintain the bioassay under controlled environmental conditions (e.g., 25°C, 12:12 h light:dark cycle).

  • After a defined period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

4. Data Analysis:

  • Calculate the percentage of feeding inhibition using the formula: (% Inhibition) = [(C - T) / C] * 100, where C is the area consumed in the control group and T is the area consumed in the treatment group.

Cytotoxicity Assay (MTT/CCK-8 Method)

This protocol is based on the methodology used to evaluate the cytotoxicity of notoamides against hepatocellular carcinoma cell lines (HepG2 and Huh-7).[3][5]

1. Cell Culture and Plating:

  • Culture HepG2 or Huh-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the notoamide compound for a specified period (e.g., 48 hours).

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

3. Cell Viability Measurement:

  • For MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CCK-8 Assay:

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the antibacterial activity of compounds like this compound S against Mycobacterium bovis BCG.[7]

1. Preparation of Inoculum:

  • Grow M. bovis BCG in an appropriate liquid medium (e.g., Middlebrook 7H9 broth with supplements) to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

2. Preparation of Microtiter Plates:

  • Prepare serial twofold dilutions of the test compound (e.g., this compound S) in broth medium in a 96-well microtiter plate.

  • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

3. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days for BCG).

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway for notoamide-induced apoptosis and autophagy, and a general experimental workflow for cytotoxicity screening.

Notoamide_Signaling_Pathway Notoamide Notoamide G p38 p-p38 Notoamide->p38 JNK p-JNK Notoamide->JNK Caspase8 Caspase-8 p38->Caspase8 Beclin1 Beclin-1 p38->Beclin1 Caspase9 Caspase-9 JNK->Caspase9 LC3 LC3-II JNK->LC3 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Autophagy Autophagy Beclin1->Autophagy LC3->Autophagy

Caption: Notoamide G-induced signaling pathway leading to apoptosis and autophagy.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Plating Cell Plating (96-well plate) Cell_Culture->Plating Treatment Compound Treatment (this compound/Notoamide) Plating->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Assay Viability Assay (MTT/CCK-8) Incubation->Assay Data_Analysis Data Analysis (IC50 determination) Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity screening.

References

In vivo validation of brevianamide's insecticidal properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo insecticidal properties of brevianamides, primarily brevianamide A, against relevant pest species. The information is compiled from published research to assist in evaluating their potential as novel bio-insecticides.

I. Overview of this compound Insecticidal Activity

Brevianamides are a class of indole (B1671886) alkaloids produced by various fungi, notably from the Penicillium genus. Research has highlighted the insecticidal potential of these compounds, particularly this compound A. In vivo studies have demonstrated its efficacy as a potent antifeedant against the larvae of significant agricultural pests, namely the fall armyworm (Spodoptera frugiperda) and the tobacco budworm (Heliothis virescens).[1][2][3][4][5]

II. Comparative Efficacy: Brevianamides vs. Other Mycotoxins

A key study provides a direct comparison of this compound A and its photolysis product, this compound D, with another mycotoxin, ochratoxin A. The primary insect model used in this research was Spodoptera frugiperda.

Quantitative Data Summary
CompoundInsect SpeciesConcentrationObserved Effect
This compound A Spodoptera frugiperda, Heliothis virescens1000 ppmPotent antifeedant
100 ppmRetained antifeedant activity
This compound D Spodoptera frugiperdaNot specifiedMore effective than this compound A in reducing pupal weight
Ochratoxin A Spodoptera frugiperda1000 ppmPotent antifeedant
10 ppm100% mortality

Table 1: Comparative in vivo efficacy of brevianamides and ochratoxin A against lepidopteran pests.[1][3]

III. Experimental Protocols

The following is a generalized methodology for the in vivo antifeedant bioassay based on the available literature. A specific, detailed protocol for the this compound experiments was not fully available in the searched literature.

Leaf-Disk No-Choice Bioassay

This method is a standard procedure for evaluating the antifeedant properties of test compounds.

1. Insect Rearing:

  • A consistent and healthy laboratory colony of the target insect species (e.g., Spodoptera frugiperda) is maintained.

  • Larvae are reared on a standard artificial diet or host plant leaves under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).

  • For the bioassay, late 3rd or early 4th instar larvae are typically selected.

  • To ensure motivation for feeding, larvae are starved for a period of 2-4 hours before the assay.

2. Preparation of Test and Control Leaf Disks:

  • Uniform leaf disks are cut from fresh, untreated host plant leaves (e.g., maize for S. frugiperda) using a cork borer.

  • Test solutions of the compound (e.g., this compound A) are prepared at desired concentrations in a suitable solvent (e.g., acetone).

  • Each leaf disk is dipped into a test solution for a few seconds to ensure even coating.

  • The solvent is allowed to evaporate completely in a fume hood.

  • Control disks are prepared by dipping them in the solvent only.

3. Bioassay Procedure:

  • A moistened filter paper is placed in the bottom of a petri dish to maintain humidity.

  • A single treated or control leaf disk is placed in the center of each petri dish.

  • One pre-starved larva is introduced into each dish.

  • The petri dishes are sealed to prevent the larvae from escaping.

  • The assay is maintained under controlled environmental conditions for a specified period (typically 24 hours).

  • At least 10-20 replicates are set up for each concentration and the control.

4. Data Collection and Analysis:

  • After the feeding period, the larvae are removed.

  • The area of the leaf disk consumed is measured for both control and treated replicates using a leaf area meter or image analysis software.

  • The Feeding Deterrence Index (FDI) or antifeedant activity is calculated.

  • Statistical analyses (e.g., ANOVA) are performed to determine significant differences between treatments.

  • If a dose-response relationship is observed, the EC50 (Effective Concentration to deter feeding by 50%) can be calculated using probit analysis.

IV. Mechanism of Action and Signaling Pathways

The precise insecticidal mechanism of action for brevianamides and the specific signaling pathways they may affect are not well-elucidated in the currently available literature. The primary observed effect is antifeedant activity, which suggests a potential interaction with the insect's gustatory system. However, further research, including electrophysiological and molecular studies, is required to identify the specific receptors and neuronal pathways involved.

experimental_workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis insect_rearing Insect Rearing larvae_selection Larvae Selection (3rd/4th Instar) insect_rearing->larvae_selection starvation Starvation (2-4 hours) larvae_selection->starvation setup Assay Setup (Petri Dish) starvation->setup leaf_disk_prep Leaf Disk Preparation treatment Treatment of Leaf Disks leaf_disk_prep->treatment compound_prep Test Compound Preparation compound_prep->treatment treatment->setup feeding Larval Feeding (24 hours) setup->feeding measurement Measure Consumed Leaf Area feeding->measurement calculation Calculate FDI/ Antifeedant Activity measurement->calculation statistics Statistical Analysis (ANOVA, Probit) calculation->statistics cluster_antifeedant Antifeedant Action cluster_downstream Potential Downstream Effects This compound This compound A Gustatory_System Insect Gustatory System (Taste Receptors) This compound->Gustatory_System Interacts with Feeding_Behavior Alteration of Feeding Behavior Gustatory_System->Feeding_Behavior Leads to Reduced_Feeding Reduced Food Intake (Antifeedant Effect) Feeding_Behavior->Reduced_Feeding Results in Reduced_Growth Reduced Larval Growth Reduced_Feeding->Reduced_Growth Reduced_Pupal_Weight Reduced Pupal Weight Reduced_Feeding->Reduced_Pupal_Weight

References

Comparative study of brevianamide production in different fungal isolates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of brevianamide production in various fungal isolates, tailored for researchers, scientists, and professionals in drug development. Brevianamides are a class of prenylated indole (B1671886) alkaloids known for their complex structures, including the bicyclo[2.2.2]diazaoctane core, and a range of biological activities such as insecticidal and cytotoxic effects.[1][2] This document summarizes quantitative production data, details common experimental protocols, and visualizes key pathways and workflows to facilitate further research and development.

Overview of this compound-Producing Fungi

Brevianamides are predominantly isolated from fungi belonging to the Penicillium and Aspergillus genera. Penicillium brevicompactum is historically recognized as the primary producer of the most well-known compounds in this family, brevianamides A and B.[1][3] Other species, including Penicillium viridicatum, Aspergillus fumigatus, and Aspergillus versicolor, are also known to produce various this compound analogs or their biosynthetic precursors.[1][4][5] this compound F, a key precursor, is synthesized from L-tryptophan and L-proline and serves as the entry point for a diverse array of related alkaloids.[1][6]

Quantitative Comparison of this compound Production

Direct quantitative comparisons of this compound production between different wild-type fungal isolates are not extensively documented in a single study. Production yields are highly dependent on the specific strain, culture conditions, and extraction methods. However, data from various studies, including those involving engineered strains, provide insights into production capabilities. Typically, yields of these complex metabolites from native fungal strains are low.[7][8]

The table below summarizes available data on the production of brevianamides and related precursors from different fungal and engineered host systems.

Fungal Isolate / Engineered HostCompoundProduction Titer / YieldCulture ConditionsReference
Penicillium brevicompactumBrevianamides A & BProduction confirmed, but specific titers vary. Formation linked to conidiation.Solid Cultures (e.g., Czapek-Dox agar)[3][9]
Penicillium brevicompactum (DFFSCS025)Brevianamides & Mycophenolic Acid24 g of combined extract from 30 L of liquid culture.Liquid Medium (glucose, maltose (B56501), yeast extract), 32 days at 28°C.[10][11]
Aspergillus fumigatus (Marine Isolate MR2012)This compound F, this compound XQualitative isolation; specific titers not provided.Various solid and liquid media.[4]
Aspergillus nidulans (Engineered)Tryprostatin B (from this compound F)Up to 250 mg/LNot specified[12]
Escherichia coli (Engineered)(-)-Dehydrothis compound E (this compound A/B precursor)5.3 mg/L (initial)Glycerol media supplemented with prenol.[7][8]
Escherichia coli (Engineered, optimized)(-)-Dehydrothis compound E (this compound A/B precursor)20.6 mg/LEnhanced NADPH pools in the engineered strain.[7]

Experimental Protocols

The following sections detail common methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and analysis of the target compounds.

Objective: To culture fungal isolates under conditions conducive to secondary metabolite production.

Protocols:

  • Solid-State Fermentation:

    • Prepare a solid medium such as Czapek-Dox agar (B569324) or a rice-based medium (e.g., 100 g rice, 3.25 g soya bean powder, 30 mL artificial seawater per 1 L flask).[3][5]

    • Inoculate the medium with spores or mycelial plugs of the fungal isolate (e.g., Penicillium brevicompactum).

    • Incubate the cultures under appropriate conditions. For P. brevicompactum, incubation is often performed at room temperature for 19-30 days.[5][11] Production of brevianamides A and B has been observed to begin only after conidiation starts.[3][9]

  • Liquid-State Fermentation:

    • Prepare a liquid medium, such as one containing glucose (1%), maltose (2%), monosodium glutamate (B1630785) (1%), KH2PO4 (0.05%), MgSO4·7H2O (0.003%), corn steep liquor (0.05%), and yeast extract (0.3%) dissolved in sea water.[13]

    • Inoculate the liquid medium with fungal spores.

    • Incubate the flasks under static or shaking conditions at a controlled temperature (e.g., 28°C) for an extended period (e.g., 32 days).[13]

Objective: To extract and quantify this compound compounds from fungal cultures.

Protocols:

  • Extraction:

    • For solid cultures, homogenize the entire culture (mycelia and substrate). For liquid cultures, separate the mycelia from the broth.

    • Extract the homogenized solid culture or the mycelia and broth separately using an organic solvent system. A common solvent mixture is acetonitrile/water/acetic acid (79:20:1, v/v/v).[14] Another reported system for solid cultures is EtOAc/MeOH/AcOH (80:15:5).[5]

    • Shake the mixture for an extended period (e.g., 90 minutes) to ensure thorough extraction.[14]

    • Separate the solvent extract from the solid debris by filtration or centrifugation.

    • Concentrate the crude extract in vacuo. The resulting extract can be partitioned, for example, between EtOAc and H₂O.[5]

  • Purification and Quantification (HPLC & LC-MS/MS):

    • Subject the crude extract to chromatographic purification steps. This may involve silica (B1680970) gel columns, Sephadex LH-20, and semi-preparative HPLC.[5][10]

    • For quantification, prepare samples by diluting the extract in an appropriate solvent (e.g., acetonitrile/water/acetic acid 20:79:1, v/v/v).[14]

    • Inject a small volume (e.g., 5 µL) into an LC-MS/MS system.[14]

    • Use a suitable column (e.g., C18) and a gradient elution method to separate the compounds.

    • Detect and quantify the brevianamides using mass spectrometry, comparing them against known standards.

Visualizing Key Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the biosynthetic pathway of brevianamides.

G cluster_prep 1. Preparation cluster_culture 2. Cultivation cluster_process 3. Processing & Analysis isolate Fungal Isolate Selection (e.g., P. brevicompactum) inoculation Inoculation isolate->inoculation media Media Preparation (Solid or Liquid) media->inoculation incubation Incubation (e.g., 28°C, 30 days) inoculation->incubation extraction Solvent Extraction (e.g., Acetonitrile/Water) incubation->extraction purification Purification (Silica, HPLC) extraction->purification analysis Quantification (LC-MS/MS) purification->analysis

Caption: Experimental workflow for comparative this compound production analysis.

G trp_pro L-Tryptophan + L-Proline bvnA BvnA (NRPS) trp_pro->bvnA bf This compound F (BF) bvnC BvnC (Prenyltransferase) bf->bvnC de Deoxythis compound E (DE) bvnB BvnB (FMO) de->bvnB epoxide Indole Epoxide Intermediate bvnD BvnD (P450) epoxide->bvnD rearranged Rearranged Indoxyl Intermediate bvnE BvnE (Isomerase) rearranged->bvnE final_precursor Penultimate Precursor imda Spontaneous IMDA Reaction final_precursor->imda ba_bb This compound A / B bvnA->bf bvnC->de bvnB->epoxide bvnD->rearranged bvnE->final_precursor imda->ba_bb

Caption: Biosynthetic pathway of this compound A in P. brevicompactum.[7][15][16]

References

Validating the Mechanism of Action of Brevianamide S in M. tuberculosis: A Comparative Guide and Future Research Roadmap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brevianamide S, a unique dimeric diketopiperazine alkaloid isolated from the marine-derived fungus Aspergillus versicolor, presents a promising new scaffold for the development of novel anti-tubercular agents.[1][2][3][4][5][6] Its selective inhibitory activity against Mycobacterium bovis Bacille Calmette-Guérin (BCG), a widely used surrogate for Mycobacterium tuberculosis, suggests a novel mechanism of action that could bypass existing drug resistance pathways.[1][2][3][4][5][6] However, the precise molecular target and mechanism of action within M. tuberculosis remain to be elucidated.[3][4][5][6][7]

This guide provides a comprehensive overview of the current knowledge on this compound S and outlines a proposed experimental workflow to validate its mechanism of action. It is intended to serve as a roadmap for researchers in the field, facilitating the design of experiments to explore this promising anti-tubercular lead.

Current Understanding of this compound S Activity

This compound S has demonstrated selective antibacterial activity against M. bovis BCG with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[1][2][3][4] Notably, it did not exhibit significant activity against other Gram-positive or Gram-negative bacteria, indicating a potentially specific mode of action against mycobacteria.[1][3][4]

CompoundOrganismMIC (µg/mL)Reference
This compound SMycobacterium bovis BCG6.25[1][2][3][4]
IsoniazidMycobacterium bovis BCG0.05[1]

While the potency of this compound S is modest compared to the first-line anti-TB drug isoniazid, its novel chemical structure and selective activity make it a compelling candidate for further investigation.[1] The total synthesis of this compound S has been achieved, which will enable more in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) analysis.[2][3][4][5][6]

Proposed Experimental Workflow for Mechanism of Action Validation

To elucidate the mechanism of action of this compound S in M. tuberculosis, a multi-pronged approach is recommended. The following experimental workflow outlines key steps from target identification to pathway validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway and Phenotypic Analysis cluster_3 Phase 4: Mechanism Confirmation A Affinity-Based Methods (e.g., Affinity Chromatography, Activity-Based Protein Profiling) D In vitro Enzymatic Assays A->D B Genetic Methods (e.g., Spontaneous Resistant Mutant Selection, Whole Genome Sequencing) E Target Overexpression/Knockdown in M. tuberculosis B->E C Computational Methods (e.g., Molecular Docking, Target Prediction) C->D F Biophysical Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) D->F K Confirmation of Phenotypic Effects of Target Inhibition E->K F->K G Transcriptomics (RNA-Seq) I Metabolomics G->I H Proteomics H->I J Macromolecular Synthesis Assays I->J J->K L Structure-Activity Relationship (SAR) Studies K->L

References

Brevianamide's Potency: A Comparative Analysis with Synthetic Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective insecticides is a continuous endeavor in agricultural science and public health. Natural products, such as the fungal metabolite brevianamide, have garnered interest as potential alternatives or supplements to conventional synthetic insecticides. This guide provides a comparative overview of the potency of this compound, primarily this compound A, against that of various synthetic insecticides, supported by available experimental data.

Executive Summary

Direct comparisons of the insecticidal potency of brevianamides and synthetic insecticides are challenging due to a lack of publicly available lethal concentration data (LC50/LD50) for brevianamides. However, existing research highlights that this compound A exhibits significant antifeedant properties against certain lepidopteran pests. In contrast, synthetic insecticides have well-documented lethal concentrations, often at very low doses. This guide will present the available data on this compound's antifeedant activity alongside the lethal potency of common synthetic insecticides, detail the experimental protocols for these assessments, and illustrate a key signaling pathway targeted by a major class of synthetic insecticides.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the biological activity of this compound A and the lethal potency of several synthetic insecticides against various insect species.

Table 1: Biological Activity of this compound A

CompoundTarget InsectBioactivityConcentrationSource
This compound ASpodoptera frugiperda (Fall Armyworm) LarvaePotent Antifeedant100-1000 ppm[1][2]
This compound AHeliothis virescens (Tobacco Budworm) LarvaePotent Antifeedant100-1000 ppm[1][2]

Table 2: Potency of Selected Synthetic Insecticides (LC50 Values)

Insecticide ClassActive IngredientTarget InsectLC50 Value (ppm)Exposure TimeSource
NeonicotinoidAcetamipridAphis craccivora (Cowpea Aphid) Nymphs0.04524 hours[3]
NeonicotinoidAcetamipridAphis craccivora (Cowpea Aphid) Nymphs0.00648 hours[3]
NeonicotinoidAcetamipridAphis craccivora (Cowpea Aphid) Adults0.22524 hours[3]
NeonicotinoidAcetamipridAphis craccivora (Cowpea Aphid) Adults0.02348 hours[3]
PhenylpyrazoleFipronilSpodoptera frugiperda (Fall Armyworm) 3rd Instar Larvae0.0028 mg/mlNot Specified[4]
BenzoylureaLufenuron (B1675420)Spodoptera littoralis (Cotton Leafworm) 2nd Instar Larvae17.0172 hours[5]
BenzoylureaLufenuron (Susceptible Strain)Spodoptera frugiperda (Fall Armyworm)0.23 µg/mLNot Specified[6]
BenzoylureaLufenuron (Resistant Strain)Spodoptera frugiperda (Fall Armyworm)210.6 µg/mLNot Specified[6]
AvermectinEmamectin BenzoateSpodoptera frugiperda (Fall Armyworm)0.019 mL/L96 hours[7]
DiamideChlorantraniliproleMythimna separata (Oriental Armyworm)0.4674 mg/LNot Specified[8]

Experimental Protocols

The methodologies employed to assess the potency of these compounds are crucial for interpreting the data.

Antifeedant Bioassay for this compound A

While specific details for the cited this compound A studies are limited in the available resources, a general antifeedant bioassay protocol is described below:

  • Compound Preparation : this compound A is dissolved in a suitable solvent to create a stock solution. This is then used to prepare various concentrations (e.g., 100 ppm and 1000 ppm) for application.

  • Diet Preparation : An artificial diet suitable for the target insect larvae is prepared.

  • Treatment Application : The prepared this compound A solutions are uniformly applied to the surface of the artificial diet or incorporated directly into it. Control diets are treated with the solvent only.

  • Insect Exposure : Larvae of a specific instar and age are placed individually in containers with the treated or control diet.

  • Observation : After a set period, the amount of diet consumed by each larva is measured. The reduction in feeding on the treated diet compared to the control diet is calculated to determine the antifeedant activity.

  • Data Analysis : Statistical analysis is performed to determine the significance of the antifeedant effect at different concentrations.

Lethal Concentration (LC50) Bioassay for Synthetic Insecticides (General Protocol)

A common method for determining the LC50 of a synthetic insecticide is the diet-incorporation bioassay :

  • Insecticide Preparation : A series of dilutions of the synthetic insecticide are prepared in a suitable solvent.

  • Diet Preparation and Treatment : The insecticide dilutions are incorporated into the artificial diet of the target insect to achieve a range of final concentrations. A control diet containing only the solvent is also prepared.

  • Insect Exposure : A specific number of larvae of a uniform age and size are introduced to the treated and control diets.

  • Mortality Assessment : Mortality is recorded at specific time intervals (e.g., 24, 48, 72, 96 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis : The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

Signaling Pathway and Experimental Workflow

To visualize a key mechanism of action for a major class of synthetic insecticides and a typical experimental workflow, the following diagrams are provided.

insecticide_mode_of_action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Vesicle Synaptic Vesicle Na_channel Sodium Ion Channel nAChR->Na_channel Opens Response Nerve Impulse Propagation Na_channel->Response Leads to Neonicotinoid Neonicotinoid Insecticide Neonicotinoid->nAChR Irreversibly Binds

Caption: Mode of action of neonicotinoid insecticides on the insect nervous system.

experimental_workflow start Start: Compound Preparation prep_diet Preparation of Artificial Diet start->prep_diet treatment Incorporation of Test Compound into Diet prep_diet->treatment control Preparation of Control Diet (Solvent Only) prep_diet->control exposure Introduction of Insect Larvae treatment->exposure control->exposure incubation Incubation under Controlled Conditions exposure->incubation observation Mortality/Antifeedant Assessment incubation->observation analysis Data Analysis (e.g., Probit Analysis for LC50) observation->analysis end End: Potency Determination analysis->end

Caption: General experimental workflow for insecticide bioassays.

Conclusion

The available evidence suggests that this compound A acts as a potent antifeedant against key agricultural pests at concentrations in the range of 100-1000 ppm.[1][2] This mode of action, which deters feeding, differs from the direct lethal toxicity of most synthetic insecticides. Synthetic insecticides, such as neonicotinoids, pyrethroids, and diamides, exhibit high potency with LC50 values often in the sub-ppm range, indicating that very low concentrations are sufficient to cause mortality.

The lack of standardized lethal concentration data for brevianamides makes a direct potency comparison with synthetic insecticides difficult. This compound A's antifeedant properties could be valuable in integrated pest management (IPM) strategies, potentially reducing crop damage and the selection pressure for resistance that is common with lethal-dose insecticides. However, concerns about its potential cytotoxicity to mammalian cells may limit its application on food crops.[9] Further research is required to isolate or synthesize this compound derivatives with improved safety profiles and to quantify their lethal and sublethal effects on a wider range of insect pests. This would enable a more direct and comprehensive comparison with the well-established potency of synthetic insecticides.

References

A Comparative Genomic Guide to Brevianamide-Producing Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of key fungal species known to produce brevianamide and related indole (B1671886) alkaloids. By presenting quantitative data, detailed experimental protocols, and visual representations of biosynthetic pathways and analytical workflows, this document aims to facilitate further research and drug discovery efforts in this area.

Introduction to Brevianamides

Brevianamides are a class of indole alkaloids produced by various fungi, notably within the genera Penicillium and Aspergillus. These secondary metabolites exhibit a range of biological activities, making them of significant interest for drug development. Understanding the genetic basis for their production through comparative genomics offers insights into their evolution, regulation, and potential for bioengineering. This guide focuses on a comparative analysis of the biosynthetic gene clusters (BGCs) responsible for this compound synthesis in representative fungal species.

Comparative Genomic Analysis

The biosynthesis of brevianamides is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC). A comparative analysis of these BGCs across different fungal species reveals conserved core structures and species-specific variations. Here, we compare the genomic features of Penicillium brevicompactum, a known producer of this compound A, with Aspergillus fumigatus, which produces the precursor this compound F as part of the fumitremorgin pathway, and Aspergillus terreus, a producer of other diverse secondary metabolites.

Data Presentation: Genomic and Gene Cluster Features

The following table summarizes key genomic and BGC characteristics of the selected fungal species.

FeaturePenicillium brevicompactumAspergillus fumigatus (Af293)Aspergillus terreus (NIH2624)
Genome Size (Mb) ~29.9[1]~29.4[2][3]~30[4][5]
Number of Genes ~11,495[1]~9,926[2]~10,410[6]
This compound-related BGC bvn (this compound A)ftm (fumitremorgin/brevianamide F)Not explicitly identified for this compound
Approx. BGC Size (kb) ~25[7]Information not readily availableN/A
Core Biosynthesis Gene(s) bvnA (NRPS)ftmA (NRPS)[8]N/A
Key Enzyme Types in Cluster NRPS, Flavin monooxygenase, Prenyltransferase, P450 monooxygenase, Isomerase/SemipinacolaseNRPS, Prenyltransferases, P450 monooxygenasesN/A
Comparison of this compound and Notoamide Biosynthetic Gene Clusters

The this compound biosynthetic pathway shares significant homology with the notoamide pathway, another class of bioactive indole alkaloids. A comparative analysis of their respective BGCs provides insights into the evolution of these pathways.

Gene/Enzyme FunctionThis compound A (bvn) Cluster (P. brevicompactum)Notoamide (not) Cluster (Aspergillus sp.)
NRPS (Dipeptide Synthesis) BvnANotE
Reverse Prenyltransferase BvnCNotF
Flavin Monooxygenase BvnBNotB/NotI
P450 Monooxygenase BvnDNotG, NotH
Isomerase/Semipinacolase BvnE-
Normal Prenyltransferase -NotC

Experimental Protocols

This section details the methodologies for the comparative genomic analysis of this compound-producing fungi.

Fungal Strain Cultivation and DNA Extraction
  • Cultivation: Fungal strains are grown on a suitable medium, such as Potato Dextrose Agar (PDA) or Czapek-Dox agar, for 5-7 days at 25-28°C. For DNA extraction, mycelia can be harvested from liquid cultures grown in Potato Dextrose Broth (PDB).

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from harvested mycelia using a standard fungal DNA extraction protocol, such as a CTAB-based method or a commercially available kit. The quality and quantity of the extracted DNA are assessed using spectrophotometry and gel electrophoresis.

Genome Sequencing and Assembly
  • Sequencing: Whole-genome sequencing is performed using a combination of short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore or PacBio) technologies to achieve a high-quality, contiguous genome assembly.

  • Assembly: Raw sequencing reads are processed to remove low-quality data and adapters. The filtered reads are then assembled de novo using assemblers such as SPAdes for Illumina data or Canu for long-read data. A hybrid assembly approach can also be employed to leverage the strengths of both sequencing technologies.

Gene Cluster Identification and Annotation
  • Identification: The assembled fungal genomes are analyzed for secondary metabolite BGCs using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[9][10][11][12] This tool identifies the boundaries of the gene cluster and predicts the class of secondary metabolite produced.

  • Annotation: The genes within the identified BGCs are functionally annotated based on homology to known genes in public databases (e.g., NCBI GenBank, UniProt). This involves predicting protein-coding genes and assigning putative functions to the encoded proteins.

Comparative Genomic Analysis of BGCs
  • Synteny and Gene Order Comparison: The organization and synteny of the this compound BGCs across different species are compared to identify conserved gene arrangements and structural variations. The tool Clinker can be used to generate visual comparisons of the gene clusters.[13][14][15][16]

  • Sequence Similarity Networking: To understand the evolutionary relationships between different indole alkaloid BGCs, a sequence similarity network can be generated using BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine).[17][18][19][20] This tool clusters BGCs based on their shared protein domain content and sequence similarity.

  • Phylogenetic Analysis: The evolutionary history of key biosynthetic genes (e.g., the NRPS core enzyme) is investigated through phylogenetic analysis. Protein sequences of the orthologous genes are aligned using tools like MAFFT or ClustalW, and a phylogenetic tree is constructed using methods such as Maximum Likelihood or Bayesian inference.

Mandatory Visualizations

This compound A Biosynthetic Pathway

G cluster_0 Core Biosynthesis L-Tryptophan L-Tryptophan This compound F This compound F L-Tryptophan->this compound F BvnA (NRPS) L-Proline L-Proline L-Proline->this compound F BvnA (NRPS) Deoxythis compound E Deoxythis compound E This compound F->Deoxythis compound E BvnC (Prenyltransferase) Indole-2,3-epoxide intermediate Indole-2,3-epoxide intermediate Deoxythis compound E->Indole-2,3-epoxide intermediate BvnB (FMO) Azadiene intermediate Azadiene intermediate Indole-2,3-epoxide intermediate->Azadiene intermediate BvnE (Isomerase/Semipinacolase) BvnD (P450) This compound A/B This compound A/B Azadiene intermediate->this compound A/B Spontaneous [4+2] Cycloaddition

Caption: Proposed biosynthetic pathway of this compound A in P. brevicompactum.

Experimental Workflow for Comparative Genomics

G cluster_1 Data Acquisition and Processing cluster_2 Bioinformatic Analysis cluster_3 Output and Interpretation Fungal Cultures Fungal Cultures DNA Extraction DNA Extraction Fungal Cultures->DNA Extraction Genome Sequencing Genome Sequencing DNA Extraction->Genome Sequencing Genome Assembly Genome Assembly Genome Sequencing->Genome Assembly antiSMASH antiSMASH Genome Assembly->antiSMASH BGC Identification BiG-SCAPE BiG-SCAPE antiSMASH->BiG-SCAPE Sequence Similarity Networking Clinker Clinker antiSMASH->Clinker Synteny Visualization Phylogenetic Analysis Phylogenetic Analysis antiSMASH->Phylogenetic Analysis Ortholog Analysis Comparative Genomics Report Comparative Genomics Report BiG-SCAPE->Comparative Genomics Report Clinker->Comparative Genomics Report Phylogenetic Analysis->Comparative Genomics Report

Caption: Workflow for comparative genomic analysis of fungal BGCs.

References

Validation of a biosynthetic model for brevianamide formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the validated biosynthetic models for the formation of brevianamide F, a key precursor to a diverse family of bioactive alkaloids. We will delve into the enzymatic pathways, present supporting experimental data, and provide detailed methodologies for the key experiments that have validated our current understanding.

Introduction to this compound F Biosynthesis

This compound F, a cyclic dipeptide of L-tryptophan and L-proline (cyclo-(L-Trp-L-Pro)), serves as the foundational scaffold for a range of complex, prenylated indole (B1671886) alkaloids with significant biological activities.[1] The formation of this initial diketopiperazine ring is the committed step in the biosynthesis of these valuable natural products. Two primary enzymatic models have been experimentally validated for the formation of this compound F: the native fungal pathway involving a Non-Ribosomal Peptide Synthetase (NRPS) and an alternative pathway utilizing a bacterial Cyclodipeptide Synthase (CDPS), which has been effectively employed in engineered biosynthetic systems.

Validated Biosynthetic Models: A Head-to-Head Comparison

The biosynthesis of this compound F is primarily understood through two key enzymes: BvnA, the native NRPS found in fungi such as Penicillium brevicompactum, and NascA, a CDPS from Streptomyces sp. that has been successfully used as a functional surrogate in heterologous expression systems.

1. The Native Fungal Pathway: Non-Ribosomal Peptide Synthetase (BvnA)

In the natural producing organisms, the formation of this compound F is catalyzed by a large, multi-domain enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS), encoded by the bvnA gene.[2][3] These enzymes function as molecular assembly lines, activating and tethering the precursor amino acids (L-tryptophan and L-proline) and catalyzing their condensation and cyclization to form the diketopiperazine product.

2. The Engineered Bacterial Pathway: Cyclodipeptide Synthase (NascA)

A more streamlined alternative for the production of this compound F has been demonstrated through the use of Cyclodipeptide Synthases (CDPSs). These are smaller, simpler enzymes compared to NRPSs and utilize aminoacyl-tRNAs as substrates.[4] NascA, a CDPS from Streptomyces sp. CMB-MQ030, has been shown to efficiently produce this compound F when expressed in a heterologous host like E. coli.[3]

Quantitative Data Presentation

The following table summarizes the key quantitative data obtained from the experimental validation of the two biosynthetic models for this compound F formation.

ParameterNative Model (BvnA)Alternative Model (NascA)Reference
Enzyme Type Non-Ribosomal Peptide Synthetase (NRPS)Cyclodipeptide Synthase (CDPS)[2][3]
Producing Organism (Native) Penicillium brevicompactumStreptomyces sp. CMB-MQ030[2][3]
Heterologous Host Aspergillus oryzaeEscherichia coli[2][3]
Product Titer Not explicitly quantified in the provided results16.2 mg / 100 mL of culture[3]

Experimental Protocols

1. Heterologous Expression and Validation of BvnA in Aspergillus oryzae

  • Gene Cloning and Plasmid Construction: The bvnA gene is identified from the this compound A biosynthetic gene cluster in P. brevicompactum NRRL 864. The full-length gene is cloned into an appropriate expression vector for fungal transformation, under the control of a suitable promoter.

  • Transformation of Aspergillus oryzae: The expression plasmid containing bvnA is introduced into a suitable strain of A. oryzae (e.g., NSAR1) using protoplast transformation methods.

  • Cultivation and Induction: Transformed fungal strains are cultivated in a suitable medium. Gene expression is induced under appropriate conditions to allow for the production of the BvnA enzyme.

  • Metabolite Extraction: The fungal mycelium and culture broth are harvested and extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced secondary metabolites.

  • Product Analysis (HPLC): The organic extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis at 230 nm). The retention time and UV spectrum of the produced compound are compared with an authentic standard of this compound F to confirm its identity.

2. Heterologous Expression and Validation of NascA in Escherichia coli

  • Gene Synthesis and Cloning: The gene encoding the NascA CDPS from Streptomyces sp. CMB-MQ030 is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable bacterial expression vector (e.g., a pET-series vector).

  • Transformation of Escherichia coli: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression and Culture: The transformed E. coli is grown in a rich medium (e.g., LB broth) to a suitable optical density. Protein expression is then induced, typically with IPTG, and the culture is incubated for a period to allow for protein and product formation.

  • Metabolite Extraction: The bacterial cells and culture medium are extracted with an organic solvent to isolate the produced this compound F.

  • Product Quantification (HPLC): The extracted metabolites are analyzed and quantified by HPLC, comparing the peak area with a standard curve generated from a pure sample of this compound F. The identity of the product is further confirmed by mass spectrometry.

Mandatory Visualizations

Brevianamide_F_Biosynthesis Validated Biosynthetic Pathways for this compound F Formation cluster_0 Native Fungal Pathway cluster_1 Engineered Bacterial Pathway L_Trp_Pro L-Tryptophan + L-Proline BvnA BvnA (NRPS) in P. brevicompactum L_Trp_Pro->BvnA Brev_F_1 This compound F BvnA->Brev_F_1 aa_tRNA L-Trp-tRNA + L-Pro-tRNA NascA NascA (CDPS) in E. coli (heterologous) aa_tRNA->NascA Brev_F_2 This compound F NascA->Brev_F_2

Caption: Comparative pathways for this compound F biosynthesis.

Experimental_Workflow Experimental Workflow for Validation of this compound F Biosynthesis cluster_0 Gene Identification and Cloning cluster_1 Heterologous Expression cluster_2 Analysis Gene_ID Identify bvnA (NRPS) or nascA (CDPS) gene Cloning Clone into Expression Vector Gene_ID->Cloning Transformation Transform into Host (A. oryzae or E. coli) Cloning->Transformation Culture Cultivate and Induce Protein Expression Transformation->Culture Extraction Metabolite Extraction Culture->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for validating biosynthetic models.

References

Safety Operating Guide

Proper Disposal of Brevianamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Brevianamide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, safety glasses, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be carried out in accordance with national and local regulations.[3] The following steps provide a general guideline for safe disposal:

  • Segregation of Waste : Do not mix this compound waste with other chemical waste streams.[3] It should be collected in a designated, clearly labeled, and compatible waste container.[4][5] The original container, if available and in good condition, is often a suitable choice.[6]

  • Container Management : Ensure the waste container is in good condition, properly sealed to prevent leaks or spills, and stored in a designated satellite accumulation area (SAA) within the laboratory.[4][5] The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[4][5] The label should also indicate the approximate quantity or concentration of the waste.

  • Spill Management : In the event of a spill, immediately clean the area.

    • For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1]

    • Decontaminate the spill site with a 10% caustic solution.[1]

    • Ensure the area is well-ventilated until the disposal is complete.[1]

    • Collect all materials used for cleanup (e.g., absorbent pads, contaminated gloves) as hazardous waste.[4]

  • Final Disposal : Arrange for the collection of the hazardous waste by an approved and licensed waste disposal contractor.[2][3] Do not attempt to dispose of this compound down the drain or in regular trash.[5][7]

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited in the provided search results, the following table summarizes key handling and safety parameters.

ParameterRecommendationSource
Spill Decontamination Solution10% Caustic Solution[1]
Emergency Eye Wash DurationAt least 15 minutes[1]
Emergency Skin Wash DurationAt least 15 minutes[1]

Experimental Protocols

The provided information does not contain specific experimental protocols related to this compound disposal. The procedures outlined above are based on standard laboratory safety and hazardous waste management guidelines.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe container Select and Label a Compatible Hazardous Waste Container ppe->container collect_waste Collect this compound Waste in the Labeled Container container->collect_waste spill_check Spill Occurs? collect_waste->spill_check spill_procedure Follow Spill Cleanup Procedure: 1. Sweep Solid Material 2. Place in Waste Container 3. Decontaminate with 10% Caustic Solution spill_check->spill_procedure Yes store_container Store Sealed Container in a Designated Satellite Accumulation Area (SAA) spill_check->store_container No spill_procedure->store_container arrange_pickup Arrange for Pickup by an Approved Waste Disposal Vendor store_container->arrange_pickup end End: Waste Transferred for Proper Disposal arrange_pickup->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Brevianamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for working with Brevianamides, a class of indole (B1671886) alkaloids produced by Penicillium and Aspergillus species.

Personal Protective Equipment (PPE) and Safety Precautions

When handling any Brevianamide compound, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment should be used.[1]

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Whenever possible, use a laboratory fume hood for all manipulations of this compound compounds.[1]

Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. If prolonged contact or immersion is anticipated, consider double-gloving or using a more robust glove type.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Quantitative Data

PropertyThis compound FThis compound A & B
Molecular Formula C₁₆H₁₇N₃O₂C₂₁H₂₃N₃O₃
Molecular Weight 283.33 g/mol 365.43 g/mol
Solubility DMF: 33 mg/mlDMSO: 33 mg/mlDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mlEthanol: 1 mg/mlThis compound B: Sparingly soluble in most solvents except hot DMSO and CF₃CO₂H.
Acute Toxicity (LD50) Data not availableData not available
Permissible Exposure Limit (PEL) Not establishedNot established

Experimental Protocols

Detailed methodologies for key experiments involving Brevianamides are provided below. These protocols are based on standard laboratory procedures and should be adapted to specific experimental needs.

1. Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of a this compound compound on a cancer cell line.

  • Cell Seeding:

    • Culture and harvest the desired cancer cell line.

    • Perform a cell count and determine viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2]

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).[2]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[4][5]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[2]

2. Insect Antifeedant Bioassay

This protocol describes a method to evaluate the antifeedant properties of a this compound compound against a lepidopteran pest, such as Spodoptera frugiperda.

  • Preparation of Treated Diet:

    • Prepare a stock solution of the this compound compound in an appropriate solvent (e.g., acetone).

    • Prepare different concentrations of the test solution.

    • Obtain leaf discs of a suitable host plant (e.g., maize for S. frugiperda).[7]

    • Evenly spray the leaf discs with the test solutions or a control solution (solvent only).[7]

    • Allow the leaf discs to air dry completely.[7]

  • Bioassay:

    • Starve the insect larvae (e.g., third instar) for a few hours before the assay.[7]

    • Place one treated leaf disc and one control leaf disc in a Petri dish.

    • Introduce a single larva into the center of the Petri dish.

    • Maintain the Petri dishes in a controlled environment (temperature, humidity, and light).

    • After a set period (e.g., 24 hours), remove the larvae.[7]

  • Data Collection and Analysis:

    • Measure the area of each leaf disc consumed using a leaf area meter or image analysis software.

    • Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using established formulas. A common formula is: FDI (%) = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.

Signaling Pathway and Logical Relationships

This compound K has been identified to possess anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] The following diagram illustrates the canonical NF-κB pathway and the point of intervention by this compound K.

G This compound K Inhibition of the Canonical NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) p_IkB p-IκBα IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation p65_p50_active Active NF-κB (p65/p50) Nucleus Nucleus p65_p50_active->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Brevianamide_K This compound K Brevianamide_K->p65_p50_active Inhibits (Interacts with p65)

Caption: this compound K inhibits the NF-κB pathway by interacting with the p65 subunit.

Operational Plans and Disposal

Storage:

  • Store this compound compounds in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.

  • For long-term storage, refrigeration or freezing may be recommended, as specified by the supplier.

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described above.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal:

  • Dispose of all this compound waste, including contaminated materials, in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain or in the general trash.

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.